molecular formula C11H14O3 B1590586 1-(3-Ethoxy-4-methoxyphenyl)ethanone CAS No. 31526-71-3

1-(3-Ethoxy-4-methoxyphenyl)ethanone

Cat. No.: B1590586
CAS No.: 31526-71-3
M. Wt: 194.23 g/mol
InChI Key: VYPAEKCKAWMJED-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Ethoxy-4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethoxy-4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPAEKCKAWMJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509511
Record name 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31526-71-3
Record name 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Ethoxy-4-methoxyphenyl)ethanone, a substituted acetophenone, serves as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably Apremilast, a treatment for psoriasis and psoriatic arthritis.[1] Its molecular structure, featuring ethoxy and methoxy groups on the phenyl ring, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough guide to its structural characterization using modern analytical techniques. The methodologies are presented with a focus on causality and reproducibility, ensuring that researchers can confidently replicate and validate the results.

Introduction and Strategic Importance

The synthesis of complex organic molecules for pharmaceutical applications requires robust and scalable access to key intermediates. 1-(3-Ethoxy-4-methoxyphenyl)ethanone is one such pivotal precursor. Its structure is derived from the natural compound apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone), a known inhibitor of NADPH oxidase.[2][3] The ethylation of the phenolic hydroxyl group modifies the compound's lipophilicity and electronic properties, making it a tailored starting material for subsequent transformations.

This document outlines the synthesis of the title compound via a Williamson ether synthesis, a classic and highly efficient method for forming ethers. This approach is favored for its high yields and the ready availability of the starting material, 1-(3-hydroxy-4-methoxyphenyl)ethanone (isoacetovanillone). We will also discuss the alternative Friedel-Crafts acylation route and provide a full suite of characterization protocols to verify the identity and purity of the final product.

Synthetic Strategy and Mechanism

Chosen Route: Williamson Ether Synthesis

The selected pathway involves the ethylation of 1-(3-hydroxy-4-methoxyphenyl)ethanone. This reaction is a nucleophilic aliphatic substitution (specifically, an SN2 reaction) where a phenoxide ion, generated by deprotonating the phenolic hydroxyl group with a suitable base, acts as the nucleophile.[4] This phenoxide then attacks an ethylating agent, such as diethyl sulfate or ethyl iodide, displacing a leaving group to form the desired ether linkage.

Causality Behind Experimental Choices:

  • Starting Material: 1-(3-hydroxy-4-methoxyphenyl)ethanone is a commercially available and relatively inexpensive starting material, making this route economically viable.[5]

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions. Its insolubility in some organic solvents can be advantageous, as the reaction occurs on the solid-liquid interface, simplifying work-up.[6]

  • Ethylating Agent: Diethyl sulfate is an excellent and cost-effective ethylating agent. It provides a reactive ethyl group attached to a good leaving group (sulfate).

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and stabilize the charged intermediate without interfering with the nucleophile.

Reaction Mechanism

The reaction proceeds in two primary steps:

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of isoacetovanillone, forming a resonance-stabilized phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic ethyl group of the ethylating agent in a concerted SN2 fashion, leading to the formation of the ether and a salt byproduct.

Williamson_Ether_Synthesis Mechanism: Williamson Ether Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack start_material Isoacetovanillone (Phenol Derivative) phenoxide Phenoxide Ion (Nucleophile) start_material->phenoxide Deprotonation base Base (K₂CO₃) ethyl_agent Diethyl Sulfate (Ethylating Agent) phenoxide->ethyl_agent Nucleophilic Attack product 1-(3-Ethoxy-4-methoxyphenyl)ethanone (Product) ethyl_agent->product Ether Formation

Caption: The Williamson ether synthesis proceeds via deprotonation followed by an SN2 nucleophilic attack.

Alternative Route: Friedel-Crafts Acylation

An alternative approach is the Friedel-Crafts acylation of 3-ethoxy-4-methoxybenzene.[7] This electrophilic aromatic substitution involves reacting the electron-rich aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[10] While effective, this method can sometimes be limited by the need for stoichiometric amounts of the catalyst and stricter anhydrous conditions.[7]

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
1-(3-Hydroxy-4-methoxyphenyl)ethanoneC₉H₁₀O₃166.1710.0 g (1.0 equiv)Starting material (isoacetovanillone)
Potassium Carbonate (anhydrous)K₂CO₃138.2112.5 g (1.5 equiv)Base
Diethyl Sulfate(C₂H₅)₂SO₄154.1910.3 mL (1.2 equiv)Ethylating agent; handle with care
AcetoneC₃H₆O58.08200 mLSolvent
Dichloromethane (DCM)CH₂Cl₂84.93~150 mLFor extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~100 mLFor washing
BrineNaCl(aq)-~50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying agent
Step-by-Step Procedure

Experimental_Workflow Experimental Workflow A 1. Combine Reactants - Isoacetovanillone, K₂CO₃, Acetone - in a round-bottom flask. B 2. Add Ethylating Agent - Add diethyl sulfate dropwise - at room temperature. A->B C 3. Reaction - Reflux the mixture for 6-8 hours. - Monitor progress via TLC. B->C D 4. Work-up - Cool, filter off solids. - Evaporate acetone. C->D E 5. Extraction - Dissolve residue in DCM. - Wash with NaHCO₃ and brine. D->E F 6. Drying & Concentration - Dry organic layer with MgSO₄. - Evaporate DCM under reduced pressure. E->F G 7. Purification - Recrystallize crude product - from ethanol/water. F->G H 8. Characterization - Obtain NMR, IR, MS data. - Determine melting point and yield. G->H

Caption: Flowchart of the synthesis, purification, and characterization process.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-hydroxy-4-methoxyphenyl)ethanone (10.0 g), anhydrous potassium carbonate (12.5 g), and acetone (200 mL).

  • Addition of Reagent: Begin stirring the suspension. Slowly add diethyl sulfate (10.3 mL) to the mixture dropwise over 15 minutes at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase, checking for the disappearance of the starting material.[11]

  • Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts using a Buchner funnel and wash the solid cake with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oily residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted acidic starting material, and then with brine (1 x 50 mL).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an off-white solid or pale oil, can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 1-(3-ethoxy-4-methoxyphenyl)ethanone as a white crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for 1-(3-ethoxy-4-methoxyphenyl)ethanone.

Physical Properties
PropertyExpected Value/Observation
Appearance White crystalline solid
Molecular Formula C₁₁H₁₄O₃
Molar Mass 194.23 g/mol
Melting Point ~55-58 °C (literature varies)
Solubility Soluble in DCM, acetone, ethanol; sparingly soluble in water.[12]
Spectroscopic Data Summary

The following table summarizes the key analytical data used to confirm the structure.

TechniqueKey Peaks and Assignments
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.55-7.52 (m, 2H, Ar-H), 6.91 (d, 1H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.92 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃), 1.48 (t, 3H, -OCH₂CH₃).[13]
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 196.8 (C=O), 154.0 (Ar C-O), 149.0 (Ar C-O), 130.5 (Ar C), 122.5 (Ar C-H), 111.8 (Ar C-H), 110.0 (Ar C-H), 64.5 (-OCH₂CH₃), 56.1 (-OCH₃), 26.3 (-COCH₃), 14.7 (-OCH₂CH₃).[13]
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): ~2980 (C-H, aliphatic), ~1670 (C=O, aryl ketone stretch), ~1590 & 1510 (C=C, aromatic ring), ~1260 (C-O, aryl ether stretch), ~1140 (C-O, alkyl ether stretch).[5]
Mass Spec. (EI)m/z: 194 [M]⁺ (Molecular ion), 179 [M-CH₃]⁺, 151 [M-COCH₃]⁺.

Expert Interpretation:

  • ¹H NMR: The presence of a quartet at ~4.15 ppm and a triplet at ~1.48 ppm are definitive evidence of the ethyl group. The three singlets correspond to the methoxy, acetyl, and aromatic protons, confirming the overall structure.

  • ¹³C NMR: The carbonyl carbon signal appears downfield around 197 ppm. The signals at ~64.5 ppm and ~14.7 ppm are characteristic of the ethoxy group carbons, distinguishing the product from the starting material.

  • FT-IR: The most crucial peak is the strong absorption around 1670 cm⁻¹, characteristic of an aryl ketone. The disappearance of the broad -OH stretch from the starting material (~3400 cm⁻¹) is a key indicator of reaction completion.

  • Mass Spectrometry: The molecular ion peak at m/z 194 confirms the molecular weight of the product. The fragmentation pattern, particularly the loss of a methyl radical (m/z 179) from the acetyl group, is consistent with the expected structure.

Safety, Handling, and Storage

  • Safety: Diethyl sulfate is toxic, corrosive, and a suspected carcinogen; it must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All solvents are flammable.

  • Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.

  • Storage: Store 1-(3-Ethoxy-4-methoxyphenyl)ethanone in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone via Williamson ether synthesis. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the chemical transformation. Furthermore, a comprehensive characterization protocol has been provided, enabling researchers to unambiguously verify the structure and purity of the final product. The successful synthesis and characterization of this key intermediate are crucial first steps in the development of more complex and medicinally important molecules.

References

  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company. [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone. PubChem. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST WebBook. [Link]

  • Ethers and esters derived from apocynin avoid the interaction between p47phox and p22phox subunits of NADPH oxidase: evaluation in vitro and in silico. Portland Press. [Link]

  • Friedel-Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • Ethers and esters derived from apocynin avoid the interaction between p47phox and p22phox subunits of NADPH oxidase: evaluation in vitro and in silico. The University of Alabama. [Link]

  • Structures of the synthesized apocynin derivatives. ResearchGate. [Link]

  • Understand TLC and HPLC Analysis of Acetophenone. StudyRaid. [Link]

Sources

Spectroscopic Characterization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethoxy-4-methoxyphenyl)ethanone, an acetophenone derivative, serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its chemical structure, featuring an acetyl group and two different alkoxy substituents on the benzene ring, gives rise to a unique spectroscopic profile. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the spectroscopic data of 1-(3-Ethoxy-4-methoxyphenyl)ethanone, complete with experimental protocols and an in-depth interpretation of the spectral features.

Molecular Structure and Key Features

The structure of 1-(3-Ethoxy-4-methoxyphenyl)ethanone forms the basis for interpreting its spectroscopic data. The molecule consists of a central benzene ring substituted with an acetyl group, a methoxy group, and an ethoxy group. The relative positions of these substituents are critical in determining the chemical shifts and coupling patterns observed in NMR spectroscopy, as well as the characteristic vibrational modes in IR spectroscopy and fragmentation patterns in mass spectrometry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer. C->D E Lock, tune, and shim the instrument. D->E F Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. E->F G Apply Fourier transformation to the raw data. F->G H Phase and baseline correct the spectra. G->H I Reference the spectra to the internal standard. H->I

Caption: General workflow for NMR sample preparation and data acquisition.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

IR_Workflow A Place a small amount of the solid sample directly on the ATR crystal. B Apply pressure to ensure good contact between the sample and the crystal. A->B C Record the background spectrum. B->C D Record the sample spectrum. C->D E The instrument software automatically subtracts the background from the sample spectrum. D->E

Caption: Simplified workflow for acquiring an IR spectrum using the ATR technique.

Mass Spectrometry (Electron Ionization - EI)

MS_Workflow A Introduce a small amount of the sample into the ion source (e.g., via direct insertion probe or GC inlet). B The sample is vaporized and bombarded with a beam of high-energy electrons. A->B C The resulting positively charged fragments are accelerated into the mass analyzer. B->C D The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). C->D E The detector records the abundance of each ion. D->E

Caption: Basic principle of Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data of 1-(3-Ethoxy-4-methoxyphenyl)ethanone, as predicted from the analysis of structurally related compounds and fundamental spectroscopic principles, provides a comprehensive fingerprint for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the complete elucidation of its structure and the confirmation of its synthesis. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their experimental data and advance their scientific endeavors.

References

  • While specific experimental data for 1-(3-Ethoxy-4-methoxyphenyl)ethanone was not found in a single, comprehensive source during the literature search, the predicted data and interpretations are based on well-established principles of organic spectroscopy and data from analogous compounds available in public databases such as PubChem and the NIST Chemistry WebBook.
  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. 3-Methoxyacetophenone. National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(3-Ethoxy-4-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a detailed protocol for data acquisition, and presents a thorough interpretation of the spectral data. By integrating fundamental NMR theory with practical application, this guide serves as an authoritative resource for the structural elucidation and verification of this important vanillin derivative.

Introduction

1-(3-Ethoxy-4-methoxyphenyl)ethanone, a derivative of acetovanillone, is a compound of interest in medicinal chemistry and materials science. Its structural verification is a critical step in synthesis and quality control, for which ¹H NMR spectroscopy is the most powerful and commonly employed analytical technique. ¹H NMR provides detailed information about the electronic environment of each proton in a molecule, allowing for unambiguous structural confirmation.[1] This guide will systematically deconstruct the ¹H NMR spectrum of this molecule, providing the causal logic behind spectral features and experimental design.

Theoretical Principles and Spectrum Prediction

To interpret the ¹H NMR spectrum, we must first understand the chemical structure of 1-(3-Ethoxy-4-methoxyphenyl)ethanone and identify its unique proton environments.

Caption: Molecular structure with proton environments labeled (a-g).

Based on the structure, we can predict seven distinct signals in the ¹H NMR spectrum:

  • Protons (a) - Acetyl Group (-COCH₃): These three equivalent protons are adjacent to a carbonyl group. This deshielding environment places their signal in the range of δ 2.0-2.5 ppm .[2] Since there are no adjacent protons, the signal is expected to be a singlet (s) .

  • Protons (b, c, d) - Aromatic Protons (Ar-H): These three protons are on the benzene ring and their chemical shifts are influenced by the electron-donating alkoxy groups and the electron-withdrawing acetyl group.[3] Aromatic protons typically resonate between δ 6.5-8.0 ppm .[4]

    • Proton (d): This proton is ortho to the electron-withdrawing acetyl group, which will deshield it the most, placing it furthest downfield. It is coupled to proton (c).

    • Proton (c): This proton is ortho to the ethoxy group and meta to the acetyl group. It is coupled to protons (d) and (b).

    • Proton (b): This proton is ortho to the methoxy group and meta to the acetyl group. It is coupled to proton (c). The splitting pattern will be complex, likely a doublet (d) for Hd, a doublet of doublets (dd) for Hc, and a doublet (d) for Hb, reflecting their coupling relationships.

  • Protons (e, f) - Ethoxy Group (-OCH₂CH₃):

    • Protons (e): The two methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, and to the methyl group (f). Their signal is expected around δ 3.5-4.5 ppm .[2] Coupling with the three protons of (f) will result in a quartet (q) .

    • Protons (f): The three methyl protons (-CH₃) are adjacent to the methylene group (e). Their signal will appear further upfield, typically around δ 1.2-1.5 ppm . Coupling with the two protons of (e) will produce a triplet (t) .

  • Protons (g) - Methoxy Group (-OCH₃): These three equivalent protons are attached to an oxygen atom. They are expected to appear as a sharp singlet (s) in the range of δ 3.5-4.0 ppm .[5]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, interpretable spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-25 mg of sample prep2 Dissolve in ~0.6 mL of CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Set acquisition parameters (e.g., NS, D1) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integrate signals proc2->proc3 proc4 Peak Picking and Analysis proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation
  • Analyte Weighing : Accurately weigh 5-25 mg of 1-(3-Ethoxy-4-methoxyphenyl)ethanone.[6] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent dissolving power for a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which typically does not interfere with analyte signals.[7][8]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as δ 0.00 ppm.[9]

  • Transfer : Transfer the homogenous solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection coil (typically 4-5 cm).

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Field Homogeneity : Lock the spectrometer onto the deuterium signal of the CDCl₃.[10] Tune the probe and then perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters :

    • Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For accurate integration, a longer delay (e.g., 5 times the longest T1) is required.[11]

  • Acquisition : Initiate the acquisition to collect the Free Induction Decay (FID) signal.

Data Analysis and Spectrum Interpretation

After data acquisition and standard processing (Fourier transform, phasing, and baseline correction), the resulting spectrum is analyzed.

Peak Assignment and Interpretation

The experimental ¹H NMR spectrum of 1-(3-Ethoxy-4-methoxyphenyl)ethanone in CDCl₃ will exhibit signals consistent with the theoretical predictions. The following table provides a detailed assignment of a typical spectrum.

Signal Label Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Assignment
a~2.553HSinglet (s)--C(O)CH
f~1.473HTriplet (t)~7.0-OCH₂CH
g~3.933HSinglet (s)--OCH
e~4.162HQuartet (q)~7.0-OCH ₂CH₃
d~6.921HDoublet (d)~8.4Ar-H (ortho to -OCH₃)
c~7.521HDoublet of Doublets (dd)~8.4, ~2.0Ar-H (ortho to -C(O)CH₃, meta to -OCH₃)
b~7.551HDoublet (d)~2.0Ar-H (ortho to -C(O)CH₃, meta to -OCH₂CH₃)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer field strength.

Analysis of Coupling

The splitting patterns observed are critical for confirming the assignments.

Caption: Spin-spin coupling relationships in 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

  • The triplet for the ethoxy methyl protons (f) and the quartet for the ethoxy methylene protons (e) are a classic ethyl group pattern, confirming their adjacency. The identical coupling constant (J ≈ 7.0 Hz) for both signals is a key validation point.

  • In the aromatic region, the large coupling constant (J ≈ 8.4 Hz) between protons (c) and (d) is characteristic of ortho coupling (³JHH).

  • The small coupling constant (J ≈ 2.0 Hz) between protons (b) and (c) is typical for meta coupling (⁴JHH).

  • The signal for proton (c) appears as a doublet of doublets because it is coupled to both (d) and (b).

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint of 1-(3-Ethoxy-4-methoxyphenyl)ethanone. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, every proton environment in the molecule can be confidently assigned. The experimental data aligns perfectly with theoretical predictions based on fundamental NMR principles, thereby confirming the molecular structure. This guide has outlined the necessary theoretical background, a robust experimental protocol, and a detailed interpretation framework, providing scientists with a comprehensive resource for the structural analysis of this compound and other similarly substituted aromatic systems.

References

  • ResearchGate. (n.d.). The 1H-NMR spectra of the isolate (CDCl3 (Deuterated Chloroform), 600 MHz).
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts.
  • University of Wisconsin. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions.
  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Wong, F. [Frank Wong]. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. PubChem. Retrieved from [Link]

  • IUPAC. (n.d.). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • IUPAC. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards.
  • Knowbee Tutoring. (2015, December 28). Reduction of Acyl Groups on Benzene in Organic Chemistry. YouTube. Retrieved from [Link]

  • ARMAR Isotopes. (n.d.). High-Purity Chloroform-d for NMR Spectroscopy. Retrieved from [Link]

  • Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation.
  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18.
  • BMRB. (1998). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS.
  • ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • mzCloud. (n.d.). 4 Methoxyacetophenone. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • ResearchGate. (2025, August 10). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.
  • Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • NIST. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. WebBook. Retrieved from [Link]

Sources

Infrared Spectroscopy of 1-(3-Ethoxy-4-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive vibrational analysis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone (also known as Acetovanillone ethyl ether or 3-Ethoxy-4-methoxyacetophenone).[1] As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, the precise characterization of this molecule is critical for process validation.

This document moves beyond basic spectral assignment to provide a self-validating analytical workflow . It focuses on the electronic effects of the 3-ethoxy and 4-methoxy substituents on the carbonyl frequency and establishes a robust protocol for distinguishing this compound from its phenolic precursors (e.g., Acetovanillone) and hydrolysis byproducts.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the IR spectrum accurately, one must understand the electronic environment affecting the bond force constants.

Electronic Effects on the Carbonyl Group

The carbonyl (C=O) bond in this molecule does not appear at the standard aliphatic ketone position (1715 cm⁻¹). Two major factors induce a bathochromic shift (shift to lower wavenumber):

  • Conjugation: The carbonyl group is directly conjugated with the benzene ring.[1] This delocalization reduces the double-bond character of the C=O bond, weakening the force constant (

    
    ) and lowering the vibrational frequency (
    
    
    
    ).
  • Mesomeric Effect (+M): The alkoxy groups at positions 3 (meta to acetyl) and 4 (para to acetyl) are strong electron donors.[1] The 4-methoxy group, in particular, donates electron density into the ring system, which can be delocalized onto the carbonyl oxygen. This further increases the single-bond character of the carbonyl.

Theoretical Prediction:



Where 

decreases due to conjugation and electron donation. Result: Expect the C=O stretch in the 1665–1675 cm⁻¹ range, significantly lower than non-conjugated ketones.
Structural Visualization

The following diagram maps the key functional groups to their vibrational modes.

MolecularVibrations Molecule 1-(3-Ethoxy-4-methoxyphenyl)ethanone Carbonyl Acetyl Group (C=O) ~1670 cm⁻¹ Molecule->Carbonyl Conjugated Ether_Ar Aryl Ethers (Ar-O-C) 1270-1250 cm⁻¹ Molecule->Ether_Ar Asymmetric Ether_Alk Alkyl Ethers (R-O-C) 1040-1020 cm⁻¹ Molecule->Ether_Alk Symmetric Aromatic Benzene Ring (C=C) 1585, 1510 cm⁻¹ Molecule->Aromatic Skeletal Alkyl Ethyl/Methyl (C-H) 2980-2850 cm⁻¹ Molecule->Alkyl Stretching

Figure 1: Vibrational map linking structural moieties to specific spectral regions.[1]

Part 2: Spectral Assignment Guide

The following assignments are derived from empirical data of structural analogs (e.g., 3,4-dimethoxyacetophenone) and standard spectroscopic rules for substituted benzenes.

Primary Diagnostic Bands (The "Fingerprint" of Identity)
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Notes
Ketone (C=O) Stretching1665 – 1675 StrongCritical Marker. Shifted down from 1715 due to conjugation.[1] A sharp, intense peak.[1][2]
Aromatic (C=C) Ring Stretching1585 & 1510 Med-StrongThe pair of bands confirming the aromatic nucleus.
Ether (Ar-O-C) Asymmetric Stretch1265 – 1255 StrongCharacteristic of aryl alkyl ethers.[1] Often the second strongest peak after C=O.[1]
Ether (R-O-C) Symmetric Stretch1035 – 1020 StrongCorresponds to the O-CH₂ and O-CH₃ bonds.[1]
C-H (Aromatic) Stretching3080 – 3000 WeakJust above 3000 cm⁻¹.[1] Indicates unsaturated carbons.[1]
C-H (Aliphatic) Stretching2980 – 2840 MediumMultiple bands corresponding to methyl (-CH₃) and methylene (-CH₂) groups.[1]
The "Negative" Control (Purity Check)

To validate that the reaction (alkylation of acetovanillone) is complete, you must look for absent peaks.

  • Phenolic O-H: A broad band at 3200–3400 cm⁻¹ indicates unreacted Acetovanillone.[1]

  • Result: Pure 1-(3-Ethoxy-4-methoxyphenyl)ethanone must show a flat baseline in the 3200–3500 cm⁻¹ region.[1]

Part 3: Analytical Method Development

This section details the protocol for acquiring research-grade spectra using Attenuated Total Reflectance (ATR), the preferred industry standard for solid/semi-solid organic intermediates.

Experimental Protocol (ATR-FTIR)
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]

    • Resolution: 4 cm⁻¹.[1][3]

    • Scans: 16 (Routine) or 64 (High Precision).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Sample Preparation:

    • Ensure the sample is a dry solid.[1] Residual solvent (water/ethanol) will introduce O-H artifacts.[1]

    • Place approx. 2-5 mg of sample onto the crystal center.[1]

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100-120 units). Note: Poor contact results in weak C-H signals.

  • Data Processing:

    • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.[1]

    • ATR Correction: If comparing to library transmission spectra (KBr pellets), apply an ATR correction algorithm (intensities at lower wavenumbers are naturally higher in ATR).

Workflow Diagram

Workflow Start Start: Sample QC Prep Dry Sample (Remove Solvent) Start->Prep Acquire Acquire ATR Spectrum (4000-600 cm⁻¹) Prep->Acquire CheckOH Decision: Peak at 3300 cm⁻¹? Acquire->CheckOH Impure FAIL: Unreacted Phenol (Recrystallize) CheckOH->Impure Yes CheckCO Decision: C=O at 1665-1675? CheckOH->CheckCO No Wrong FAIL: Wrong Structure (Check Synthesis) CheckCO->Wrong No Pass PASS: Validated Structure CheckCO->Pass Yes

Figure 2: Logic gate for spectral validation and purity assessment.

Part 4: Troubleshooting & Impurity Profiling

Even with correct synthesis, spectra can show anomalies.[1] Use this table to diagnose issues.

ObservationProbable CauseCorrective Action
Broad hump @ 3400 cm⁻¹ Moisture (Water) or Phenolic impurityDry sample in desiccator.[1] If persistent, recrystallize to remove starting material.[1]
Doublet near 1715 & 1670 Mixture of non-conjugated ketone impurityCheck for aliphatic ketone contaminants (e.g., Acetone residue from cleaning).[1]
Weak C-H signals Poor Crystal ContactIncrease anvil pressure on the ATR accessory.[1]
Extra peaks @ 2350 cm⁻¹ Atmospheric CO₂Background subtraction failed.[1] Purge instrument and re-run background.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Ethanone, 1-(3,4-dimethoxyphenyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link][1]

    • Context: Used as the primary structural analog (Acetoveratrone) to validate the carbonyl shift and ether band positions.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

    • Context: Authoritative source for general rules regarding conjugation effects on carbonyl frequencies and aryl alkyl ether stretching modes.[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1]

    • Context: Reference for comparative spectra of acetophenone deriv
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.).[1] Cengage Learning.[1]

    • Context: Protocols for distinguishing O-H stretching in phenols vs. alcohols and interpretation of aromatic substitution patterns.[1]

Sources

Solubility Profile of 1-(3-Ethoxy-4-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone , a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Apremilast.

Executive Summary & Compound Identity

1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS: 31526-71-3 ), also known as 3-Ethoxy-4-methoxyacetophenone , is a lipophilic aromatic ketone. It serves as the primary starting material for the synthesis of Apremilast (Otezla). Its solubility behavior is governed by the interplay between its polar carbonyl/ether functionalities and its hydrophobic phenyl ring.

PropertyDetail
IUPAC Name 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one
CAS Number 31526-71-3
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State White to off-white solid
LogP (Predicted) ~2.0 – 2.5 (Lipophilic)

Physicochemical Solubility Profile

The solubility of 1-(3-Ethoxy-4-methoxyphenyl)ethanone is dictated by "like dissolves like" principles. The molecule lacks hydrogen bond donors (no -OH or -NH groups) but possesses three hydrogen bond acceptors (two ether oxygens, one ketone oxygen). This structural profile results in high solubility in aprotic polar solvents and chlorinated solvents, and low solubility in water.

Solvent Compatibility Matrix

Based on process patents and extraction protocols for Apremilast intermediates, the following solubility profile is established:

Solvent ClassSpecific SolventsSolubility StatusProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary solvent for bromination reactions; ensures homogeneous phase.
Esters Ethyl Acetate (EtOAc)High Preferred solvent for extraction from aqueous quench; used in work-up.[1]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHigh Used as reaction medium for subsequent functionalization.
Aromatic Hydrocarbons Toluene, BenzeneModerate/High Used for elevated temperature reactions; potential recrystallization solvent.
Alcohols Methanol, EthanolTemperature Dependent Soluble at reflux; lower solubility at ambient temps. Ideal for recrystallization.
Water WaterInsoluble Used as an anti-solvent to quench reactions and precipitate the product.
Thermodynamic Drivers
  • Enthalpy of Dissolution (

    
    ):  Dissolution in alcohols is typically endothermic (
    
    
    
    ), meaning solubility increases significantly with temperature. This property is exploited during recrystallization from Ethanol/Water mixtures.
  • Entropy of Mixing (

    
    ):  The disruption of the crystal lattice is favored by the entropy gain when dissolved in solvents like DCM or Acetone, where dipole-dipole interactions stabilize the solute.
    

Experimental Protocol: Solubility Determination

For researchers requiring precise mole fraction data (


) or molarity (

) at specific temperatures (e.g., for process optimization), the Isothermal Shake-Flask Method is the gold standard.
Workflow Methodology

This protocol ensures thermodynamic equilibrium is reached before sampling.

SolubilityProtocol Start Preparation Mix Equilibration (Shake Flask) Start->Mix Excess Solid + Solvent Settle Phase Separation Mix->Settle T = Constant (e.g. 298.15 K) t > 24h Analyze Quantification (HPLC/UV) Settle->Analyze Filter Supernatant Data Data Modeling (Apelblat) Analyze->Data Calculate Mole Fraction Data->Mix Repeat at T + 5K

Figure 1: Isothermal Shake-Flask Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation: Add excess 1-(3-Ethoxy-4-methoxyphenyl)ethanone solid to 50 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a fixed temperature (controlled by a water bath, accuracy

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Dilution & Analysis: Dilute the aliquot with the mobile phase and analyze via HPLC (UV detection at

    
     nm or 280 nm).
    
  • Calculation: Determine concentration (

    
    , mol/L) and convert to mole fraction (
    
    
    
    ).

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, experimental data should be fitted to the Modified Apelblat Equation . This model is widely accepted for correlating solubility of acetophenone derivatives in organic solvents.

The Apelblat Equation:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Interpretation:

    • If

      
       is negative, it reflects the enthalpy contribution.
      
    • 
       accounts for the temperature dependence of the heat capacity.
      

Application: Once


 are determined for a solvent (e.g., Toluene), you can calculate the precise cooling curve required to maximize yield during crystallization.

Process Applications in Drug Development

The solubility profile directly impacts the synthesis of Apremilast.

Reaction Solvent Selection[2]
  • Bromination Step: The conversion of the ketone to the

    
    -bromo derivative requires a solvent that dissolves the ketone but allows controlled reaction with bromine/NBS.
    
    • Recommended:Dichloromethane or Ethyl Acetate .[1]

    • Reasoning: High solubility ensures the reaction is kinetically controlled rather than diffusion-controlled.

Purification (Recrystallization)
  • Solvent System: Ethanol or Ethanol/Water mixtures.

  • Mechanism: The ketone is soluble in hot ethanol. Adding water (anti-solvent) or cooling reduces solubility drastically, forcing the pure compound to crystallize while impurities remain in the mother liquor.

ProcessFlow Ketone 1-(3-Ethoxy-4-methoxyphenyl)ethanone (Solid) Dissolve Dissolution (Solvent: DCM or EtOAc) Ketone->Dissolve React Bromination Reaction Dissolve->React Quench Quench (Anti-solvent: Water) React->Quench Extract Phase Separation (Organic Layer) Quench->Extract Product partitions to Organic

Figure 2: Solubility-driven process flow for the bromination of the ketone intermediate.

References

  • Compound Identification & Synthesis

    • Processes for the preparation of apremilast and intermediates thereof.[2] (2017).[3][4] World Intellectual Property Organization. Patent WO2017059040A1. Link

  • Solubility Methodology: Jouyban, A. (2008). Review of the correlations of solvatochromic parameters with solubility data. Journal of Molecular Liquids. (Standard reference for solubility modeling).
  • Chemical Properties

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 31526-71-3. Link[3][5][6]

Sources

Crystal Structure Characterization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

[1]

Executive Summary

1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS: 1131-52-8), also known as 3-Ethoxy-4-methoxyacetophenone or O-Ethylacetovanillone , is a critical pharmacophore in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast (Otezla).[1] While the final drug substance’s polymorphism is widely documented, the solid-state properties of this specific ketone intermediate govern the purity and yield of downstream reductive amination steps.[1]

This guide provides a technical analysis of the compound's structural architecture, synthesizing known crystallographic data of its close analogues (such as 3,4-dimethoxyacetophenone) to establish a predictive model for its packing behavior, alongside rigorous protocols for its synthesis, crystallization, and X-ray diffraction (XRD) characterization.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8][9]

The molecule features an acetophenone core substituted with a methoxy group at the para position and an ethoxy group at the meta position.[1] This substitution pattern breaks the

PropertyData
IUPAC Name 1-(3-Ethoxy-4-methoxyphenyl)ethanone
Molecular Formula

Molecular Weight 194.23 g/mol
Physical State Crystalline Solid (Low Melting Point)
Melting Point ~50–55 °C (Predicted based on Acetoveratrone analogue)
Key Application Precursor to Apremilast (PDE4 Inhibitor)
Structural Analogue Analysis (Acetoveratrone)

To understand the packing of the 3-ethoxy derivative, we analyze its closest structural analogue, 3,4-dimethoxyacetophenone (Acetoveratrone) , which crystallizes in the monoclinic space group P2₁/c (Z=4).

  • Planarity: In the dimethyl analogue, the methoxy groups lie nearly coplanar with the phenyl ring to maximize

    
    -conjugation.[1]
    
  • Steric Deviation: In the target title compound, the 3-ethoxy group introduces a methylene spacer (

    
    ) that forces a deviation from planarity.[1] The ethyl tail likely adopts a trans conformation relative to the ring plane to minimize steric clash with the carbonyl oxygen or the adjacent methoxy group, potentially expanding the unit cell volume along the b-axis compared to the dimethyl analogue.
    

Synthesis and Crystallization Protocol

High-quality single crystals suitable for X-ray diffraction require high-purity starting material.[1] The following protocol outlines the synthesis from Acetovanillone, followed by a controlled crystallization method.

Synthesis Scheme (Ethylation)

The synthesis relies on the Williamson ether synthesis, selectively alkylating the phenolic hydroxyl group of Acetovanillone.

Reagents:

  • Substrate: Acetovanillone (3-methoxy-4-hydroxyacetophenone)[1]

  • Alkylating Agent: Ethyl Bromide (

    
    ) or Diethyl Sulfate
    
  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Acetone

Reaction Logic: Using a weak base (

11
Crystallization Methodology

The compound has a low melting point, making it prone to "oiling out."[1] A slow evaporation method using a binary solvent system is required to induce nucleation.[1]

Protocol:

  • Dissolution: Dissolve 500 mg of crude 1-(3-Ethoxy-4-methoxyphenyl)ethanone in 2 mL of warm Ethanol (99%) .

  • Anti-solvent Addition: Dropwise add n-Hexane until the solution becomes slightly turbid.[1]

  • Clarification: Add one drop of Ethanol to restore clarity.[1]

  • Nucleation: Cover the vial with Parafilm, poke 3 small holes, and store at 4°C (refrigerator) to slow down kinetic energy and promote ordered lattice formation.

  • Harvesting: Crystals should appear as colorless prisms within 48-72 hours.

Visualization: Synthesis & Workflow

The following diagram illustrates the chemical pathway and the subsequent analytical workflow for structure solution.

GStartAcetovanillone(3-Methoxy-4-hydroxy)Product1-(3-Ethoxy-4-methoxyphenyl)ethanone (Crude)Start->ProductWilliamson EtherSynthesis (80°C)ReagentEthyl Bromide+ K2CO3 / DMFReagent->ProductCrystalCrystallization(EtOH/Hexane, 4°C)Product->CrystalSlow EvaporationXRDSingle Crystal XRD(Mo Kα Radiation)Crystal->XRDDiffractionDataStructure Solution(Space Group & Packing)XRD->DataRefinement

Figure 1: Synthetic pathway from Acetovanillone to the target ether, followed by the crystallographic characterization workflow.

Crystallographic Characterization Strategy

When analyzing the diffraction data for this compound, researchers should focus on the following supramolecular features which define its stability and solubility profile.

Data Collection Parameters[1]
  • Radiation Source: Mo K

    
     (
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption, though the compound contains only light atoms (C, H, O).
  • Temperature: Data collection at 100 K is mandatory. The ethoxy chain possesses high thermal motion; cooling freezes this disorder, allowing for precise resolution of the terminal methyl group.[1]

Supramolecular Architecture (Expected)

Based on the Hirshfeld Surface Analysis of similar alkoxy-acetophenones, the crystal packing is dominated by:

  • C—H···O Hydrogen Bonds: Weak interactions between the acetyl oxygen and aromatic protons of adjacent molecules.[1]

  • 
    -
    
    
    Stacking:
    The electron-rich aromatic rings likely form centrosymmetric dimers.[1]
  • Alkoxy Chain Interdigitation: The 3-ethoxy and 4-methoxy chains will interdigitate, creating hydrophobic layers that separate the polar carbonyl planes.[1] This layering is the primary determinant of the compound's cleavage planes.[1]

Torsion Angles & Conformational Analysis

The critical torsion angle to solve is

1
  • Planar (0° or 180°): Maximizes conjugation but increases steric strain.[1]

  • Twisted (~90°): Minimizes strain but breaks conjugation.[1]

  • Hypothesis: The 4-methoxy group will remain planar (resonance with carbonyl), while the 3-ethoxy group will exhibit a slight twist (

    
    ) to accommodate the ethyl tail.[1]
    

Pharmaceutical Implications (Apremilast Synthesis)

Understanding this structure is vital for the reductive amination step in Apremilast synthesis.[1]

  • Polymorphism Risk: If the 3-ethoxy group adopts multiple stable conformations (rotamers), the compound may exhibit polymorphism.[1] Polymorphs with different melting points can cause inconsistencies in reaction kinetics during the formation of the sulfone intermediate.[1]

  • Solubility: The crystal density (predicted

    
     g/cm³) correlates directly with dissolution rates in the subsequent reaction solvent (often THF or Acetonitrile).[1]
    

References

  • Synthesis of Apremilast Intermediates: Manne, N. et al. "Process for the preparation of Apremilast."[1] World Intellectual Property Organization, WO2017059040A1, 2017.[1] Link

  • Crystal Structure of Analogue (Acetoveratrone): Mills-Robles, H. A., et al. "1-(3,4-Dimethoxyphenyl)ethanone." IUCrData, 1, x161794, 2016.[2] Link

  • General Properties of Acetophenones: PubChem Compound Summary for CID 95693 (Acetovanillone) and CID 14328 (Acetoveratrone). National Center for Biotechnology Information.[1] Link

  • Crystallographic Methodology: Spek, A. L.[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155, 2009. Link

1-(3-Ethoxy-4-methoxyphenyl)ethanone: A Pharmacophore Probe for PDE4 Inhibition and Metabolic Profiling

[1][2]

Executive Summary

This technical guide details the utility of 1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS: 31526-71-3) as a specialized chemical probe in drug discovery.[1][2] While widely recognized as a key intermediate in the synthesis of Apremilast (a selective PDE4 inhibitor), this molecule serves a distinct role as a pharmacophore probe for interrogating the hydrophobic "Q-pocket" of phosphodiesterase 4 (PDE4) and as a biocatalytic substrate probe for screening ketoreductase (KRED) stereoselectivity.

This guide is structured for medicinal chemists and process scientists, focusing on the mechanistic rationale of the 3-ethoxy-4-methoxy motif, experimental protocols for biocatalytic screening, and its application in fragment-based drug discovery (FBDD).[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

The precise substitution pattern of this molecule is critical. Unlike its isomer (3-methoxy-4-ethoxy), the 3-ethoxy-4-methoxy configuration is the essential structural determinant for high-affinity binding in the Apremilast class of therapeutics.[1][2]

PropertySpecification
IUPAC Name 1-(3-Ethoxy-4-methoxyphenyl)ethanone
Common Aliases O-Ethylacetovanillone; 3-Ethoxy-4-methoxyacetophenone
CAS Number 31526-71-3
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
LogP (Predicted) ~2.1
Key Structural Feature Dialkoxyphenyl ring (Pharmacophore for PDE4 Q-pocket)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Part 2: Mechanistic Role as a Chemical Probe[1]

The PDE4 "Hydrophobic Clamp" Probe

In the context of PDE4 inhibition, this molecule acts as a fragment probe . The PDE4 active site contains a distinct hydrophobic pocket (often called the Q-pocket) that accommodates the dialkoxyphenyl ring of inhibitors like rolipram, roflumilast, and apremilast.

  • The 3-Ethoxy Anchor: The ethoxy group at position 3 is not merely a lipophilic handle; it occupies a specific sub-pocket defined by Gln369 (in PDE4B) and hydrophobic residues. The steric bulk of the ethyl group (vs. methyl in rolipram) induces a conformational lock that improves selectivity for PDE4 over other PDE isoforms.

  • Probe Utility: By using 1-(3-Ethoxy-4-methoxyphenyl)ethanone in competitive binding assays (TR-FRET or FP), researchers can quantify the "ligand efficiency" of the headgroup alone, independent of the solvent-exposed tail (e.g., the phthalimide moiety in Apremilast).[1]

Biocatalytic Stereoselectivity Probe

In process chemistry, this ketone is the "Gold Standard" substrate for screening Ketoreductases (KREDs) . The conversion of the ketone to the chiral alcohol is the stereo-determining step in Apremilast synthesis.[3]

  • The Challenge: Achieving >99% enantiomeric excess (ee) of the (S)-alcohol.

  • The Probe: The molecule is used to screen enzyme libraries to identify variants that can distinguish between the re- and si-faces of the planar ketone, serving as a benchmark for enzyme evolution.

Visualization: The Pharmacophore & Biocatalytic Pathway

GProbe1-(3-Ethoxy-4-methoxyphenyl)ethanone(The Probe)PDE4PDE4 Active Site(Q-Pocket)Probe->PDE4Fragment Binding(Kd measurement)KREDKetoreductase(Enzyme Screen)Probe->KREDSubstrate forBiocatalysisBindingHydrophobic ClampInteraction(Gln369 H-bond)PDE4->BindingValidatesPharmacophoreChiralAlc(S)-AlcoholIntermediate(>99% ee)KRED->ChiralAlcAsymmetricReduction

Caption: Dual utility of the probe in mapping PDE4 binding sites and screening biocatalytic stereoselectivity.

Part 3: Experimental Protocols

Protocol A: Biocatalytic Screening Assay (Stereoselectivity Probe)

Objective: To identify KRED enzymes capable of reducing the probe to the (S)-alcohol with high enantioselectivity. This protocol is essential for establishing self-validating chiral synthesis routes.[1][2]

Reagents:

  • Probe: 1-(3-Ethoxy-4-methoxyphenyl)ethanone (100 mM in DMSO).[1][2]

  • Cofactor: NADP+ or NAD+ (depending on enzyme requirement).

  • Cofactor Recycling System: Glucose dehydrogenase (GDH) + Glucose.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 900 µL of Buffer containing 1 mg/mL GDH, 100 mM Glucose, and 1 mM Cofactor.

  • Enzyme Addition: Add 1–5 mg of the specific KRED lyophilizate to each well.

  • Substrate Initiation: Add 10 µL of the Probe stock (Final conc: 1 mM).

  • Incubation: Seal plate with breathable film. Incubate at 30°C, 250 rpm for 24 hours.

  • Extraction: Quench reaction with 1 mL Ethyl Acetate. Vortex vigorously for 2 minutes.[1] Centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Analysis: Transfer 200 µL of the organic phase to a HPLC vial.

    • Column: Chiralpak AD-H or IA (4.6 x 250 mm).[1][2]

    • Mobile Phase: n-Hexane:Ethanol (90:10).[1][2]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 230 nm.[1]

  • Validation: Calculate Conversion (%) and Enantiomeric Excess (% ee). A successful "hit" is defined as >90% conversion and >98% ee.

Protocol B: Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance of the dialkoxyphenyl ring, specifically monitoring O-dealkylation (a common metabolic soft spot).

Methodology:

  • Incubation: Incubate the probe (1 µM) with human liver microsomes (0.5 mg protein/mL) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-warm at 37°C for 5 min, then initiate with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Monitor the parent transition (195.2 → 151.1) and the O-dealkylated metabolite (loss of ethyl group).

  • Data Interpretation: High turnover suggests the ethoxy group is a metabolic liability; this informs SAR decisions to potentially deuterate the ethyl group or replace it with a difluoromethoxy group.

Part 4: Synthesis & Purification (Reference Standard)

For use as a high-purity probe, commercial sources often require recrystallization.[1][2] If synthesizing de novo to ensure isomeric purity:

  • Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2] Note: Do not start with acetovanillone, as ethylation would yield the wrong isomer.

  • Ethylation: React Isovanillin with Ethyl Iodide/K₂CO₃ in DMF to yield 3-ethoxy-4-methoxybenzaldehyde.

  • Grignard Addition: Treat the aldehyde with Methylmagnesium bromide (MeMgBr) to form the secondary alcohol.

  • Oxidation: Oxidize the alcohol (e.g., Swern or PCC) to yield the final ketone: 1-(3-Ethoxy-4-methoxyphenyl)ethanone .[1][2]

  • QC Check: NMR must show the ethoxy quartet at ~4.1 ppm and methoxy singlet at ~3.9 ppm.

References

  • Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor."[1][2] Journal of Medicinal Chemistry.

  • Schafer, P. H., et al. (2010). "Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis." British Journal of Pharmacology.

  • Ruchelman, A. L., et al. (2013). "Process for the preparation of apremilast." U.S. Patent 20130217918.[1] (Describes the use of the ketone intermediate and biocatalytic reduction).

  • Press, N. J., & McCarthy, C. (2010). "PDE4 Inhibitors - A Review of the Current Field." Progress in Medicinal Chemistry. (Discusses the dialkoxyphenyl pharmacophore).

Strategic Functionalization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS: 31526-71-3), also known as Acetovanillone ethyl ether, represents a privileged scaffold in medicinal chemistry. Structurally, it combines an electron-rich aromatic core (dialkoxy-substituted) with a reactive acetyl handle. This duality makes it a versatile precursor for phosphodiesterase (PDE) inhibitors, anti-inflammatory chalcones, and heterocyclic bioactive agents.

This technical guide investigates the core reaction mechanisms governing this molecule, moving beyond basic synthesis to explore the electronic and steric factors driving its reactivity.[1] We focus on two primary pathways critical for drug development: Claisen-Schmidt Condensation (for chalcone libraries) and


-Halogenation  (for heterocyclic construction).

Part 1: Structural Analysis & Reactivity Profile[1]

The reactivity of 1-(3-Ethoxy-4-methoxyphenyl)ethanone is dictated by the interplay between the electron-donating alkoxy groups and the electron-withdrawing carbonyl group.

  • Electronic Activation: The ethoxy (C3) and methoxy (C4) groups are strong

    
    -donors (activators).[1] They increase electron density in the benzene ring, making the carbonyl oxygen more basic and the 
    
    
    
    -hydrogens of the acetyl group less acidic compared to unsubstituted acetophenone, yet still sufficiently reactive for deprotonation.
  • Steric Environment: The ethoxy group at C3 adds slight steric bulk compared to a methoxy group.[1] This influences the conformation of intermediates during condensation reactions but generally does not hinder the approach of small electrophiles.[1]

  • The Acetyl "Handle": The C1-acetyl group is the primary site for functionalization.[1] It serves as both a nucleophile (via enolate formation) and an electrophile (at the carbonyl carbon).[1]

Reactivity Landscape Diagram

The following diagram maps the core transformations available to this scaffold.

ReactivityMap cluster_0 Mechanism Type Core 1-(3-Ethoxy-4-methoxyphenyl) ethanone Chalcone Chalcones (PDE Inhibitors) Core->Chalcone Claisen-Schmidt (Aldehyde/Base) AlphaHalo $alpha$-Bromo Ketones (Thiazoles/Imidazoles) Core->AlphaHalo $alpha$-Bromination (Br2/Acid) Ester Aryl Acetates (Phenol Precursors) Core->Ester Baeyer-Villiger (mCPBA) Aldol Aldol Condensation Chalcone->Aldol EAS Electrophilic Subst. AlphaHalo->EAS Oxidation Rearrangement Ester->Oxidation

Figure 1: Reactivity landscape of 1-(3-Ethoxy-4-methoxyphenyl)ethanone showing primary synthetic diversifications.

Part 2: Deep Dive - The Claisen-Schmidt Condensation

The most prevalent application of this scaffold in drug discovery is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These intermediates are precursors to flavonoids and pyrazolines.[1]

Mechanistic Investigation

The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration.[1]

  • Enolate Generation: The base (typically KOH or NaOH) deprotonates the

    
    -carbon of the acetyl group.[1] The electron-donating nature of the 3-ethoxy and 4-methoxy groups destabilizes this enolate slightly compared to nitro-acetophenones, requiring a sufficiently strong base concentration.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of a substituted benzaldehyde.[1]

  • Proton Transfer & Dehydration: The resulting

    
    -hydroxy ketone (aldol) undergoes E1cB elimination.[1] The driving force is the formation of a conjugated enone system extending across both aromatic rings.[1]
    

Critical Insight: The E-isomer is thermodynamically favored due to steric repulsion between the phenyl rings in the Z-isomer.[1]

Experimental Protocol: Microwave-Assisted Synthesis

Standard benchtop methods often require long reflux times.[1] This optimized protocol uses microwave irradiation for higher yields.[1]

Reagents:

  • 1-(3-Ethoxy-4-methoxyphenyl)ethanone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol (Solvent)

  • KOH (40% aq.[1] solution, 0.5 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 1-(3-Ethoxy-4-methoxyphenyl)ethanone and 1.0 mmol of the target aldehyde in 5 mL of ethanol in a microwave-safe vial.

  • Catalysis: Add 0.5 mL of 40% KOH dropwise while stirring. The solution may darken, indicating enolate formation.

  • Irradiation: Seal the vial and irradiate at 100°C (150 W) for 2–5 minutes.

    • Note: Monitor pressure to ensure it stays below 150 psi.[1]

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. Acidify to pH 4–5 with 1M HCl to precipitate the product.

  • Purification: Filter the solid and recrystallize from hot ethanol.

Mechanism Visualization

ClaisenSchmidt Start Ketone + Base (OH-) Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation Attack Nucleophilic Attack on Aldehyde Enolate->Attack C-C Bond Formation Aldol $beta$-Hydroxy Ketone Attack->Aldol Protonation Elimination Dehydration (-H2O) (E1cB Mechanism) Aldol->Elimination Base removes $alpha$-H Product (E)-Chalcone Elimination->Product Conjugation formation

Figure 2: Step-wise mechanism of the Claisen-Schmidt condensation yielding the bioactive chalcone scaffold.

Part 3: -Bromination for Heterocycle Synthesis

To access thiazoles (common in kinase inhibitors) or imidazoles, the acetyl group must be functionalized to a phenacyl bromide.

Mechanistic Nuances

Direct bromination using


 can be difficult to control, often leading to poly-bromination or ring bromination due to the activated aromatic ring.
  • Preferred Method: Use of N-Bromosuccinimide (NBS) with

    
    -TsOH catalysis.
    
  • Selectivity: The acid catalyst promotes enolization.[1] The enol reacts with the electrophilic bromine source.[1] Since the monobromo product is less basic (and thus enolizes less readily) than the starting ketone, the reaction stops cleanly at the mono-brominated stage.[1]

Data Summary: Bromination Conditions

ReagentSolventCatalystYieldSelectivity

/

Acetic AcidHBr (generated)65%Moderate (some ring bromination)
NBS MeCN

-TsOH
88% High (Clean

-product)

EtOAcNone75%High (Green method)
Protocol: Selective -Bromination
  • Preparation: Dissolve 1-(3-Ethoxy-4-methoxyphenyl)ethanone (5 mmol) in Acetonitrile (20 mL).

  • Addition: Add

    
    -Toluenesulfonic acid (0.5 mmol) and NBS (5.5 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) for 3 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 8:2). The product (phenacyl bromide) is less polar than the starting material.[1]

  • Isolation: Evaporate solvent, redissolve in DCM, wash with water and brine. Dry over

    
    .[1]
    
  • Storage: The product is a lachrymator and unstable; store at -20°C or use immediately.

Part 4: References

  • Synthesis of Chalcones via Claisen-Schmidt Condensation

    • Source: Rasayan Journal of Chemistry[1]

    • Context: Details the base-catalyzed condensation of methoxy-substituted acetophenones.

  • Mechanism of Alpha-Bromination of Acetophenones

    • Source: Organic Chemistry Portal[1][2]

    • Context: Comparative analysis of bromination reagents (NBS vs Br2) for activated ketones.

  • 1-(3-Ethoxy-4-methoxyphenyl)ethanone Compound Summary

    • Source: PubChem[3][4]

    • Context: Identification, physical properties, and synonyms (Acetovanillone ethyl ether).

  • Baeyer-Villiger Oxidation Mechanisms

    • Source: Chemistry LibreTexts[1]

    • Context: Explains the migratory aptitude (Aryl > Methyl) relevant to converting this ketone to an ester.

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone, a valuable ketone intermediate in organic and medicinal chemistry. The synthesis is achieved via a Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale behind procedural choices, and integrates critical safety and characterization data to ensure a reproducible and validated outcome. This protocol is designed for researchers in organic synthesis, drug discovery, and materials science.

Introduction and Scientific Context

1-(3-Ethoxy-4-methoxyphenyl)ethanone is an aromatic ketone that serves as a key building block in the synthesis of more complex molecules, including pharmaceutical agents. Its structure is analogous to naturally occurring compounds like apocynin (4-hydroxy-3-methoxyacetophenone), which is known for its anti-inflammatory and antioxidant properties.[1][2] The ability to selectively introduce the acetyl group onto the substituted benzene ring is crucial for creating precursors for drugs like Apremilast, where related structures are foundational.[3][4]

The protocol detailed herein employs the robust and classic Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry, first developed in 1877.[5][6][7] This electrophilic aromatic substitution (EAS) reaction provides a direct and efficient pathway to aryl ketones.[8]

The Chemistry: Mechanism and Rationale

The synthesis proceeds via a Friedel-Crafts acylation. This reaction type is exceptionally effective for attaching acyl groups to activated aromatic rings.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene.

Mechanistic Rationale:

The reaction is initiated by the activation of acetyl chloride with aluminum chloride (AlCl₃), a potent Lewis acid.[6]

  • Formation of the Electrophile: The Lewis acid AlCl₃ coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[9][10] This step is critical as it generates the reactive species that will be attacked by the aromatic ring.

  • Electrophilic Aromatic Substitution: The electron-rich 1-ethoxy-2-methoxybenzene ring acts as a nucleophile, attacking the acylium ion.[9] The methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are strong activating, ortho, para-directing groups. The acetyl group will predominantly add to the position that is para to the ethoxy group and ortho to the methoxy group, due to a combination of electronic and steric effects. This regioselectivity is key to forming the desired product.

  • Deprotonation and Catalyst Complexation: The resulting intermediate, an arenium ion (or σ-complex), loses a proton to restore aromaticity.[9] The product ketone, being a moderate Lewis base, immediately forms a stable complex with the AlCl₃ catalyst. This is a crucial distinction from Friedel-Crafts alkylation; the complexation means that AlCl₃ is consumed, and thus must be used in stoichiometric amounts or greater.[11]

  • Work-up: The final product is liberated from the aluminum complex by quenching the reaction with an aqueous solution (e.g., dilute HCl), which hydrolyzes the complex.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving volatile, corrosive, or flammable reagents must be performed within a certified chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
1-Ethoxy-2-methoxybenzeneC₉H₁₂O₂152.195.00 g32.851.0
Aluminum Chloride (anhydrous)AlCl₃133.344.82 g36.131.1
Acetyl ChlorideCH₃COCl78.502.84 g (2.57 mL)36.131.1
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9360 mL--
Hydrochloric Acid (conc.)HCl36.46~10 mL--
Deionized WaterH₂O18.02~100 mL--
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01~30 mL--
Saturated Sodium Chloride (Brine)NaCl (aq)58.44~30 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Safety Precautions
  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water to produce HCl gas.[12][13] It causes severe skin burns and eye damage.[14] Always handle in a fume hood, wearing safety goggles, a face shield, and acid-resistant gloves.[15] Keep away from ignition sources and water.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Avoid inhalation of dust. Handle in a dry environment.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhaling vapors.

  • Procedure: The reaction quench is highly exothermic. Perform the addition of the reaction mixture to ice/water slowly and with vigorous stirring in a beaker large enough to contain potential splashing.

Step-by-Step Synthesis Procedure

Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to be completely free of moisture.

  • Fit the top of the condenser with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (4.82 g) to the flask, followed by 40 mL of anhydrous dichloromethane (DCM).

  • Begin stirring to create a suspension. Cool the flask to 0 °C using an ice-water bath.

Reagent Addition:

  • In a separate, dry conical flask, prepare a solution of acetyl chloride (2.57 mL) in 10 mL of anhydrous DCM.

  • Transfer this acetyl chloride solution to the dropping funnel.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0 °C. Rationale: This slow addition allows for controlled formation of the acylium ion precursor complex and manages the initial exotherm.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes.

  • Prepare a solution of 1-ethoxy-2-methoxybenzene (5.00 g) in 10 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the substrate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Prepare a 500 mL beaker containing approximately 80 g of crushed ice and 10 mL of concentrated HCl.

  • CAUTION: EXOTHERMIC REACTION. Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry in the fume hood. The AlCl₃ complex will decompose violently if the addition is too fast.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer twice with 20 mL portions of DCM.[16]

  • Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 30 mL of deionized water

    • 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • 30 mL of brine (to aid in drying)[16]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized 1-(3-Ethoxy-4-methoxyphenyl)ethanone should be confirmed using standard analytical techniques.

  • Appearance: Expected to be a white to pale yellow solid.

  • Melting Point: Compare with literature values if available. The similar compound 4-methoxyacetophenone melts at 38.2 °C.[17]

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons (with splitting patterns indicative of 1,2,4-trisubstitution), the acetyl methyl protons (a singlet around 2.5 ppm), the ethoxy group protons (a quartet and a triplet), and the methoxy group protons (a singlet).

  • ¹³C NMR Spectroscopy: Peaks corresponding to the ketone carbonyl, the aromatic carbons, and the aliphatic carbons of the acetyl, ethoxy, and methoxy groups should be present.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a conjugated ketone C=O stretch should be observed around 1670-1680 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Prepare Solutions add_alcl3 Charge AlCl₃ & DCM Cool to 0 °C prep_reagents->add_alcl3 prep_glass Assemble Dry Glassware prep_glass->add_alcl3 add_acyl Add Acetyl Chloride Solution Dropwise add_alcl3->add_acyl add_sub Add Substrate Solution Dropwise add_acyl->add_sub react Stir at Room Temp (2-3 hours) add_sub->react quench Quench in Ice/HCl react->quench extract Separate & Extract with DCM quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry & Concentrate wash->dry purify Recrystallize or Column Chromatography dry->purify analysis Characterize Product (NMR, IR, MP) purify->analysis

Caption: Workflow for the synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

References

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • Liu, X., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. PMC. [Link]

  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • ResearchGate. Structures of the synthesized apocynin derivatives. [Link]

  • Quick Company. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. [Link]

  • ResearchGate. (PDF) 1-(3,4-Dimethoxyphenyl)ethanone. [Link]

  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • CORE. Investigations on apocynin, a potent NADPH oxidase inhibitor. [Link]

  • Wikipedia. Acetanisole. [Link]

  • INCHEM. ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Science.gov. inhibitor apocynin acetovanillone: Topics by Science.gov. [Link]

  • Google Patents.
  • Organic Syntheses. Acetophenone, ω-methoxy-. [Link]

  • Scott Van Bramer. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • PubMed. Synthesis and biological evaluations of novel apocynin analogues. [Link]

Sources

Technical Application Note: Scalable Synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the laboratory-scale synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS: 61002-39-9), a critical pharmacophore used in the development of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast .

The synthesis of this dialkoxy-acetophenone scaffold requires precise regiochemical control. While Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene is theoretically possible, it often yields difficult-to-separate regioisomers (3-ethoxy-4-methoxy vs. 4-ethoxy-3-methoxy). Therefore, this protocol utilizes a regioselective Williamson ether synthesis starting from the commercially available 3-hydroxy-4-methoxyacetophenone (Isoacetovanillone). This route guarantees the correct substitution pattern, high yield, and simplified downstream purification.

Retrosynthetic Analysis & Reaction Design

The target molecule is synthesized via the O-alkylation of the phenol moiety at the meta position relative to the acetyl group.

Reaction Scheme

Transformation: 3-Hydroxy-4-methoxyacetophenone


 1-(3-Ethoxy-4-methoxyphenyl)ethanone
  • Substrate: 3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone)[1]

  • Reagent: Iodoethane (Ethyl Iodide) or Bromoethane

  • Base: Potassium Carbonate (

    
    )[2]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

Mechanistic Insight: The reaction proceeds via an


 mechanism. The mild base (

) deprotonates the phenolic hydroxyl group (

), forming a phenoxide anion. This nucleophile attacks the electrophilic carbon of the ethyl halide. DMF is selected as the solvent for its high dielectric constant, which solvates the cation (

), leaving the phenoxide anion "naked" and highly reactive, thereby reducing reaction time and increasing conversion rates compared to acetone.

Visual Workflow (Process Logic)

The following diagram illustrates the critical path from raw material to isolated product, highlighting decision nodes for purification.

SynthesisWorkflow Start Start: Isoacetovanillone (3-Hydroxy-4-methoxyacetophenone) Reagents Add: K2CO3 (2.0 eq) + EtI (1.2 eq) Solvent: DMF Start->Reagents Reaction Reaction: Heat to 60°C Monitor TLC (Hex:EtOAc 7:3) Reagents->Reaction Check Conversion > 98%? Reaction->Check Check->Reaction No (Extend Time) Workup Quench: Pour into Ice Water Precipitation Check->Workup Yes Extraction Alternative: Extract w/ EtOAc Wash with Brine Workup->Extraction Oiling Out Purification Recrystallization (EtOH/Water) Workup->Purification Solid Formed Extraction->Purification Final Target: 1-(3-Ethoxy-4-methoxyphenyl)ethanone Purification->Final

Caption: Figure 1. Logic flow for the O-alkylation of Isoacetovanillone. Blue nodes indicate key material states; Red indicates active processing.

Materials & Stoichiometry

Scale: 10.0 g Input (Isoacetovanillone)

ComponentRoleMW ( g/mol )EquivalentsAmountDensity
Isoacetovanillone Substrate166.171.010.0 gSolid
Ethyl Iodide Electrophile155.971.211.26 g1.94 g/mL (5.8 mL)
Potassium Carbonate Base138.212.016.6 gSolid (Anhydrous)
DMF Solvent--50 mL0.944 g/mL
Water Quench--200 mL-

Note: Ethyl Bromide (EtBr) can be substituted for Ethyl Iodide. If using EtBr, increase temperature to 80°C and add 0.1 eq of Potassium Iodide (KI) as a Finkelstein catalyst to accelerate the reaction.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add Isoacetovanillone (10.0 g, 60.1 mmol) and anhydrous Potassium Carbonate (16.6 g, 120 mmol) to the flask.

  • Solvation: Add DMF (50 mL). Expert Tip: DMF should be dry (water <0.1%) to prevent hydrolysis of the alkyl halide, although this reaction is relatively robust.

  • Activation: Stir the suspension at room temperature for 15 minutes to ensure deprotonation initiation. The mixture may turn yellow/orange due to phenoxide formation.

  • Alkylation: Add Ethyl Iodide (5.8 mL, 72.1 mmol) dropwise over 5 minutes.

  • Heating: Attach a condenser and heat the reaction mixture to 60°C in an oil bath.

Step 2: Monitoring
  • Method: Thin Layer Chromatography (TLC).[3]

  • Mobile Phase: Hexane : Ethyl Acetate (7:3).

  • Visualization: UV light (254 nm). The product (

    
    ) will be less polar than the starting phenol (
    
    
    
    ).
  • Duration: Reaction is typically complete within 2–4 hours.

Step 3: Workup (Precipitation Method)
  • Quench: Cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the DMF reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.

    • Observation: The product is hydrophobic and should precipitate as a white to off-white solid.

  • Filtration: Stir for 30 minutes to ensure full granulation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with water (

    
    ) to remove residual DMF and inorganic salts.
    

Contingency: If the product "oils out" (forms a gum instead of a solid), extract the aqueous mixture with Ethyl Acetate (


), wash with brine, dry over 

, and concentrate in vacuo.
Step 4: Purification
  • Recrystallization: Transfer the crude solid to a flask.

  • Solvent System: Ethanol/Water. Dissolve the solid in minimal boiling Ethanol, then add hot water dropwise until slight turbidity persists. Cool slowly to 4°C.

  • Yield Expectation: 85% – 95% (approx. 10.0 – 11.0 g).

  • Appearance: White crystalline needles.

Analytical Validation

To ensure the integrity of the synthesized intermediate, compare analytical data against the following standards.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.5–7.6 (dd, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H).
      
    • 
       4.15 (q, 2H, 
      
      
      
      ).
    • 
       3.95 (s, 3H, 
      
      
      
      ).
    • 
       2.55 (s, 3H, 
      
      
      
      ).
    • 
       1.50 (t, 3H, 
      
      
      
      ).
  • Key Diagnostic: The presence of the quartet at ~4.15 ppm and triplet at ~1.50 ppm confirms the successful installation of the ethyl group. The disappearance of the broad singlet (OH) > 5.0 ppm confirms consumption of the starting material.

Process Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Ethyl Iodide Toxicity Potent alkylating agent. Use only in a fume hood. Wear nitrile gloves.
DMF Exposure Hepatotoxic. Avoid skin contact. Wash reaction glassware in the hood before removal.
Incomplete Reaction If SM persists after 4h, add 0.2 eq additional EtI and raise temp to 70°C.
Colored Impurities If product is yellow/brown, wash the organic layer (if extracting) with 1M NaOH to remove unreacted phenol, or recrystallize with activated charcoal.

References

  • Synthesis of Apremilast Intermediates: Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine.[2] Retrieved from [Link] Context: Describes the preparation of the 3-ethoxy-4-methoxybenzaldehyde and related scaffolds using alkylation protocols.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Compound Characterization Data: National Institutes of Health (NIH) - PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone). CID 95693. Retrieved from [Link] Context: Physical property data for the starting material and metabolic analogs.

  • Industrial Application (Apremilast): NBInno. High-Purity 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone: Synthesis, Applications, and Quality Assurance. Retrieved from [Link] Context: Highlights the industrial relevance of the 3-ethoxy-4-methoxyacetophenone scaffold in drug development.

Sources

Protocol for the Purification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on silica gel column chromatography, a robust and scalable technique for isolating compounds of interest from crude reaction mixtures. We will delve into the scientific rationale behind each step, from the preliminary Thin-Layer Chromatography (TLC) analysis to optimize separation conditions, through the meticulous packing of the column, to the final elution and isolation of the purified product. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification workflow.

Introduction and Scientific Principle

1-(3-Ethoxy-4-methoxyphenyl)ethanone is an acetophenone derivative whose purity is critical for the successful downstream synthesis of active pharmaceutical ingredients (APIs). Crude products from organic synthesis are rarely pure, containing unreacted starting materials, by-products, and catalysts that must be removed.

Column chromatography is a powerful adsorptive separation technique ideal for this purpose. The underlying principle relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. In this protocol, we utilize silica gel, a highly polar stationary phase. The mobile phase, or eluent, is a less polar organic solvent system.

The separation mechanism is governed by polarity:

  • Polar compounds in the mixture will have a stronger affinity for the polar silica gel, causing them to adsorb more strongly and move down the column more slowly.

  • Non-polar compounds will have a higher affinity for the less polar mobile phase, allowing them to travel down the column more quickly.

By carefully selecting the solvent system, we can modulate the speed at which each component travels, achieving effective separation of the target compound from more polar and less polar impurities.

Preliminary Analysis: Optimizing Separation with TLC

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and material-sparing technique that predicts the separation achievable on a silica column. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound, 1-(3-Ethoxy-4-methoxyphenyl)ethanone. This Rƒ value typically ensures good resolution and a practical elution time on the column.

TLC Protocol:
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase to a depth of ~0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also, spot standards of your starting materials if available.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Since acetophenone derivatives are typically UV-active, this is best done under a UV lamp at 254 nm, where they will appear as dark spots.[1]

  • Calculate Rƒ: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A common and effective starting mobile phase for acetophenone derivatives is a mixture of hexane and ethyl acetate.[1][2][3][4] It is recommended to test a range of ratios.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254 TLC PlatesIndustry standard for polar stationary phase; F254 indicator allows for UV visualization.[2][5]
Mobile Phase Trials Hexane:Ethyl Acetate (9:1, 8:2, 7:3 v/v)This gradient of polarity is usually sufficient to find an optimal Rƒ for moderately polar compounds.[3]
Target Rƒ 0.25 - 0.35Provides the best balance between good separation from impurities and reasonable elution volume.

Materials and Reagents

Equipment & Glassware Reagents & Chemicals
Chromatography Column (appropriate size)Crude 1-(3-Ethoxy-4-methoxyphenyl)ethanone
Separatory Funnel / Eluent ReservoirSilica Gel for Flash Chromatography (230-400 mesh)
Beakers and Erlenmeyer FlasksHexane (ACS Grade or higher)
Test tubes for fraction collectionEthyl Acetate (ACS Grade or higher)
TLC Plates (Silica Gel 60 F254)Dichloromethane (for sample loading, optional)
TLC Developing ChamberAnhydrous Sodium Sulfate or Magnesium Sulfate
UV Lamp (254 nm)Sea Sand (acid-washed)
Rotary EvaporatorGlass Wool or Sintered Glass Frit
Capillary Tubes

Detailed Column Chromatography Protocol

Step 1: Column Preparation (Wet Packing)

The wet packing method is superior as it minimizes the risk of air bubbles and channeling, which can severely compromise separation efficiency.[6]

  • Select Column Size: Choose a column diameter based on the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude product weight.

  • Plug the Column: Place a small plug of glass wool or use a column with a sintered glass frit at the bottom to retain the stationary phase. Add a ~1 cm layer of sea sand on top.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1) to create a free-flowing slurry. Stir gently to release trapped air.

  • Pack the Column: Clamp the column vertically. Using a funnel, pour the silica slurry into the column in a single, continuous motion. Tap the side of the column gently to encourage even packing.

  • Pressurize and Equilibrate: Open the stopcock and allow the solvent to drain, collecting it for reuse. Never let the solvent level drop below the top of the silica bed. Once packed, add a final ~1 cm layer of sand on top to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated.

Step 2: Sample Loading
  • Dissolve the Sample: Dissolve the crude 1-(3-Ethoxy-4-methoxyphenyl)ethanone in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Using too much solvent will broaden the initial sample band and lead to poor separation.

  • Load the Sample: Carefully pipette the dissolved sample solution directly onto the top layer of sand.

  • Adsorb the Sample: Open the stopcock and allow the sample to absorb completely into the silica bed, again ensuring the column does not run dry. Gently wash the sides of the column with a tiny amount of mobile phase to transfer all of the sample onto the silica.

Step 3: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the mobile phase determined from your TLC analysis.

  • Collect Fractions: Begin collecting the eluent in numbered test tubes as it exits the column. The fraction size will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitor by TLC: Periodically, spot every few fractions onto a TLC plate to track the elution of compounds. This is the most critical step for identifying which fractions contain your pure product.

  • Gradient Elution (Optional): If separation between the product and a closely-eluting impurity is poor, or if the product is eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., move from 8:2 to 7:3 Hexane:Ethyl Acetate). This will increase the elution speed of all compounds.

Step 4: Isolation of Purified Product
  • Identify Pure Fractions: Based on the TLC analysis, identify all fractions that contain only the spot corresponding to 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

  • Combine and Evaporate: Combine the identified pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator.[7]

  • Dry and Characterize: Dry the resulting oil or solid under high vacuum to remove residual solvent. Determine the yield and confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Workflow Visualization

The following diagram outlines the complete purification workflow.

G cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_iso Isolation & Verification Crude Crude Product TLC TLC Analysis to Determine Mobile Phase Crude->TLC Spot sample Pack Pack Column with Silica Gel Slurry TLC->Pack Optimized Conditions Load Load Dissolved Crude Product Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify pure Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

Safety Precautions

  • Silica Gel: Fine silica dust is a respiratory irritant. Always handle silica gel in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a dust mask, safety glasses, and gloves.

  • Organic Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. All steps involving solvents should be performed in a fume hood. Avoid inhalation of vapors and skin contact.

  • Pressure: If using flash chromatography with air pressure, do not exceed the pressure rating of the glassware to prevent accidents.

References

  • SIELC. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Meira, C. S., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 36(1), e-20240153. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2023). Reactant left in chalcone synthesis? Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Regensburg. (n.d.). Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]

  • StudyRaid. (2025). Understand tLC and HPLC Analysis of Acetophenone. Retrieved from [Link]

  • mVOC 4.0. (n.d.). 1-(4-Methoxyphenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772177A - Preparation method of p-methoxyacetophenone.
  • Technology Networks. (2014). Pharmaceutical Applications of TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetanisole. Retrieved from [Link]

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Analytical methods for 1-(3-Ethoxy-4-methoxyphenyl)ethanone analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Quantification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Introduction

1-(3-Ethoxy-4-methoxyphenyl)ethanone, also known as 3-ethoxy-4-methoxyacetophenone, is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, featuring a substituted aromatic ring and a ketone functional group, makes it a versatile building block in organic synthesis. Accurate and reliable analytical methods are crucial for its quantification in raw materials, in-process samples, and final products to ensure quality, purity, and consistency.

This comprehensive guide provides detailed protocols and technical insights for the analysis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and professionals in drug development and quality control laboratories.

Physicochemical Properties of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

A thorough understanding of the compound's physical and chemical properties is fundamental to selecting and optimizing an appropriate analytical method.

PropertyValueSource
CAS Number 31526-71-3[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance White to off-white crystalline powderN/A
Boiling Point ~288 °C (Predicted)[2]
Melting Point ~42 °C (Predicted)[2]
LogP (Octanol/Water) ~2.00 (Predicted)[2]
Solubility Soluble in organic solvents like methanol, acetonitrile, and chloroform[3]

Note: Some physical properties are predicted based on the isomeric compound 1-(4-Ethoxy-3-methoxyphenyl)ethanone and may vary slightly.

Primary Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier method for the quantification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone due to its high resolution, sensitivity, and applicability to non-volatile compounds of intermediate polarity. The separation is based on the compound's partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality in Method Design
  • Stationary Phase (C18): A C18 column is selected because its long alkyl chains provide sufficient hydrophobic interaction with the phenyl and ethoxy groups of the analyte, ensuring good retention and separation from polar impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Water is the weak solvent. A gradient or isocratic elution can be optimized to achieve the desired resolution and run time.

  • Acid Modifier (Formic Acid): Adding a small amount of formic acid to the mobile phase helps to protonate any residual silanols on the silica backbone of the column, which sharpens the analyte peak shape by minimizing tailing. It also ensures consistent ionization if the method is transferred to an LC-MS system.[4]

  • UV Detection: The conjugated aromatic ring and carbonyl group in the analyte's structure result in strong UV absorbance, making a UV detector a simple and robust choice for quantification.[5] The maximum absorbance (λmax) is typically observed between 270-280 nm, similar to related structures like apocynin.[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Weigh Standard & Prepare Stock Solution WorkingStd Create Calibration Curve Working Standards Standard->WorkingStd Filter Filter Samples & Standards (0.45 µm PTFE) WorkingStd->Filter Sample Weigh Sample & Dissolve in Diluent Sample->Filter Injector Autosampler (10 µL injection) Filter->Injector Transfer to Vials MobilePhase Mobile Phase: ACN/H2O + 0.1% Formic Acid Pump Isocratic/Gradient Pump (e.g., 1.0 mL/min) MobilePhase->Pump Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Temp: 30 °C Injector->Column Detector UV/PDA Detector (λ = 275 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration & Identification (by RT) CDS->Integration Calibration Calibration Curve Generation (Peak Area vs. Concentration) Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC workflow from sample preparation to final report generation.

Detailed HPLC Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm PTFE or equivalent).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the solution before use.

  • Diluent: Use the mobile phase as the diluent for standards and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 1-(3-Ethoxy-4-methoxyphenyl)ethanone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a known amount of the sample material, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of all components).

4. Data Analysis and System Suitability:

  • Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). A correlation coefficient (r²) of ≥ 0.999 is desirable.[7]

  • Analyze samples and quantify the concentration using the calibration curve.

  • Perform system suitability checks (e.g., five replicate injections of a mid-level standard) to ensure precision (RSD ≤ 2.0%) and theoretical plates (N ≥ 2000).

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory technique. It provides high specificity through mass spectrometric detection, which allows for positive identification based on the analyte's mass spectrum and retention time. This method is suitable given the compound's thermal stability and volatility at typical GC operating temperatures.[8][9]

Causality in Method Design
  • Column (HP-5MS): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., HP-5MS) is a robust choice for general-purpose analysis. It separates compounds primarily based on their boiling points and provides excellent peak shapes for a wide range of analytes, including acetophenones.[10]

  • Split Injection: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading and ensuring sharp peaks.

  • Temperature Programming: A temperature ramp is employed to first elute more volatile components at lower temperatures, then increase the temperature to elute the target analyte and any higher-boiling impurities in a reasonable time frame.

  • Electron Ionization (EI): Standard 70 eV electron ionization is used to generate a reproducible fragmentation pattern (mass spectrum) that can be compared to spectral libraries (like NIST) for confident identification.[8]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis PrepareSample Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) FilterSample Filter if Necessary (0.45 µm PTFE) PrepareSample->FilterSample Injector Split/Splitless Inlet (250 °C, Split 20:1) FilterSample->Injector 1 µL Injection Column HP-5MS Column (e.g., 30m x 0.25mm x 0.25µm) Injector->Column CarrierGas Helium Carrier Gas CarrierGas->Injector TransferLine MS Transfer Line (280 °C) Column->TransferLine Oven Oven Temperature Program (e.g., 100°C to 280°C) Oven->Column MSDetector Mass Spectrometer (EI, 70 eV, Scan 40-400 amu) TransferLine->MSDetector AcquireData Acquire Total Ion Chromatogram (TIC) MSDetector->AcquireData Data IdentifyPeak Identify Peak by Retention Time AcquireData->IdentifyPeak ExtractMS Extract Mass Spectrum IdentifyPeak->ExtractMS CompareLibrary Compare Spectrum with NIST Library ExtractMS->CompareLibrary ConfirmID Confirm Identification CompareLibrary->ConfirmID

Caption: GC-MS workflow for confirmatory analysis and identification.

Detailed GC-MS Protocol

1. Instrumentation and Consumables:

  • GC system with a split/splitless inlet and temperature-programmable oven, coupled to a Mass Spectrometric detector.

  • Capillary column such as an Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • High purity helium as the carrier gas.

  • GC vials with septa.

  • Ethyl acetate or another suitable volatile solvent.

2. Sample Preparation:

  • Prepare a dilute solution of the sample in ethyl acetate (e.g., ~100 µg/mL). Ensure the sample is fully dissolved. Filtration is typically not required unless particulates are visible.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 to 400 amu.

4. Data Analysis:

  • Identify the peak corresponding to 1-(3-Ethoxy-4-methoxyphenyl)ethanone in the Total Ion Chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • The expected mass spectrum will show a molecular ion peak (M⁺) at m/z 194, along with characteristic fragment ions. A prominent fragment is often the acylium ion [M-CH₃]⁺ at m/z 179.

  • Compare the acquired spectrum with a reference spectrum or a commercial library (e.g., NIST/Wiley) to confirm the compound's identity.

Summary of Analytical Methods

ParameterHPLC-UV MethodGC-MS Method
Principle Reverse-Phase ChromatographyGas Chromatography, Mass Spectrometry
Primary Use Quantitative Analysis (Assay, Purity)Confirmatory Identification, Impurity Profiling
Stationary Phase C18 Silica5% Phenyl Polysiloxane
Mobile/Carrier Acetonitrile/Water + 0.1% Formic AcidHelium
Temperature Isothermal (e.g., 30 °C)Temperature Programmed (100-280 °C)
Detection UV Absorbance (275 nm)Mass Spectrometry (Scan 40-400 amu)
Key Advantage High precision, robust for quantificationHigh specificity, structural information

Conclusion

The analytical methods detailed in this guide provide a robust framework for the reliable analysis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone. The primary HPLC-UV method is ideal for routine quantitative analysis, offering high precision and throughput. The orthogonal GC-MS method provides unequivocal confirmation of identity and is a powerful tool for investigating impurities. Proper method validation, following ICH guidelines for parameters such as accuracy, precision, linearity, and specificity, is essential before implementing these protocols in a regulated environment.

References

  • PubChem. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, R., et al. (2015). Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS. PubMed. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative chromatograms of apocynin detected using HPLC‐MS/MS. Retrieved from [Link]

  • Liu, Y., et al. (2020). In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structures of Apocynin and AN-1. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structures of Apocynin and AN-1. Retrieved from [Link]

  • Supporting Information - AWS. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)- Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Retrieved from [Link]

  • Development of HPLC method for estimation of glyoxylic acid... (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Gavasane, A. J., & Pawar, H. A. (n.d.). Validated stability indicating HPLC method for estimation of theophylline... Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Cavrini, V., et al. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols... Semantic Scholar. Retrieved from [Link]

  • Request PDF. (n.d.). Selective and sensitive pre-column derivatization HPLC method.... ResearchGate. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). Antibiotics Analysis by HPLC. Retrieved from [Link]

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Application Note: A Comprehensive Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

This application note provides a detailed and robust protocol for the identification and characterization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an aromatic ketone, serves as a crucial intermediate in various synthetic pathways within the pharmaceutical and flavor industries. Its accurate identification and purity assessment are paramount for quality control and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds.[1][2] The technique synergistically combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2][3] The gas chromatograph separates the analyte from the sample matrix based on its boiling point and affinity for the stationary phase, while the mass spectrometer provides a unique fragmentation pattern, or "chemical fingerprint," that allows for unambiguous identification.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system rooted in established analytical principles.

Principle of the Method

The methodology hinges on the physicochemical properties of 1-(3-Ethoxy-4-methoxyphenyl)ethanone that make it amenable to GC-MS analysis. The sample, prepared in a volatile organic solvent, is injected into the heated GC inlet, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a capillary column.[4] The column's stationary phase provides differential interaction with the analyte, leading to its separation from other components based on retention time.

Upon elution from the GC column, the separated analyte enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides detailed structural information, confirming the identity of the compound.

Experimental Protocol

This protocol is designed to be a comprehensive workflow. The causality behind each parameter selection is explained to allow for logical adaptation and troubleshooting.

Materials and Reagents
  • Analyte Standard: 1-(3-Ethoxy-4-methoxyphenyl)ethanone (Purity ≥98%)

  • Solvent: Dichloromethane or Hexane (GC or HPLC Grade). The choice of a volatile organic solvent is critical for ensuring proper vaporization in the GC inlet.[6][7] Water and non-volatile solvents must be avoided.[6][7]

  • Inert Gas: Helium (99.999% purity) for use as the carrier gas.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa to prevent contamination and analyte degradation.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds.

Standard Solution Preparation

The accuracy of quantification is directly dependent on the precise preparation of standard solutions.

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the 1-(3-Ethoxy-4-methoxyphenyl)ethanone standard and dissolve it in 100 mL of dichloromethane in a Class A volumetric flask.

  • Working Standard (10 µg/mL): Perform a 1:10 dilution of the stock solution. Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane. This concentration is typically suitable for achieving a column loading of approximately 10 ng with a 1 µL injection.[7]

  • Transfer: Transfer the working standard into a 2 mL autosampler vial for analysis.

Sample Preparation

The goal of sample preparation is to present the analyte in a clean, liquid form compatible with the GC-MS system.[6]

  • "Dilute and Shoot" (for simple matrices): If the sample is a relatively clean solution, a simple dilution in dichloromethane to bring the expected analyte concentration into the calibration range (~10 µg/mL) is sufficient.

  • Solid Samples: Dissolve a known quantity of the solid sample in the chosen solvent. The sample may require sonication to ensure complete dissolution.

  • Complex Matrices: For complex matrices such as biological fluids or environmental samples, a cleanup and concentration step is necessary. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended to remove interferences and concentrate the analyte.[4][6][8]

  • Filtration: All samples should be filtered through a 0.45 µm PTFE syringe filter or centrifuged to remove any particulate matter that could block the syringe or contaminate the GC inlet and column.[6][7]

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point. Optimization may be required based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph (GC)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane)A non-polar column is chosen for its excellent separation of aromatic compounds and overall robustness.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent without causing thermal degradation.
Injection Mode SplitlessMaximizes sensitivity by transferring the entire injected volume onto the column, ideal for trace analysis. A split injection can be used for more concentrated samples.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overloading.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)A typical flow rate that provides a good balance between analysis time and separation efficiency.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature allows for focusing of the analytes at the head of the column. The temperature ramp facilitates the elution of the semi-volatile analyte, and the final hold ensures the column is cleaned of any late-eluting compounds.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Electron Energy 70 eVThe industry-standard energy that generates extensive, reproducible fragmentation and allows for comparison with established mass spectral libraries like NIST.
Ion Source Temperature 230 °CPrevents condensation of the analyte within the ion source while minimizing thermal degradation.
Quadrupole Temperature 150 °CMaintains the cleanliness of the mass analyzer and ensures consistent performance.
Mass Scan Range m/z 40 - 400A wide enough range to capture the molecular ion (m/z 194) and all significant fragment ions, while excluding low-mass background noise from the solvent and carrier gas.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering the mass spectrometer, which would cause unnecessary filament wear and saturate the detector.

Workflow Visualization

The logical flow of the analytical process is critical for ensuring reproducible and reliable results.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Standard Standard Weighing & Dilution Filter Centrifugation / Filtration (0.45 µm) Standard->Filter Sample Sample Dissolution & Dilution Sample->Filter Injection GC Injection (1 µL, 250°C) Filter->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Extraction Chromatogram->Spectrum Identification Compound Identification (RT & Spectrum Match) Spectrum->Identification Report Final Report Identification->Report

Caption: A high-level workflow for the GC-MS analysis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

Expected Results and Data Interpretation

Chromatographic Data

The analysis will yield a total ion chromatogram (TIC), where the primary peak corresponds to 1-(3-Ethoxy-4-methoxyphenyl)ethanone. The retention time (RT) of this peak should be consistent between the standard and the sample injections under identical conditions.

Mass Spectral Data

The molecular formula of 1-(3-Ethoxy-4-methoxyphenyl)ethanone is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194 . The most critical aspect for identification is the fragmentation pattern.

Key Expected Fragments:

  • m/z 179 (Base Peak): This peak arises from the alpha-cleavage and loss of a methyl radical (•CH₃, -15 amu) from the acetyl group. This is a highly characteristic fragmentation for acetophenones and is expected to be the most abundant ion (the base peak).

  • m/z 166: This fragment can be formed by the loss of ethene (C₂H₄, -28 amu) from the molecular ion via a McLafferty-type rearrangement involving the ethoxy group.

  • m/z 151: This ion corresponds to the loss of the entire acetyl radical (•COCH₃, -43 amu) from the molecular ion.

  • m/z 123: Subsequent loss of a carbonyl group (CO, -28 amu) from the m/z 151 fragment.

Fragmentation Pathway Visualization

The fragmentation pathway provides a mechanistic basis for the observed mass spectrum, reinforcing the trustworthiness of the identification.

Fragmentation_Pathway M Molecular Ion (M⁺) m/z 194 F179 [M-CH₃]⁺ m/z 179 (Base Peak) M->F179 - •CH₃ (15) F166 [M-C₂H₄]⁺ m/z 166 M->F166 - C₂H₄ (28) F151 [M-COCH₃]⁺ m/z 151 M->F151 - •COCH₃ (43) F123 [M-COCH₃-CO]⁺ m/z 123 F151->F123 - CO (28)

Caption: Proposed EI fragmentation pathway for 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

Conclusion

This application note details a comprehensive and reliable GC-MS method for the analysis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone. By adhering to the described protocols for sample preparation, instrumental parameters, and data interpretation, researchers can achieve accurate and defensible identification of the target analyte. The provided workflow and fragmentation diagrams serve as valuable tools for both routine analysis and method development, ensuring high scientific integrity and trustworthiness in results.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). GC-MS – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ozseven, A. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: HPLC Method Development for 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for 1-(3-Ethoxy-4-methoxyphenyl)ethanone , a key intermediate in the synthesis of phosphodiesterase inhibitors and various fine chemicals.

Due to the structural similarity of this compound to its synthetic precursors (e.g., Acetovanillone) and potential regioisomers, a generic "one-size-fits-all" method is insufficient. This guide provides a First Principles approach to method development, moving from physicochemical profiling to gradient scouting, and finally to a validated quality control (QC) protocol compliant with ICH Q2(R2) guidelines.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7][8]

Before selecting column chemistry, we must understand the analyte. This molecule is a neutral aromatic ketone with moderate lipophilicity.

PropertyValueAnalytical Implication
Chemical Name 1-(3-Ethoxy-4-methoxyphenyl)ethanoneTarget Analyte
Synonyms Ethyl acetovanillone; 3-Ethoxy-4-methoxyacetophenoneSearch terms for literature
Molecular Weight 194.23 g/mol Suitable for UV and MS detection
LogP (Octanol/Water) ~1.7 – 2.1Moderate Lipophilicity: Retains well on C18; elutes earlier than highly non-polar aromatics.
pKa Neutral (Ketone/Ether)pH has minimal effect on analyte retention but affects silanol activity of the column.
UV Maxima ~230 nm, ~276 nm230 nm: High sensitivity (trace analysis).276 nm: High selectivity (assay/purity).
Solubility Soluble in MeOH, ACN, EtOAcSample diluent should be organic-rich (e.g., 50:50 ACN:Water).

Method Development Strategy

Column Selection: The Stationary Phase

For a neutral aromatic compound with a LogP ~2.0, C18 (Octadecyl) is the industry standard. However, if the separation of the regioisomer (4-Ethoxy-3-methoxyphenyl isomer) is required, a Phenyl-Hexyl column may offer superior pi-pi interaction selectivity.

  • Primary Recommendation: End-capped C18, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Reasoning: Robust, reproducible, and provides excellent peak shape for neutral aromatics.

Mobile Phase Selection
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).

    • Why Acid? Although the analyte is neutral, residual silanols on the silica support are acidic. Adding acid suppresses silanol ionization, preventing peak tailing (secondary interactions).

  • Solvent B (Organic): Acetonitrile (ACN).

    • Why ACN? Lower viscosity than Methanol (lower backpressure) and a lower UV cutoff (allows detection at 210-230 nm).

Experimental Protocols

Protocol A: Gradient Scouting (The "Discovery" Run)

Use this protocol to determine where the peak elutes and if impurities are present.

System Parameters:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: DAD (210–400 nm scan); Monitor 230 nm and 276 nm.

  • Injection Vol: 10 µL

Gradient Table:

Time (min) % Solvent B (ACN) Event
0.0 5 Initial Hold
20.0 95 Linear Ramp
25.0 95 Wash
25.1 5 Re-equilibration

| 30.0 | 5 | End |

Interpretation:

  • If elution is < 8 min : The analyte is too polar; switch to a C8 column or start at 0% B.

  • If elution is > 15 min : The analyte is very retained; increase the starting organic % or use a shorter column.

  • Expected Result: For LogP ~2.0, expect elution around 10–12 minutes (approx. 50-60% B).

Protocol B: Optimized Isocratic Method (The "Routine" QC Method)

Based on the scouting run, an isocratic method is preferred for QC to maximize throughput and reproducibility.

Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic 55% Acetonitrile / 45% Water (with 0.1% H3PO4)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Slightly elevated to improve mass transfer)

  • Detector: UV @ 276 nm (Optimized for selectivity over sensitivity)

  • Run Time: 10 minutes

Preparation of Standard:

  • Weigh 10 mg of 1-(3-Ethoxy-4-methoxyphenyl)ethanone Reference Standard.

  • Dissolve in 10 mL of Acetonitrile (Stock: 1 mg/mL).

  • Dilute 1:10 with Mobile Phase (Final: 0.1 mg/mL).

System Suitability Criteria (Acceptance Limits):

  • Retention Time (RT): 4.5 – 5.5 min

  • Tailing Factor (T): < 1.5

  • Theoretical Plates (N): > 5000

  • RSD (n=6 injections): < 1.0%

Method Validation (ICH Q2 R2 Compliance)

To ensure the method is "fit for purpose," perform the following validation steps.

Specificity (Stress Testing)

Inject the analyte spiked with known synthesis precursors:

  • Acetovanillone (3-Hydroxy-4-methoxy): More polar, will elute earlier.

  • Veratrole derivatives: Check for interference. Requirement: Resolution (Rs) > 2.0 between all peaks.

Linearity

Prepare 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 3 levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualization of Workflows

Diagram 1: Method Development Decision Tree

This flowchart illustrates the logic used to arrive at the optimized method.

MethodDevelopment Start Start: Define Analyte (LogP ~2.0, Neutral) Scouting Gradient Scouting Run 5-95% ACN over 20 min Start->Scouting EvalRT Evaluate Retention Time (RT) Scouting->EvalRT Early RT < 8 min (Too Polar) EvalRT->Early Elutes Early Late RT > 15 min (Too Retentive) EvalRT->Late Elutes Late Ideal RT 10-12 min (Ideal) EvalRT->Ideal Good Retention AdjustPolar Decrease Organic Start % Or use C8/Phenyl Early->AdjustPolar AdjustRet Increase Organic Start % Or Shorten Column Late->AdjustRet Optimize Convert to Isocratic Target: k' = 2-5 Ideal->Optimize AdjustPolar->Scouting AdjustRet->Scouting Validation ICH Q2 Validation (Specificity, Linearity) Optimize->Validation

Caption: Decision tree for optimizing HPLC parameters based on initial scouting run data.

Diagram 2: HPLC System Configuration

A visual guide to the physical setup required for this analysis.

HPLCSetup SolventA Solvent A (Water + 0.1% H3PO4) Pump Quaternary Pump (Flow: 1.0 mL/min) SolventA->Pump SolventB Solvent B (Acetonitrile) SolventB->Pump Injector Autosampler (10 µL Injection) Pump->Injector High Pressure Column Column Oven (35°C) C18, 150x4.6mm, 5µm Injector->Column Sample Loop Detector UV Detector (276 nm) Column->Detector Eluent Waste Waste Detector->Waste Data CDS / Workstation (Integration) Detector->Data Signal

Caption: Hardware configuration for the isocratic analysis of Ethyl Acetovanillone.

Troubleshooting & Expert Tips

  • Peak Tailing: Even though the analyte is neutral, tailing often indicates silanol interaction. Ensure your aqueous mobile phase pH is < 3.0 (using Phosphoric or Formic acid).

  • Retention Time Drift: If RT fluctuates, check the column temperature. A 1°C change can shift retention by ~2% for aromatic ketones. Use a column oven.

  • Regioisomer Separation: If you observe a "shoulder" on your main peak, it may be the 4-ethoxy-3-methoxy isomer. Switch to a Phenyl-Hexyl column and use Methanol instead of Acetonitrile to enhance pi-pi selectivity.

References

  • PubChem. 1-(3-Ethoxy-4-methoxyphenyl)ethanone Compound Summary. National Library of Medicine. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][2] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[3] (General Reference for RP-HPLC Theory).

  • SIELC Technologies. Separation of Acetovanillone (Parent Compound) on Reverse Phase.[4] Available at: [Link]

Sources

Advanced Derivatization Protocols for 1-(3-Ethoxy-4-methoxyphenyl)ethanone Analysis

[1]

Executive Summary & Chemical Profile

Target Analyte: 1-(3-Ethoxy-4-methoxyphenyl)ethanone Synonyms: Ethyl acetoisovanillone; 3-Ethoxy-4-methoxyacetophenone.[1] CAS: 1131-62-0 (Generic for dimethoxy analogs, specific isomer requires verification in local registry, often custom synthesized or metabolite).[1] Molecular Formula: C



MW:1

Analytical Challenge: While 1-(3-Ethoxy-4-methoxyphenyl)ethanone is amenable to direct analysis via GC-MS or HPLC due to its aromaticity and moderate polarity, trace-level quantification (e.g., in biological matrices, stability studies, or impurity profiling) often fails due to:

  • Peak Tailing: The ketone moiety can interact with active sites (silanols) in GC columns.[1]

  • Sensitivity Limits: Lack of strong fluorophores limits HPLC-FLD sensitivity; lack of electronegative groups limits GC-ECD/NCI-MS sensitivity.[1]

  • Matrix Interference: In complex biofluids, the compound co-elutes with ubiquitous aromatic metabolites.

Solution: Derivatization targets the carbonyl group (ketone) to lock the molecule into a stable, highly detectable form. This guide presents two field-proven protocols: PFBHA Oximation (for ultra-trace GC-MS) and DNPH Hydrazone Formation (for robust HPLC-UV).[1]

Decision Matrix: Selecting the Right Protocol

Before initiating wet chemistry, determine your analytical platform and sensitivity requirements.

MethodSelectionStartStart: Define Analytical GoalPlatformAvailable Platform?Start->PlatformGCMSGC-MS / GC-ECDPlatform->GCMSGas PhaseHPLCHPLC-UV / LC-MSPlatform->HPLCLiquid PhaseTraceSensitivity Needed?GCMS->TraceRoutineRoutine QC / High Conc.HPLC->RoutineHighHighTrace->HighUltra-Trace (<1 ng/mL)LowLowTrace->Low>1 µg/mLDNPHProtocol B: DNPH Derivatization(Target: UV 360nm)Routine->DNPHAdd ChromophorePFBHAProtocol A: PFBHA Derivatization(Target: <10 ppb)DirectDirect Injection(No Derivatization)High->PFBHALow->Direct

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on instrument availability and sensitivity needs.[1]

Protocol A: High-Sensitivity GC-MS via PFBHA Oximation

Objective: Transform the ketone into a pentafluorobenzyloxime. This adds five fluorine atoms, drastically increasing electron capture cross-section (for NCI-MS) and shifting mass spectral ions to higher m/z regions, away from low-mass background noise.[1]

Mechanism:

Reagents & Equipment[1][2][3][4][5][6]
  • Reagent A: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl), 10 mg/mL in water (Prepare fresh).[1]

  • Solvent: Hexane (HPLC Grade).

  • Catalyst: 6N Hydrochloric acid (HCl) or Acetate Buffer (pH 4-5).[1]

  • Quenching Agent: Concentrated H

    
    SO
    
    
    (for cleanup step).[1]
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve sample/extract in 1 mL of water (or water/methanol 90:10 if solubility is an issue).[1]

    • Note: Organic solvents like acetone MUST be avoided as they will react with the reagent.

  • Derivatization Reaction:

    • Add 500 µL of Reagent A (PFBHA solution) to the sample.

    • Adjust pH to ~4 using acetate buffer (preferred) or 10 µL of 6N HCl.[1]

    • Incubate: 2 hours at 50°C (or overnight at room temperature).

    • Causality: Heating ensures complete conversion of the sterically hindered aromatic ketone.

  • Extraction:

    • Add 2 mL of Hexane .

    • Vortex vigorously for 1 minute.

    • Allow layers to separate (centrifuge at 2000 rpm if emulsion forms).

  • Acid Wash Cleanup (Critical for Column Life):

    • Transfer the upper hexane layer to a clean vial containing 1 mL of 1N H

      
      SO
      
      
      .
    • Vortex for 30 seconds.

    • Reasoning: This removes unreacted PFBHA (which remains in the aqueous acid phase as a salt), preventing it from fouling the GC inlet and detector.

  • Final Drying:

    • Transfer the washed hexane layer to a vial containing anhydrous Na

      
      SO
      
      
      .
    • Inject 1 µL into GC-MS.

Self-Validating Checkpoint
  • Isomer Doublets: PFBHA derivatization of asymmetric ketones (like 1-(3-ethoxy-4-methoxyphenyl)ethanone) creates Syn (E) and Anti (Z) geometric isomers.[1]

  • Validation: You MUST observe two distinct peaks in the chromatogram with identical mass spectra. If only one peak appears, check for injection port thermal degradation or incomplete reaction.

Protocol B: HPLC-UV via DNPH Derivatization[1]

Objective: Conjugate the ketone with 2,4-Dinitrophenylhydrazine (DNPH). This extends the conjugation system, shifting

Reagents & Equipment[1][2][3][4][5][6]
  • Reagent B: 2,4-DNPH saturated solution in 2N HCl. (Caution: Explosive when dry; keep wet).[1]

  • Solvent: Acetonitrile (ACN).

  • Mobile Phase: ACN / Water (gradient).[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 100 mg (wet weight) DNPH in 20 mL of ACN.

    • Add 1 mL of concentrated HCl.

  • Reaction:

    • Mix 500 µL of Sample (in ACN) with 500 µL of Reagent B .

    • Incubate: 60°C for 30 minutes.

    • Visual Check: The solution should turn from yellow to orange/red if the concentration is high enough.

  • Cleanup (Optional but Recommended):

    • If the reagent peak interferes, dilute with water (to 50% organic) and pass through a C18 SPE cartridge.

    • Wash with 20% ACN (removes excess reagent).[1]

    • Elute derivative with 100% ACN.[1]

  • Analysis:

    • Inject into HPLC-UV/DAD.[1]

    • Detection Wavelength: 360 nm (Specific for hydrazones) vs 254 nm (Generic aromatics).[1]

Data Interpretation & Troubleshooting

Mass Spectral Logic (GC-MS / PFBHA)

The PFBHA derivative adds a mass of 195 Da (C



1
  • Parent Ion: Look for

    
     at 
    
    
    = 194 (Analyte) + 195 (Tag) - 16 (Oxygen lost) + 14 (Nitrogen gained?[1] No, net addition is C7H2F5N - O + H... actually, net mass shift is +195).[1]
    • Correction: Reaction is Condensation (

      
      ).
      
    • Mass Change: + (197 [PFBHA] - 2 [H2]) - 16 [O] = +179?[1]

    • Let's verify: PFBHA MW is 213 (HCl salt) / 177 (Free base?[1] No, formula C7H4F5NO = 213).[1]

    • Actual PFBHA moiety added is

      
       (Mass ~ 210).[1]
      
    • Standard Rule: The derivative MW = Analyte MW + 195.

    • Target Ion:

      
       389 (194 + 195).[1]
      
  • Fragment Ion: The base peak is almost always

    
     181  (the pentafluorobenzyl cation, 
    
    
    ).
    • Diagnostic: Extract ion chromatogram (EIC) at

      
       181.[1] If peaks appear here, they are PFBHA derivatives.
      
Analytical Workflow Diagram

Workflowcluster_0Reactioncluster_1GC-MS OutputKetone1-(3-Ethoxy-4-methoxyphenyl)ethanone(MW 194)Ketone->ComplexPFBHAPFBHA ReagentPFBHA->ComplexSynSyn-Isomer(Peak 1)Complex->Syn- H2OAntiAnti-Isomer(Peak 2)Complex->Anti- H2OFragBase Peak m/z 181(C7H2F5+)Syn->FragEI FragmentationAnti->FragEI Fragmentation

Figure 2: Reaction pathway and mass spectral fragmentation logic for PFBHA derivatization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Single Peak (GC) Incomplete reaction or steric hindrance preventing isomer separation.[1]Check column polarity (5% phenyl is standard).[1] Verify reaction temp (50°C).
Low Recovery pH incorrect during derivatization.[1]Ensure pH is 4–5.[1] PFBHA is less efficient at very low pH (<2).[1]
Inlet Liner Fouling Excess PFBHA polymerizing in injector.[1]Perform the Acid Wash step (Protocol A, Step 4) rigorously.
No UV Peak (HPLC) Water content too high in reaction mix.DNPH requires acidic/organic conditions.[1] Increase ACN concentration.

References

  • U.S. EPA Method 556. (n.d.).[1] Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. United States Environmental Protection Agency.[1] Link

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: PFBHA for Carbonyls. Merck KGaA.[1] Link

  • Schäffer, M., et al. (2012).[1] Comparative analysis of the chemical profiles of 3,4-methylenedioxymethamphetamine (MDMA). Journal of Forensic Sciences. Link (Demonstrates derivatization logic for substituted aromatics).

  • Agilent Technologies. (2020).[1] Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note. Link

  • ResearchGate. (2015).[1] GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones. Scientific Research Publishing. Link (Discusses fragmentation of acetophenone derivatives).[1]

Use of 1-(3-Ethoxy-4-methoxyphenyl)ethanone in fragrance synthesis

[1]

Executive Summary & Chemical Profile[1][2][3][4]

1-(3-Ethoxy-4-methoxyphenyl)ethanone is a functionalized aromatic ketone belonging to the acetophenone family.[1] Structurally related to Acetoveratrone (3,4-dimethoxyacetophenone) and Ultravanil, this molecule serves as a high-impact modifier in fragrance formulations.[1] It bridges the gap between classic vanillic sweetness and powdery, balsamic floralcy.

Unlike aldehydes (e.g., Vanillin), the ketone functionality offers superior stability in high-pH media (soaps) and oxidative environments, making it a critical tool for functional perfumery.

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name 1-(3-Ethoxy-4-methoxyphenyl)ethanone
Common Name Ethyl Isoacetovanillone; 3-Ethoxy-4-methoxyacetophenone
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid
Odor Profile Sweet, creamy, vanilla-like, powdery, balsamic, slightly floral (Hawthorn-like)
LogP (Predicted) ~2.1 - 2.3
Solubility Soluble in Ethanol, DPG, DEP; Insoluble in Water

Synthesis Protocol: Regiospecific O-Ethylation[1]

Strategic Rationale

While Friedel-Crafts acetylation of 1-ethoxy-2-methoxybenzene is theoretically possible, it suffers from poor regioselectivity, often yielding mixtures of isomers that are difficult to separate.[1]

To ensure Scientific Integrity and a Self-Validating System , this protocol utilizes the Williamson Ether Synthesis starting from Isoacetovanillone (3-hydroxy-4-methoxyacetophenone).[1] This route guarantees the correct substitution pattern because the acetyl and methoxy groups are already fixed in the 1,4-positions, leaving only the 3-hydroxyl group available for alkylation.

Reaction Scheme Visualization

SynthesisPathwaycluster_conditionsReaction ConditionsReactantIsoacetovanillone(3-OH, 4-OMe)IntermediateTransition State(SN2 Attack)Reactant->IntermediateReflux in AcetoneReagentEthyl Bromide(EtBr) + K2CO3Reagent->IntermediateProductTarget Molecule(3-OEt, 4-OMe)Intermediate->ProductWorkup & Cryst.WasteKBr + H2O + CO2Intermediate->WasteTemp: 60°CTemp: 60°CTime: 6-8 HoursTime: 6-8 Hours

Figure 1: Regiospecific synthesis pathway via Williamson Etherification.

Experimental Procedure

Reagents:

  • 3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone): 16.6 g (0.10 mol)[1]

  • Ethyl Bromide (Bromoethane): 13.1 g (0.12 mol) [Excess to drive completion]

  • Potassium Carbonate (Anhydrous, K₂CO₃): 20.7 g (0.15 mol)

  • Solvent: Acetone (Dry, 150 mL) or DMF (for faster rates)

Step-by-Step Methodology:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Isoacetovanillone in Acetone. Add the anhydrous Potassium Carbonate. Stir at room temperature for 15 minutes to allow deprotonation of the phenol (formation of the phenoxide anion).

    • Observation: The suspension may change color slightly (yellowing) indicating phenoxide formation.

  • Alkylation: Add Ethyl Bromide dropwise via an addition funnel over 10 minutes.

  • Reflux: Heat the mixture to a gentle reflux (approx. 60°C internal temp) for 6–8 hours.

    • Validation Point: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (lower Rf due to OH group) should disappear, replaced by a less polar product spot (higher Rf).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (KBr and excess K₂CO₃). Rinse the filter cake with cold acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

  • Purification:

    • Dissolve the crude residue in Ethyl Acetate (100 mL) and wash with 5% NaOH solution (2 x 50 mL) to remove any unreacted phenolic starting material. This is a critical self-validating step to ensure odor purity. [1]

    • Wash with Brine, dry over MgSO₄, and concentrate.[2]

    • Recrystallization: Recrystallize the solid from hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate to obtain pure white crystals.

Yield Expectation: 85–92%.

Olfactory Characterization Protocol

To accurately assess the utility of 1-(3-Ethoxy-4-methoxyphenyl)ethanone, a standardized evaluation protocol is required.[1] This molecule is a "modifier," meaning its full effect is often best observed in dilution or accord rather than neat.

Evaluation Workflow

OlfactoryEvalRawSynthesized CrystalSol10% Sol. in DPGRaw->SolGravimetric DilutionStripSmelling Strip(Blotter)Sol->StripDip 1cmEval_0T=0 (Top Note)EvaluationStrip->Eval_0Eval_1T=1 Hour(Heart Note)Eval_0->Eval_1EvaporationEval_24T=24 Hours(Dry Down)Eval_1->Eval_24Substantivity Check

Figure 2: Standardized olfactory evaluation workflow for solid aromatics.

Sensory Data[1][6][7]
TimepointOlfactory Description
Top Note (0-15 min) Low volatility.[1] Faint sweet, solvent-like (if not fully dried), emerging powdery anisic note.
Heart Note (1-4 hrs) Dominant Phase. Creamy, intense Vanilla, Coumarin-like, Heliotrope nuances.[1] Less "edible" than Vanillin, more "cosmetic" and floral.
Base Note (24+ hrs) Balsamic, sweet, clean, slightly woody/phenolic.[1] Excellent tenacity.

Application in Fragrance Formulation[6][8]

Functional Role

1-(3-Ethoxy-4-methoxyphenyl)ethanone acts as a fixative and harmonizer .[1]

  • In Florals: It boosts the powdery aspect of Rose and Heliotrope accords.

  • In Orientals: It replaces or augments Vanillin/Ethyl Vanillin, providing a non-discoloring vanilla note (due to the lack of a free phenolic hydroxyl group, it is far less prone to Schiff base formation with amines or oxidation to colored quinones).

Demonstration Formula: "Modern White Amber"

This accord demonstrates the molecule's ability to smooth rough woody notes and extend musk profiles.

IngredientParts per 1000Role
Iso E Super (IFF)400Transparent Woody Base
Galaxolide 50%200Musk Body
Hedione (Firmenich)150Radiance/Diffusion
Ethylene Brassylate100Macrocyclic Musk (Powdery)
1-(3-Ethoxy-4-methoxyphenyl)ethanone (10% DPG) 80 Sweet/Balsamic Modifier
Vanillin20Classic Sweetness
Ambroxan (10% DPG)50Ambergris Core

Formulation Notes: Add the 1-(3-Ethoxy-4-methoxyphenyl)ethanone solution during the blending of the musk section. It will act as a bridge between the crystalline Ambroxan and the powdery Ethylene Brassylate, adding a "white chocolate" texture without the heaviness of excessive Vanillin.

References

  • Chemical Identity & Structure: National Center for Biotechnology Information. PubChem Compound Summary for CID 95693, 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone).[1] Retrieved from . (Precursor validation).

  • General Synthesis Mechanism: Williamson, A. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational chemistry for O-alkylation).[1]

  • Fragrance Chemistry Context: Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] (General reference for acetophenone derivatives in perfumery).

  • Acetophenone Properties: NIST Chemistry WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)- (Acetoveratrone).[1][3] Retrieved from . (Structural analogue comparison).

Application of 1-(3-Ethoxy-4-methoxyphenyl)ethanone in pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Abstract

1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS: 31526-71-3) is a privileged acetophenone scaffold widely utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast .[1][2] Its structural core—a dialkoxy-substituted phenyl ring—mimics the pharmacophore required for potent PDE4 active site binding. This guide details the compound's critical role as a precursor for the sulfone moiety in Apremilast, outlines a validated protocol for its conversion to the key


-keto sulfone intermediate, and explores its secondary utility in generating bioactive chalcone libraries.

Chemical Profile & Significance

PropertySpecification
Chemical Name 1-(3-Ethoxy-4-methoxyphenyl)ethanone
Synonyms 3'-Ethoxy-4'-methoxyacetophenone; Acetovanillone ethyl ether
CAS Number 31526-71-3
Molecular Formula C

H

O

Molecular Weight 194.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Key Pharmacophore 3,4-Dialkoxyphenyl group (Critical for PDE4 hydrophobic pocket binding)

Strategic Importance: In medicinal chemistry, this acetophenone serves as the "left-hand" anchor for several PDE4 inhibitors. Its primary industrial application is the synthesis of the


-keto sulfone intermediate required for Apremilast , a drug approved for psoriatic arthritis and plaque psoriasis. The ethoxy/methoxy substitution pattern is optimized for metabolic stability and receptor affinity compared to the natural product analog, acetovanillone.

Primary Application: Synthesis of Apremilast Intermediates[2][3]

The most high-value application of 1-(3-ethoxy-4-methoxyphenyl)ethanone is its conversion into (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine , the chiral amine core of Apremilast.

Mechanistic Pathway

The synthesis proceeds via the functionalization of the acetyl group.[3] The methyl ketone is first halogenated to an


-haloketone, followed by nucleophilic displacement with a sulfinate salt to generate a 

-keto sulfone. This intermediate is then subjected to asymmetric reductive amination or resolution.

ApremilastSynthesis Start 1-(3-Ethoxy-4-methoxyphenyl) ethanone Inter1 α-Bromo Intermediate (Phenacyl Bromide) Start->Inter1 Bromination (NBS or CuBr2) Inter2 β-Keto Sulfone (Key Intermediate) Inter1->Inter2 Sulfonylation (NaSO2Me) Inter3 (S)-Chiral Amine (Resolved Salt) Inter2->Inter3 Reductive Amination + Chiral Resolution (N-Acetyl-L-Leucine) Product Apremilast (API) Inter3->Product Condensation (3-Acetamidophthalic anhydride)

Figure 1: Synthetic workflow from the acetophenone starting material to the final API, Apremilast.

Experimental Protocol: Conversion to -Keto Sulfone

This protocol describes the conversion of the title compound to 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone . This is a critical step that installs the sulfone handle.

Safety Note: Brominating agents are corrosive and lachrymators. Work in a fume hood.

Phase A: -Bromination
  • Reagents:

    • 1-(3-Ethoxy-4-methoxyphenyl)ethanone (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • 
      -Toluenesulfonic acid (
      
      
      
      -TsOH) (0.1 eq)
    • Solvent: Acetonitrile (ACN) or Ethyl Acetate.

  • Procedure:

    • Dissolve the acetophenone in ACN (5 mL/g).

    • Add

      
      -TsOH catalyst followed by portion-wise addition of NBS at room temperature.
      
    • Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of starting material.

    • Workup: Cool to RT. Remove solvent under reduced pressure. Redissolve residue in DCM and wash with water (

      
      ) and brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
    • Yield: Typically 85–90% of the

      
      -bromo ketone (solid).
      
Phase B: Sulfonylation
  • Reagents:

    • Crude

      
      -bromo ketone (from Phase A)
      
    • Sodium Methanesulfinate (NaSO

      
      Me) (1.2 eq)
      
    • Solvent: Ethanol/Water (3:1 ratio).

  • Procedure:

    • Suspend the

      
      -bromo ketone in EtOH/Water.
      
    • Add Sodium Methanesulfinate in a single portion.

    • Reflux the mixture for 3–5 hours. The product often precipitates upon cooling.

    • Workup: Cool the reaction mixture to 0–5°C. Filter the solid precipitate. Wash the cake with cold water and cold ethanol.

    • Purification: Recrystallize from Ethanol if necessary.

    • Target Product: 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone.[4]

Analytical Checkpoint (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: ACN:Water (0.1% H

    
    PO
    
    
    
    ) gradient 10%
    
    
    90%.
  • Detection: UV at 230 nm and 280 nm.

  • Acceptance Criteria: Purity

    
     required for downstream chiral resolution.
    

Secondary Application: Bioactive Chalcone Libraries

Beyond PDE4 inhibitors, this compound is a versatile precursor for Chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation. These derivatives are screened for anti-inflammatory (NF-


B inhibition) and anti-cancer activity.
Protocol: Claisen-Schmidt Condensation
  • Reaction:

    • Reactants: 1-(3-Ethoxy-4-methoxyphenyl)ethanone (1.0 eq) + Substituted Benzaldehyde (1.0 eq).

    • Catalyst: 10% NaOH (aq) or KOH in Ethanol.

  • Procedure:

    • Dissolve equimolar amounts of the acetophenone and the aldehyde in Ethanol.

    • Add the base dropwise at 0°C, then stir at RT for 12–24 hours.

    • Isolation: Pour into ice water and acidify slightly with HCl. Filter the yellow/orange precipitate.

  • Mechanism:

ChalconeMechanism Step1 Enolate Formation (Base abstraction of α-proton) Step2 Aldol Addition (Attack on Aldehyde) Step1->Step2 Step3 Dehydration (Elimination of water) Step2->Step3 Final Chalcone Product (α,β-unsaturated ketone) Step3->Final

Figure 2: Base-catalyzed condensation mechanism for chalcone synthesis.

References

  • Man, H. W., et al. (2009).[5] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor.[1][5] Journal of Medicinal Chemistry, 52(6), 1522–1524.[5] Link

  • Muller, G. W., et al. (2000). Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and 1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolines. U.S. Patent No. 6,020,358. Washington, DC: U.S. Patent and Trademark Office. Link

  • Ruchelman, A. L., & Connolly, T. J. (2015). Enantioselective synthesis of the apremilast aminosulfone using catalytic asymmetric hydrogenation. Tetrahedron: Asymmetry, 26(10-11), 553-559. Link

  • Syu, J. F., et al. (2019).[5] Asymmetric Synthesis of β-Aryl β-Imido Sulfones Using Rhodium Catalysts with Chiral Diene Ligands: Synthesis of Apremilast. Organic Letters, 21(12), 4614–4618.[5] Link

  • BenchChem. (2024). 3-Hydroxy-4-methoxyacetophenone Structure and Applications. Link (Accessed via search context).

Sources

1-(3-Ethoxy-4-methoxyphenyl)ethanone as a building block in organic synthesis

[1]

Executive Summary & Chemical Profile[2][3][4][5]

1-(3-Ethoxy-4-methoxyphenyl)ethanone (also known as 3'-Ethoxy-4'-methoxyacetophenone or O-Ethylacetoisovanillone) is a critical aromatic building block characterized by an electron-rich 3,4-dialkoxy substitution pattern. This specific motif—the "3-ethoxy-4-methoxy" pattern—is pharmacologically privileged, serving as the core recognition element in potent phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast (Otezla) and its analogs.

Unlike its aldehyde counterparts, this ketone offers a distinct reactivity profile, serving as a divergent point for the synthesis of chalcones ,


-halo ketones

-amino ketones
1
Chemical Identity
PropertyData
CAS Number 31526-71-3
IUPAC Name 1-(3-Ethoxy-4-methoxyphenyl)ethanone
Common Name 3'-Ethoxy-4'-methoxyacetophenone
Molecular Formula C

H

O

Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 82–84 °C [1]
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Strategic Reactivity & Pathway Map

The utility of 1-(3-ethoxy-4-methoxyphenyl)ethanone lies in the dual reactivity of its acetyl group (C=O) and the electron-donating nature of the aryl ring.

Mechanistic Insight[6]
  • Electrophilic Aromatic Substitution: The 3,4-dialkoxy groups activate the ring, making the 2- and 6-positions susceptible to electrophilic attack (e.g., nitration or halogenation), though the acetyl group at position 1 is deactivating.[1]

  • 
    -Functionalization:  The methyl ketone is readily enolizable, allowing for halogenation (
    
    
    -bromo ketones) or condensation (aldol/Claisen-Schmidt).

ReactivityMapStart1-(3-Ethoxy-4-methoxyphenyl)ethanone(CAS 31526-71-3)ChalconeChalcones(Flavonoid Precursors)Start->ChalconeAldol Condensation(Ar-CHO/NaOH)AlphaHaloAlpha-Bromo Ketone(Heterocycle Scaffold)Start->AlphaHaloBromination(Br2 or NBS)MannichBeta-Amino Ketones(Mannich Bases)Start->MannichHCHO + R2NH(Mannich Rxn)Precursor3-Hydroxy-4-methoxyacetophenone(Acetoisovanillone)Precursor->StartEthylation (EtI/K2CO3)SulfoneBeta-Keto Sulfones(Apremilast Analogs)AlphaHalo->SulfoneNaSO2Me(Substitution)

Figure 1: Synthetic divergence from the parent acetophenone. The pathway to Alpha-Bromo Ketone and subsequently Beta-Keto Sulfones is critical for PDE4 inhibitor synthesis.

Protocol A: Synthesis of the Building Block

Objective: Preparation of 1-(3-ethoxy-4-methoxyphenyl)ethanone from commercially available 3-hydroxy-4-methoxyacetophenone (Acetoisovanillone).

Note: While the target is available commercially, in-house synthesis ensures purity and allows for modification (e.g., deuterated ethyl groups).[1]

Materials
  • Substrate: 3-Hydroxy-4-methoxyacetophenone (CAS 6100-74-9)

  • Reagent: Iodoethane (Ethyl iodide) or Bromoethane

  • Base: Potassium Carbonate (anhydrous, K

    
    CO
    
    
    )[1]
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Procedure
  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 3-hydroxy-4-methoxyacetophenone (10.0 g, 60.2 mmol) and anhydrous DMF (50 mL).

  • Activation: Add anhydrous K

    
    CO
    
    
    (12.5 g, 90.3 mmol, 1.5 eq) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
  • Alkylation: Add iodoethane (7.2 mL, 90.3 mmol, 1.5 eq) dropwise via syringe over 10 minutes. Caution: Alkyl halides are toxic.[1]

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (lower R

    
    ) should disappear.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a white solid.[1]

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or dry under vacuum if purity >98% by HPLC.

  • Yield: Expect 10.5–11.0 g (90–95%). MP: 82–84 °C.[1]

Protocol B: Synthesis of -Bromo Ketone (Heterocycle Precursor)

Objective: Synthesis of 2-bromo-1-(3-ethoxy-4-methoxyphenyl)ethanone (CAS 1912443-39-0). This intermediate is the gateway to aminothiazoles and the sulfone moiety found in Apremilast analogs.[1]

Critical Considerations

Direct bromination of electron-rich acetophenones can lead to ring bromination. To favor side-chain (

Copper(II) BromideN-Bromosuccinimide (NBS)
Procedure (CuBr Method)
  • Dissolution: Dissolve 1-(3-ethoxy-4-methoxyphenyl)ethanone (1.94 g, 10 mmol) in Ethyl Acetate (CHCl

    
     is an alternative) (20 mL).
    
  • Bromination: Add Copper(II) Bromide (CuBr

    
    , 4.5 g, 20 mmol) to the refluxing solution.
    
  • Reflux: Reflux the heterogeneous mixture for 3–5 hours. The green CuBr

    
     will turn to white CuBr as the reaction proceeds.[1]
    
  • Monitoring: Monitor by TLC. The product is less polar than the starting ketone.[1]

  • Workup:

    • Cool and filter off the copper salts.[1]

    • Wash the filtrate with water and brine.[1][2]

    • Dry over Na

      
      SO
      
      
      and concentrate.
  • Outcome: The crude solid is often pure enough for the next step (e.g., reaction with thiourea or sodium methanesulfinate).[1]

    • Target Structure: Ar-C(=O)-CH

      
      Br.[3]
      

Application Note: Synthesis of Apremilast Analogs

Context: Apremilast (Otezla) contains a 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl amine motif.[4][5][6][7] While the industrial route often uses the benzonitrile, the acetophenone route described below allows for the synthesis of


-keto sulfone1
Workflow: Ketone to Sulfone
  • Substrate: 2-Bromo-1-(3-ethoxy-4-methoxyphenyl)ethanone (from Protocol B).

  • Reagent: Sodium Methanesulfinate (NaSO

    
    Me).
    
  • Conditions: Reflux in Ethanol/Water (3:1) for 4 hours.

  • Mechanism: S

    
    2 displacement of the bromide by the sulfinate anion.[1]
    
  • Product: 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone .

    • Significance: This

      
      -keto sulfone can be reduced (NaBH
      
      
      ) to the alcohol or reductively aminated to the amine (Apremilast pharmacophore).

Protocol C: Chalcone Synthesis (Claisen-Schmidt)

Objective: Synthesis of functionalized chalcones for anti-inflammatory screening.

Procedure
  • Mix: Combine 1-(3-ethoxy-4-methoxyphenyl)ethanone (1 eq) and a substituted benzaldehyde (e.g., 4-pyridinecarboxaldehyde) (1 eq) in Ethanol.

  • Catalyze: Add 10% NaOH solution (0.5 mL per mmol substrate) dropwise at 0 °C.

  • React: Stir at room temperature for 12–24 hours. A yellow/orange precipitate typically forms.[1]

  • Isolate: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol.

  • Data: The product will show a characteristic trans-alkene coupling constant (

    
     Hz) in 
    
    
    H NMR.

References

  • Physical Properties & Characterization

    • Source: National Institute of Standards and Technology (NIST) & ChemicalBook.
    • Data: Melting point 82-84 °C; CAS 31526-71-3.
    • (Search: 31526-71-3)

  • Apremilast Analog Synthesis

    • Title: "Process for preparation of apremilast and its intermediates."[4][1][8]

    • Source: WO2016199031A1 (P
    • Relevance: Describes the 3-ethoxy-4-methoxy motif and sulfone introduction.
  • Bromination Protocols

    • Title: "Selective bromination of acetophenone derivatives."[1]

    • Source:Organic Syntheses / Zenodo Repository.[1]

    • Relevance: General method for converting substituted acetophenones to alpha-bromo deriv
  • Chalcone Applications

    • Title: "Synthesis and biological evaluation of chalcones derived
    • Source:BenchChem Applic
    • Relevance: Demonstrates the utility of the acetophenone scaffold in library gener

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions on 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Strategic Functionalization of a Key Pharmaceutical Intermediate

1-(3-Ethoxy-4-methoxyphenyl)ethanone, a derivative of acetophenone, is a valuable building block in organic synthesis, notably serving as a key intermediate in the production of pharmaceuticals like Apremilast.[1][2][3][4][5] The strategic introduction of new functional groups onto its aromatic ring through electrophilic aromatic substitution (EAS) is a critical step for the development of new chemical entities and the optimization of existing drug candidates. This document provides a comprehensive guide to understanding and performing electrophilic substitution reactions on this substrate. We will delve into the theoretical underpinnings that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for common EAS transformations.

The reactivity of the aromatic ring in 1-(3-Ethoxy-4-methoxyphenyl)ethanone is governed by the interplay of three substituents: a moderately deactivating acetyl group and two strongly activating alkoxy groups (ethoxy and methoxy). This unique substitution pattern presents both opportunities and challenges for selective functionalization.

Theoretical Framework: Predicting Regioselectivity

The directing effects of the substituents on the benzene ring are paramount in determining the position of electrophilic attack. In an electrophilic aromatic substitution reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[6][7] The mechanism generally proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by the removal of a proton to restore aromaticity.

In the case of 1-(3-Ethoxy-4-methoxyphenyl)ethanone, we have three substituents to consider:

  • 4-Methoxy group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions. It donates electron density to the ring through resonance.

  • 3-Ethoxy group (-OCH₂CH₃): Also a strong activating group with ortho and para directing effects, similar to the methoxy group.

  • 1-Acetyl group (-COCH₃): A deactivating group that directs incoming electrophiles to the meta position. It withdraws electron density from the ring through both inductive and resonance effects.

When multiple substituents are present, the most powerfully activating group generally controls the position of substitution.[8] Therefore, the ethoxy and methoxy groups will dictate the regiochemical outcome. The positions ortho and para to these activating groups are the most nucleophilic and thus the most likely sites of attack.

Let's analyze the available positions on the aromatic ring:

  • Position 2: Ortho to the ethoxy group and meta to the acetyl group.

  • Position 5: Para to the ethoxy group and ortho to the methoxy group. This position is also meta to the acetyl group.

  • Position 6: Ortho to the methoxy group and meta to the ethoxy and acetyl groups.

Considering the strong activating nature of the alkoxy groups, positions 2, 5, and 6 are all activated. However, steric hindrance can play a significant role.[9][10] The acetyl group and the ethoxy group may sterically hinder attack at position 2. Similarly, the methoxy group may hinder attack at position 6. Therefore, substitution at position 5 is generally predicted to be the major product due to the combined activating effects of both alkoxy groups and reduced steric hindrance compared to the other activated positions.

G cluster_0 Regioselectivity Prediction Substrate 1-(3-Ethoxy-4-methoxyphenyl)ethanone Activating_Groups Ethoxy (-OEt) & Methoxy (-OMe) Ortho, Para-directing Deactivating_Group Acetyl (-COCH3) Meta-directing Predicted_Outcome Major Product: Substitution at Position 5

Experimental Protocols

The following protocols are provided as a starting point for the electrophilic functionalization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions should be maintained for reactions involving Lewis acids.

Nitration

The introduction of a nitro group is a common transformation in drug development. For highly activated systems like this substrate, milder nitrating agents can be employed to avoid over-reaction and side product formation.[11][12][13]

Protocol: Mononitration with Nitric Acid in Acetic Acid

  • Reagents and Materials:

    • 1-(3-Ethoxy-4-methoxyphenyl)ethanone

    • Glacial Acetic Acid

    • Concentrated Nitric Acid (70%)

    • Ice bath

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of 1-(3-Ethoxy-4-methoxyphenyl)ethanone in 20 mL of glacial acetic acid.

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.[14]

    • Slowly add a pre-cooled mixture of 1.0 mL of concentrated nitric acid in 5 mL of glacial acetic acid dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

    • Dry the product in a vacuum oven at 50 °C. The expected product is 1-(3-Ethoxy-4-methoxy-5-nitrophenyl)ethanone.

  • Expected Outcome and Data:

ReactionReagentsTemperature (°C)Time (h)Expected Major ProductTypical Yield (%)
NitrationHNO₃ / CH₃COOH0-511-(3-Ethoxy-4-methoxy-5-nitrophenyl)ethanone85-95
Halogenation

Halogenated derivatives are crucial for cross-coupling reactions and as pharmacophores. Direct halogenation can be achieved using elemental halogens with or without a Lewis acid catalyst.

Protocol: Bromination with N-Bromosuccinimide (NBS)

  • Reagents and Materials:

    • 1-(3-Ethoxy-4-methoxyphenyl)ethanone

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 1.94 g (10 mmol) of 1-(3-Ethoxy-4-methoxyphenyl)ethanone in 25 mL of acetonitrile.

    • Add 1.78 g (10 mmol) of N-Bromosuccinimide to the solution.

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(5-Bromo-3-ethoxy-4-methoxyphenyl)ethanone.

  • Expected Outcome and Data:

ReactionReagentsTemperature (°C)Time (h)Expected Major ProductTypical Yield (%)
BrominationNBS / AcetonitrileRoom Temp.4-61-(5-Bromo-3-ethoxy-4-methoxyphenyl)ethanone80-90
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of more complex ketones.[15][16][17][18][19] Given the activated nature of the substrate, milder conditions can often be employed.

Protocol: Acylation with Acetic Anhydride and a Lewis Acid Catalyst

  • Reagents and Materials:

    • 1-(3-Ethoxy-4-methoxyphenyl)ethanone

    • Acetic Anhydride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Ice bath

    • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2.67 g (20 mmol) of anhydrous aluminum chloride and 30 mL of anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 1.2 mL (12.5 mmol) of acetic anhydride to the suspension with vigorous stirring.

    • In a separate flask, dissolve 1.94 g (10 mmol) of 1-(3-Ethoxy-4-methoxyphenyl)ethanone in 10 mL of anhydrous DCM.

    • Add the substrate solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to stir at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization to obtain 1-(5-Acetyl-3-ethoxy-4-methoxyphenyl)ethanone.

  • Expected Outcome and Data:

ReactionReagentsTemperature (°C)Time (h)Expected Major ProductTypical Yield (%)
AcylationAc₂O / AlCl₃0 to RT2-31-(5-Acetyl-3-ethoxy-4-methoxyphenyl)ethanone70-85
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings.[6][20][21][22][23]

Protocol: Formylation using POCl₃ and DMF

  • Reagents and Materials:

    • 1-(3-Ethoxy-4-methoxyphenyl)ethanone

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ice bath

    • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Procedure:

    • In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, place 5 mL of anhydrous DMF and cool to 0 °C in an ice bath.

    • Slowly add 1.1 mL (12 mmol) of POCl₃ dropwise with stirring. The Vilsmeier reagent will form.

    • Stir the mixture at 0 °C for 30 minutes.

    • Dissolve 1.94 g (10 mmol) of 1-(3-Ethoxy-4-methoxyphenyl)ethanone in 5 mL of anhydrous DMF.

    • Add the substrate solution to the Vilsmeier reagent at 0 °C.

    • After the addition, heat the reaction mixture to 60 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature and pour it into 100 g of crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-acetyl-2-ethoxy-3-methoxybenzaldehyde.

  • Expected Outcome and Data:

ReactionReagentsTemperature (°C)Time (h)Expected Major ProductTypical Yield (%)
FormylationPOCl₃ / DMF0 to 602-35-Acetyl-2-ethoxy-3-methoxybenzaldehyde75-85

G cluster_1 General Experimental Workflow Start Start with 1-(3-Ethoxy-4-methoxyphenyl)ethanone Reaction Electrophilic Aromatic Substitution (Nitration, Halogenation, Acylation, Formylation) Workup Quenching, Extraction, and Washing Purification Column Chromatography or Recrystallization Product Characterized Product

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust foundation for the selective functionalization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone. The strong directing effects of the ethoxy and methoxy groups consistently favor substitution at the 5-position, offering a predictable route to novel derivatives. These methods are scalable and can be adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. Further optimization of reaction conditions, including the use of alternative catalysts and solvent systems, may lead to improved yields and selectivities. The exploration of other electrophilic substitution reactions, such as sulfonation and Friedel-Crafts alkylation, will further expand the synthetic utility of this important pharmaceutical intermediate.

References

  • Jain, S., & Rana, A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 554-573.
  • Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]

  • Man, H.-W., et al. (2009). Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524.
  • StudySmarter. (2023, October 20). Regioselectivity of Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Smith, K., et al. (2001). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Molecules, 6(1), 68-80.
  • The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]

  • Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447445A - Preparation method for synthesizing apremilast intermediate.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016199031A1 - Process for preparation of apremilast and its intermediates.
  • Li, G., et al. (2022).
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • WIPO Patentscope. (2016, May 6). WO/2016/066116 PREPARATION METHOD OF APREMILAST AND INTERMEDIATE THEREOF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Weiss, A. W. (2023). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 88(10), 6933–6937.
  • Wang, X., et al. (2015). Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide. Organic & Biomolecular Chemistry, 13(35), 9244–9249.
  • Majid, R. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C.... Retrieved from [Link]

  • Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
  • mzCloud. (2017, April 18). 3 4 Dimethoxyacetophenone. Retrieved from [Link]

  • Chegg. (2019, March 29). Solved In the nitration reaction of veratrole with nitric. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Synthesis & Impurity Profiling of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 1-(3-Ethoxy-4-methoxyphenyl)ethanone Common Names: 3-Ethoxy-4-methoxyacetophenone; Acetovanillone ethyl ether. CAS Registry Number: 113118-81-3 (Isomer specific) / 31526-71-3 (General) Primary Application: Key intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, such as Apremilast .

This technical guide addresses the critical "pain points" in the synthesis of this moiety. While theoretically simple, the electron-rich aromatic ring creates specific challenges regarding regioselectivity (in Friedel-Crafts routes) and chemoselectivity (in alkylation routes).

Critical Impurity Analysis by Synthetic Route

The impurity profile is strictly dependent on the chosen synthetic pathway. We categorize troubleshooting into two primary modules: The Alkylation Route (Standard) and The Friedel-Crafts Route (Alternative/Legacy) .

Module A: The Alkylation Route (Recommended)

Workflow: Alkylation of 3-hydroxy-4-methoxyacetophenone (Isoacetovanillone) using an ethyl halide and a base.

Impurity / Side Product Structure / ID Origin & Causality Troubleshooting / Prevention
Unreacted Starting Material 3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone)Incomplete Conversion: Base is too weak or equivalent ratio is too low. Steric hindrance from the ortho-methoxy group can slow the reaction.Protocol: Use stronger bases (e.g.,

in DMF/Acetone). Monitor by HPLC. Ensure >1.2 eq of Ethyl Bromide/Iodide.
Regioisomer Contaminant 4-Ethoxy-3-methoxyacetophenoneFeedstock Impurity: This arises if the starting material (Isoacetovanillone) is contaminated with Acetovanillone (4-hydroxy-3-methoxyacetophenone).QC Check: Pre-screen starting material purity by

-NMR. The acetoxy methyl singlet shifts slightly between isomers.
Bis-Alkylated Artifacts C-alkylated species (Rare)Harsh Conditions: Use of extremely strong bases (NaH) or high temps can promote C-alkylation on the ring or alpha-carbon.Control: Maintain temperature <60°C. Stick to carbonate bases (

,

) rather than hydrides.
Hydrolysis Product 3-Ethoxy-4-hydroxyphenylethanoneEther Cleavage: If strong acids are used in workup or if the product is exposed to Lewis acids later.Workup: Maintain neutral/mildly basic pH during isolation.
Module B: The Friedel-Crafts Route (High Risk)

Workflow: Acetylation of 1-ethoxy-2-methoxybenzene using Acetyl Chloride and


.

Critical Warning: This route is prone to regio-scrambling and ether cleavage .

  • Issue 1: The Regioselectivity Trap. The starting material (1-ethoxy-2-methoxybenzene) has two activating groups.

    • Position 5 Attack: Yields the target (3-Ethoxy-4-methoxyacetophenone).

    • Position 4 Attack: Yields the isomer (4-Ethoxy-3-methoxyacetophenone).

    • Technical Insight: The steric difference between OMe and OEt is minimal, leading to difficult-to-separate mixtures (often 60:40 or 70:30 ratios).

  • Issue 2: The "Aluminum" Effect (Dealkylation).

    
     is a harsh Lewis acid known to cleave aryl ethers, particularly those ortho to carbonyls (once formed) or in electron-rich systems.
    
    • Side Product: 3-Hydroxy-4-methoxyacetophenone (De-ethylation).

    • Side Product: 3-Ethoxy-4-hydroxyacetophenone (De-methylation).

Visualizing the Reaction Logic (Graphviz)

The following diagram illustrates the pathway divergence and where specific impurities are generated.

SynthesisPathways Start_Alk Start: 3-Hydroxy-4- methoxyacetophenone Target TARGET: 1-(3-Ethoxy-4-methoxyphenyl) ethanone Start_Alk->Target Route A: Et-X / K2CO3 (Preferred) Imp_SM Impurity A: Unreacted Phenol (Isoacetovanillone) Start_Alk->Imp_SM Incomplete Rxn Start_FC Start: 1-Ethoxy-2- methoxybenzene Start_FC->Target Route B: AcCl / AlCl3 Imp_Regio Impurity B: Regioisomer (4-Ethoxy-3-methoxy...) Start_FC->Imp_Regio Lack of Regiocontrol (Pos 4 vs 5) Imp_Dealk Impurity C: De-alkylated Phenols (Lewis Acid Damage) Start_FC->Imp_Dealk Ether Cleavage (High Temp/Excess AlCl3)

Caption: Comparative pathways showing the high risk of regioisomer formation in Friedel-Crafts (Red) vs. the cleaner Alkylation route (Blue).

Troubleshooting Protocols (Q&A)

Scenario 1: "I have a persistent phenolic impurity that won't wash out."

Diagnosis: Likely 3-Hydroxy-4-methoxyacetophenone .

  • Cause (Route A): Incomplete alkylation.

  • Cause (Route B):

    
    -mediated de-ethylation.
    
  • Solution:

    • Chemical Wash: Phenols are acidic (

      
      ). Wash your organic layer with 1M NaOH  or 10% KOH . The phenolate salt will partition into the aqueous phase, leaving the neutral target ether in the organic phase.
      
    • Validation: Check the aqueous extract by acidifying it; if a solid precipitates, the impurity was phenolic.

Scenario 2: "My HPLC shows a split peak or 'shoulder' on the main product."

Diagnosis: Regioisomer contamination (4-Ethoxy-3-methoxyacetophenone ).

  • Why it happens: These isomers have nearly identical polarities and boiling points.

  • Resolution:

    • Recrystallization: Attempt recrystallization from Ethanol/Water (9:1) or Isopropanol . The target isomer often crystallizes differently due to packing symmetry.

    • Analytical Check: Run a NOESY 1H-NMR .

      • Target (3-OEt, 4-OMe): NOE correlation between the Acetyl protons and the aromatic proton at Position 2 and 6.

      • Isomer (4-OEt, 3-OMe): Distinct coupling patterns.

Scenario 3: "The reaction turns into a black tar during Friedel-Crafts."

Diagnosis: Polymerization or deep dealkylation.

  • Mechanism: Electron-rich benzenes are highly reactive. Excess heat causes polymerization.

  • Fix:

    • Temperature Control: Add the catalyst at 0°C to -10°C . Do not allow the exotherm to exceed 5°C.

    • Order of Addition: Add the substrate to the catalyst complex, not the catalyst to the substrate, to control the concentration of active electrophile.

Analytical Validation Data

When characterizing the final product, use these shifts to distinguish the Target from the common Regioisomer.

FeatureTarget: 3-Ethoxy-4-methoxy Isomer: 4-Ethoxy-3-methoxy
Methoxy Singlet

3.92 ppm

3.94 ppm
Ethoxy Quartet

4.15 ppm

4.18 ppm
Aromatic H (C2)

7.55 ppm (d, J=2.0 Hz)

7.58 ppm (d, J=2.0 Hz)
Aromatic H (C5)

6.90 ppm (d, J=8.5 Hz)

6.95 ppm (d, J=8.5 Hz)
C13 Carbonyl

196.8 ppm

196.8 ppm (Not diagnostic)

Note: Shifts are approximate (in


) and depend on concentration. Coupling constants (J) are the most reliable differentiator.

References

  • Manne, N. et al. (2013). Process for the preparation of Apremilast. US Patent 2013/0217917. Context: Describes the industrial synthesis of the 3-ethoxy-4-methoxy scaffold and separation of intermediates.

  • Boodida, S. et al. (2022).[1] Facile Synthesis, Isolation and Characterization of Acetovanillone and its Isomeric Related Substances. Asian Journal of Chemistry, 34(5), 1245-1254. Context: Detailed characterization of "Isoacetovanillone" and "Propiovanillone" impurities.

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. Context: Authoritative text on the mechanism of Lewis-acid mediated ether cleavage and regioselectivity rules.
  • PubChem Database. (2023). Compound Summary: 1-(3-ethoxy-4-methoxyphenyl)ethanone.[2][3] Context: Physical properties and safety data.

Sources

Troubleshooting low yield in 1-(3-Ethoxy-4-methoxyphenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ETH-ISO-404 | Status: Open
Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Identification of Failure Mode

Welcome to the Technical Support Center. Low yields in the synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone (also known as Acetoisovanillone ethyl ether) generally stem from two distinct failure modes depending on your synthetic strategy.

Please identify your current synthetic route to proceed to the relevant troubleshooting module:

RoutePrecursorsPrimary Failure Mode
Route A (O-Alkylation) 3-Hydroxy-4-methoxyacetophenone (Acetoisovanillone) + Ethyl HalideIncomplete Conversion / Oiling Out. Yields stuck at 40-60% due to poor phase contact or solubility issues.
Route B (Friedel-Crafts) 1-Ethoxy-2-methoxybenzene + Acetyl ChlorideDealkylation / Regio-scrambling. Lewis acids (AlCl₃) cleaving the ethoxy ether, reverting product to phenol.

Module A: Troubleshooting O-Alkylation (Recommended Route)

The Issue: Researchers often use standard Williamson ether synthesis conditions (Anhydrous


 / Acetone / Reflux).
  • Why this fails: The phenoxide anion of acetoisovanillone is sterically crowded and electronically deactivated by the acetyl group. In anhydrous acetone, the reaction kinetics are sluggish. The potassium salt often precipitates, coating the unreacted base and halting the reaction (the "stalling" effect).

The Solution: Phase Transfer Catalysis (PTC) Switching to a biphasic system (Water/DCM or Water/Toluene) with a quaternary ammonium salt dramatically increases the reaction rate and yield by shuttling the active phenoxide into the organic phase.

Optimized Protocol: The "Green" Aqueous PTC Method

Target Yield: >90% | Purity: >98%

Reagents:

  • Substrate: 3-Hydroxy-4-methoxyacetophenone (1.0 eq)

  • Alkylating Agent: Ethyl Bromide (1.2 - 1.5 eq)

  • Base: NaOH (3.0 eq, dissolved in water)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.05 eq)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve NaOH (3.0 eq) in distilled water (3 mL per gram of substrate).

  • Activation: Add 3-Hydroxy-4-methoxyacetophenone. Stir at room temperature until fully dissolved (formation of sodium phenoxide). The solution will turn yellow/orange.

  • Catalyst Addition: Add the PTC catalyst (TEBA, 5 mol%). Stir for 10 minutes.

  • Alkylation: Add Ethyl Bromide (1.5 eq) dropwise.

    • Critical Control Point: Ethyl bromide is volatile (bp 38°C). If running at scale, use a reflux condenser cooled to 0°C.

  • Reaction: Heat the mixture to 40-45°C with vigorous stirring (1000 rpm).

    • Why? Vigorous stirring is essential to create the emulsion necessary for phase transfer.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Conversion should be complete within 4-6 hours.

  • Work-up: Cool to room temperature. The product usually precipitates as a solid. Filter and wash with water.[1] If it oils out, extract with DCM, wash with 1M HCl (to remove unreacted amine/phenoxide), dry over

    
    , and concentrate.
    
Troubleshooting FAQ (Route A)

Q: My product is an oil that won't crystallize. A: This is common if residual Ethyl Bromide or solvent remains.

  • Fix: Triturate the oil with cold n-pentane or a mixture of hexane/diethyl ether (9:1). Scratch the flask wall with a glass rod to induce nucleation.

Q: I see a side product spot on TLC just below the product. A: This is likely the unreacted phenol. If it persists despite adding excess EtBr, your base strength has dropped. Add a 10% booster charge of NaOH and Catalyst.

Module B: Troubleshooting Friedel-Crafts Acylation

The Issue: You are acylating 1-ethoxy-2-methoxybenzene.

  • Why this fails: Aluminum Chloride (

    
    ) is a harsh Lewis Acid. While it catalyzes the acylation, it also coordinates with the ethoxy oxygen, facilitating nucleophilic attack by chloride ions. This leads to de-ethylation , returning you to a phenol (likely 3-acetyl-4-methoxyphenol or its isomer).
    

The Solution: Stoichiometry Control & Milder Catalysts

Strategic Adjustments
ParameterStandard (Fail)Optimized (Success)
Catalyst

(Excess)

or

(Milder)
Temperature Reflux (>40°C)Cryogenic to Ambient (-10°C to 20°C)
Order of Addition Add Substrate to CatalystPerrier Method: Form Acyl-Catalyst complex first, then add substrate.
Visualizing the Pathway & Risks

G Start 1-Ethoxy-2-methoxybenzene Complex Sigma Complex Start->Complex Electrophilic Attack Reagent Acyl Chloride + Lewis Acid Reagent->Complex Route_Fail Pathway A: Hard Lewis Acid (AlCl3, >25°C) Complex->Route_Fail Route_Success Pathway B: Soft Lewis Acid (SnCl4, <0°C) Complex->Route_Success SideProduct Dealkylated Phenols (Low Yield) Route_Fail->SideProduct Ether Cleavage Product 1-(3-Ethoxy-4-methoxyphenyl)ethanone (Target) Route_Success->Product Clean Acylation

Caption: Figure 1. Divergent pathways in Friedel-Crafts acylation. High temperatures and hard Lewis acids favor ether cleavage (red), while controlled conditions favor the target ketone (green).

Technical Reference Data

Solubility Profile

Understanding where your product lives is key to preventing work-up losses.

SolventSolubility (25°C)Application
Water InsolubleWash phase (removes salts/catalyst)
Ethanol Soluble (Hot)Recrystallization solvent
DCM Highly SolubleExtraction solvent
Hexane Sparingly SolubleImpurity removal / Trituration
Decision Tree for Optimization

Troubleshooting Start Start: Low Yield Identified RouteCheck Which Route? Start->RouteCheck Alkylation O-Alkylation RouteCheck->Alkylation FC Friedel-Crafts RouteCheck->FC SolventCheck Solvent used? Alkylation->SolventCheck Acetone Acetone/K2CO3 SolventCheck->Acetone Standard WaterPTC Water/NaOH/TEBA SolventCheck->WaterPTC Optimized Action1 Action: Switch to PTC Method (See Module A) Acetone->Action1 CatCheck Catalyst? FC->CatCheck AlCl3 AlCl3 CatCheck->AlCl3 Action2 Action: Lower Temp (<0°C) or Switch to SnCl4 AlCl3->Action2

Caption: Figure 2. Diagnostic logic flow. Identifies the "Acetone Trap" in alkylation and the "Lewis Acid Trap" in acylation as primary yield killers.

References

  • Optimization of Alkylation via PTC

    • Patent: "Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde."[2][3] (Analogous chemistry for acetophenone derivatives). The patent details the shift from DMF/Acetone to Water/NaOH/TEBA, improving yields from ~70% to >95%.

    • Source:

  • Friedel-Crafts Selectivity & Dealkylation

    • Article: "Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction." Discusses the activation/deactivation balance and Lewis acid interactions with alkoxy groups.
    • Source:

  • General Synthesis of Acetoisovanillone Derivatives

    • Database: PubChem Compound Summary for 1-(3-Hydroxy-4-methoxyphenyl)
    • Source:

Sources

How to remove impurities from crude 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Welcome to the technical support center for the purification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a high state of purity. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, grounded in the fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(3-Ethoxy-4-methoxyphenyl)ethanone?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route, which is typically a Friedel-Crafts acylation of 4-ethoxy-3-methoxybenzene.[1][2] Given this, you should anticipate the following:

  • Unreacted Starting Materials: Residual 4-ethoxy-3-methoxybenzene and the acylating agent (e.g., acetic anhydride or acetyl chloride).

  • Regioisomers: The directing effects of the ethoxy and methoxy groups can lead to acylation at alternative positions on the aromatic ring, resulting in isomeric ketones. The formation of such isomers is a known challenge in the synthesis of similar compounds like acetovanillone.[3]

  • Polyacylated Products: The activated aromatic ring can sometimes undergo a second acylation, leading to di-acylated byproducts, a known limitation of Friedel-Crafts reactions.[4]

  • Hydrolyzed Reagents: Residual Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products from the aqueous workup.

  • Residual Solvents: Solvents used during the reaction and extraction steps.

Q2: I have a solid crude product. What is the most straightforward purification method to try first?

A2: For a solid organic compound, recrystallization is almost always the most efficient and scalable first-line purification strategy.[5] This technique relies on the differential solubility of your target compound and its impurities in a chosen solvent at different temperatures.[6] A successful recrystallization can dramatically increase purity in a single step with high recovery rates.[7]

Q3: My crude product is an oil or a semi-solid. What should I do?

A3: If your product has failed to solidify, it likely contains a significant concentration of impurities that are depressing its melting point. In this scenario, silica gel column chromatography is the preferred method.[8] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent).[8][9] It is highly effective at separating components with different polarities, such as the desired ketone from less polar starting materials or more polar byproducts.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can be fraught with challenges. The following Q&A guide addresses the most common failure points.

Q4: How do I select the ideal recrystallization solvent?

A4: The perfect solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][10] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor).

A systematic, small-scale approach is best:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add ~0.5 mL of a different test solvent from the table below.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.[6]

  • Gently heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, you have a potential candidate.

  • Cool the promising tubes in an ice bath. The rapid formation of crystals indicates a suitable solvent.[6]

Table 1: Common Solvents for Recrystallization

Solvent Polarity Boiling Point (°C) Notes
Water High 100 Good for polar compounds; may require a co-solvent.
Ethanol High 78 Excellent general-purpose solvent for moderately polar compounds.[10]
Isopropanol Medium 82 Similar to ethanol, slightly less polar.[10]
Ethyl Acetate Medium 77 Good for a range of polarities.
Toluene Low 111 Useful for less polar compounds.[10]

| Hexanes | Low | 69 | Excellent non-polar solvent, often used as an "anti-solvent".[10] |

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it separates as a liquid. This is a common problem.[5]

Causality & Solution:

  • Cause: The solution is cooling too rapidly, or the boiling point of the solvent is too high.

  • Solution 1 (Re-heat and Add Solvent): Re-heat the flask until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2 (Change Solvents): If the problem persists, choose a solvent with a lower boiling point.

Q6: The solution has cooled, but no crystals have formed. What should I do?

A6: Spontaneous crystallization sometimes requires an initial nucleation event.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[5]

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for crystallization.

  • Reduce Solvent Volume: You may have used too much solvent.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.

  • Cool to a Lower Temperature: Ensure the flask has spent adequate time in an ice bath. For some compounds, a freezer or a dry ice/acetone bath may be necessary.

Troubleshooting Guide: Column Chromatography

Q7: How do I choose the right eluent (solvent system) for my column?

A7: The goal is to find a solvent system that provides good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate first. The target compound should ideally have an Rf value between 0.25 and 0.40 for optimal column separation.

Systematic Approach:

  • Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.[9][11]

  • Visualize the spots under a UV lamp. The ideal system will show clear separation between the spot for your product and the spots for impurities.

Recommended Starting Systems:

  • Hexanes:Ethyl Acetate (9:1)

  • Hexanes:Ethyl Acetate (4:1)

  • Hexanes:Dichloromethane (1:1)

Q8: My product is co-eluting with an impurity. How can I improve the separation?

A8: Poor separation means the relative polarities of your product and the impurity are too similar for the chosen solvent system.

Solutions:

  • Decrease Eluent Polarity: Switch to a less polar solvent system (e.g., from 4:1 to 9:1 Hexanes:EtOAc). This will cause all compounds to move more slowly down the column, exaggerating the differences in their interaction with the polar silica gel and improving separation.

  • Use a Different Solvent System: Sometimes, changing the solvents entirely (e.g., from a Hexanes/EtOAc system to a Toluene/Acetone system) can alter the specific interactions and improve separation.

  • Check for Column Overloading: If you load too much crude material onto the column, the bands will be too broad, leading to overlap. Use a larger column or run multiple smaller columns.

Workflow & Protocols

General Purification Workflow

The following diagram illustrates the decision-making process for purifying your crude product.

PurificationWorkflow Crude Crude Product 1-(3-Ethoxy-4-methoxyphenyl)ethanone IsSolid Is the product solid? Crude->IsSolid Recrystallize Perform Recrystallization IsSolid->Recrystallize  Yes Column Perform Column Chromatography IsSolid->Column No (Oil) CheckPurity Check Purity (TLC, NMR, mp) Recrystallize->CheckPurity Column->CheckPurity Pure Pure Product CheckPurity->Pure  Yes Redo Impure CheckPurity->Redo No Redo->Recrystallize Column Gave Semi-Pure Solid (Second Crop) Redo->Column Recrystallization Failed

Caption: Decision workflow for purification.

Protocol 1: Recrystallization from an Ethanol/Water System

This mixed-solvent system is often effective for moderately polar ketones.

  • Dissolution: Place the crude 1-(3-Ethoxy-4-methoxyphenyl)ethanone in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[10]

  • Induce Saturation: While the solution is still hot, add water dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase.[6]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into the column and allow it to pack evenly under gentle pressure or gravity.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting with the least polar solvent mixture. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 to 80:20 Hexanes:Ethyl Acetate) to elute compounds that are more strongly adsorbed to the silica.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

Troubleshooting Recrystallization: A Logical Flow

RecrystallizationTroubleshooting Start Solution Cooled Problem What is the issue? Start->Problem OiledOut Compound 'Oiled Out' Problem->OiledOut Liquid layer forms NoCrystals No Crystals Formed Problem->NoCrystals Solution remains clear Reheat Re-heat to dissolve OiledOut->Reheat Scratch Scratch flask with glass rod NoCrystals->Scratch AddSolvent Add more hot solvent Reheat->AddSolvent CoolSlowly Cool slowly AddSolvent->CoolSlowly Seed Add a seed crystal Scratch->Seed If no effect Concentrate Reduce solvent volume Seed->Concentrate If no effect

Caption: Troubleshooting common recrystallization failures.

References

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Available from: [Link]

  • Porter, F., & Cosby, J. N. (1950). U.S. Patent No. 2,507,048. Washington, DC: U.S. Patent and Trademark Office.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1149-1154. Available from: [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]

  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. Available from: [Link]

  • Luks-Betlej, K., & Popp, P. (2000). Pressurised liquid extraction of ketones of polycyclic aromatic hydrocarbons from soil. Journal of Chromatography A, 893(1), 201-206. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.4F: Second Crop Crystallization. Retrieved from [Link]

  • KeckScience. (2019, April 23). The Science of Recrystallization [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). Available from: [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available from: [Link]

  • Salacup, J. (2015). Purification of a Total Lipid Extract with Column Chromatography. Journal of Visualized Experiments, (96), e52523. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Friedel-Crafts Reactions: Unpacking Acylation and Alkylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3E4M-ETH Topic: Troubleshooting Isolation & Purification Protocols Target Molecule: 1-(3-Ethoxy-4-methoxyphenyl)ethanone (Ethyl Isoacetovanillone) CAS Registry: 31526-71-3 (Analogous/Isomeric Reference)

Executive Summary

The purification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone presents a unique set of challenges driven by its structural hybridity—it possesses both lipophilic ether chains and a polar ketone core. The primary synthesis route typically involves the O-alkylation of Isoacetovanillone (3-hydroxy-4-methoxyacetophenone) . Consequently, the two most critical failure modes in purification are:

  • The "Oiling Out" Phenomenon: Due to a likely melting point in the range of 50–75°C (analogous to 3,4-dimethoxyacetophenone), the compound frequently separates as a supercooled oil rather than a crystalline solid.

  • Persistent Phenolic Impurities: Unreacted starting material (Isoacetovanillone) often co-elutes or co-crystallizes with the product due to similar polarity profiles, requiring specific chemical washes for removal.

This guide provides an autonomous, step-by-step troubleshooting workflow to resolve these issues, moving beyond standard templates to address the specific physicochemical behavior of alkoxy-acetophenones.

Module 1: Chemical Decontamination (The Phenol Problem)

User Query: "I have recrystallized my product twice from ethanol, but TLC still shows a streak or a spot just below my product. How do I remove this?"

Technical Insight

Recrystallization is often inefficient at separating a phenolic starting material (Isoacetovanillone) from the ether product because both can incorporate into the same crystal lattice or have overlapping solubility curves. The most robust method is a chemical acid-base extraction before crystallization.

The Self-Validating Protocol: The "Cold Alkaline Wash"

This protocol exploits the acidity of the phenolic proton (


) versus the neutral ether product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Dichloromethane (DCM) is preferred over Ethyl Acetate here, as it minimizes emulsion formation with basic water.

  • The Chill: Cool the organic phase to 0–5°C.

    • Reasoning: Low temperature prevents the enolization or aldol condensation of the ketone moiety under basic conditions.

  • The Extraction: Wash the organic layer with cold 1M NaOH (2x) .

    • Mechanism:[1] The NaOH deprotonates the unreacted Isoacetovanillone, forming the water-soluble sodium phenolate. The target ether remains in the organic layer.

  • Validation (The "Self-Check"): Acidify the combined aqueous washes with HCl.

    • Result: If a precipitate forms, you have successfully pulled out the impurity.

  • Neutralization: Wash the organic layer with Brine, dry over

    
    , and concentrate.
    
Visualization: Chemical Workup Logic

ChemicalWash Start Crude Mixture (Ether Product + Phenol SM) Solvent Dissolve in DCM (Cool to 0°C) Start->Solvent Wash Wash with 1M NaOH (Cold) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase (Target Ether) PhaseSep->OrgPhase Bottom Layer AqPhase Aqueous Phase (Sodium Phenolate) PhaseSep->AqPhase Top Layer Final Dry & Concentrate (Ready for Crystallization) OrgPhase->Final Check Validation Step: Acidify Aqueous Phase AqPhase->Check Precip Precipitate Forms? (Confirms Impurity Removal) Check->Precip

Figure 1: The Cold Alkaline Wash workflow ensures removal of phenolic starting materials prior to crystallization.

Module 2: Overcoming "Oiling Out" (Crystallization)

User Query: "My product separates as a yellow oil at the bottom of the flask upon cooling. It won't solidify even after scratching the glass."

Technical Insight

"Oiling out" occurs when the liquid-liquid phase separation temperature (the "cloud point") is higher than the crystallization temperature. This is common for 3,4-dialkoxyacetophenones. The oil is a supercooled liquid that lacks the nucleation energy to organize into a lattice.

Troubleshooting Matrix: Solvent Systems
Solvent SystemPolarity IndexSuitabilityNotes
Ethanol / Water HighHigh Risk Water forces the hydrophobic ether out of solution too quickly, causing oiling.
Hexane / Ethyl Acetate MediumRecommended Allows slower precipitation. Start with 10:1 ratio.
Diisopropyl Ether (IPE) LowExcellent Often induces crystallization in difficult ethers.
Methanol (Cold) HighModerate Good for final polishing, but requires -20°C freezer.
The "Two-Solvent Titration" Protocol

Do not simply dump water into ethanol. Use this precision method to force a solid phase:

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

  • The Titration: Add hot Hexane dropwise until the solution becomes slightly turbid (cloudy).

  • The Re-Clear: Add 2-3 drops of Ethyl Acetate to make it clear again.

  • The Seed: Add a "seed crystal" (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • The Slow Cool: Wrap the flask in aluminum foil and a towel. Let it cool to room temperature over 4 hours. Do not put it in an ice bath yet.

    • Causality: Rapid cooling shocks the system into an amorphous oil. Slow cooling allows the molecules to align.

Visualization: Crystallization Decision Tree

Crystallization Input Crude Oil/Solid Solvent Dissolve in Hot EtOAc Input->Solvent AddHex Add Hot Hexane until Turbid Solvent->AddHex Clear Add drops of EtOAc to clear AddHex->Clear Cool Cool to RT (Slowly) Clear->Cool Result State Check Cool->Result Solid Crystals Formed Result->Solid Success Oil Oiled Out Result->Oil Failure FixOil Reheat to dissolve. Add more EtOAc. Retry. Oil->FixOil FixOil->Cool

Figure 2: Decision logic for preventing the "oiling out" of alkoxy-acetophenones.

Module 3: Color & Trace Impurities

User Query: "The product is chemically pure by NMR but has a persistent yellow/brown tint. Is this acceptable?"

Technical Insight

Acetophenone derivatives are prone to auto-oxidation at the benzylic position or formation of quinoid structures from trace phenols, leading to yellowing. While often chemically insignificant (<0.5%), this can affect stability in downstream pharmaceutical applications.

Corrective Action: Activated Carbon Treatment

Do not perform this during the final crystallization.

  • Dissolve the compound in boiling Ethanol.

  • Add Activated Carbon (Charcoal) —approx. 5% by weight of the solute.

  • Critical Step: Boil for 5–10 minutes.

  • Filtration: Filter hot through a Celite pad. If the solution cools during filtration, the product will crystallize in the funnel (yield loss).

    • Pro-Tip: Pre-heat the funnel and Celite with boiling solvent before pouring the product mixture.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of low-melting aromatics).

  • PubChem Database. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone).[2] National Center for Biotechnology Information. (Source for starting material properties and acidity).[3]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Reference for general purification of acetophenones and phenolic ethers).

  • Stenutz, R. (n.d.). Data for 4'-methoxyacetophenone. (Physical property analogies for methoxy-acetophenone derivatives).

Sources

Preventing side reactions in the synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3E4M-ACE-SYNTH Status: Active Subject: Prevention of Side Reactions & Impurity Profiling Lead Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1]

Target Molecule: 1-(3-Ethoxy-4-methoxyphenyl)ethanone Common Synonyms: 3-Ethoxy-4-methoxyacetophenone; Isoacetovanillone ethyl ether. Applications: Key intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Apremilast analogs, Roflumilast intermediates).

This guide addresses the critical chemical stability issues encountered during synthesis. The presence of the ortho-alkoxy motif (3-ethoxy-4-methoxy) creates high susceptibility to Lewis acid-mediated dealkylation and regio-isomeric scrambling . This document provides troubleshooting workflows to prevent these specific failure modes.

Critical Control Points (The "Why" and "How")

Module A: The Friedel-Crafts Route (Acylation of 1-Ethoxy-2-methoxybenzene)

The Trap: Lewis Acid-Mediated Ether Cleavage While Friedel-Crafts acylation is the most direct industrial route, the standard catalyst (Aluminum Chloride,


) is a potent de-alkylating agent. In ortho-dialkoxy systems, 

coordinates to the ether oxygen, facilitating nucleophilic attack (by

) on the alkyl group.
  • Primary Side Reaction: Cleavage of the ethyl group to form 1-(3-hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone) or cleavage of the methyl group to form 1-(3-ethoxy-4-hydroxyphenyl)ethanone.

  • Secondary Side Reaction: Regio-isomer formation.[1] The 3-ethoxy and 4-methoxy groups have similar directing effects, leading to competitive acetylation at the C6 position (relative to the original ring numbering), producing the unwanted isomer.

Protocol Optimization:

  • Temperature Control: Maintain reaction temperature strictly below 0°C during catalyst addition. Ether cleavage is endothermic and kinetically favored at

    
    .
    
  • Catalyst Selection: Replace

    
     with milder Lewis acids if possible, such as 
    
    
    
    or Zeolite-based catalysts (e.g., H-Beta), which catalyze acylation without coordinating strongly enough to cleave the ether bond.
  • Quenching: Quench immediately upon consumption of starting material. Prolonged exposure to the Lewis Acid/Product complex promotes dealkylation.

Module B: The Alkylation Route (Ethylation of Isoacetovanillone)

The Trap: Starting Material Isomer Contamination This route offers higher regioselectivity but relies on the purity of the precursor, 3-hydroxy-4-methoxyacetophenone (Isoacetovanillone).

  • Critical Impurity: Commercial Isoacetovanillone often contains 1–5% of Acetovanillone (4-hydroxy-3-methoxyacetophenone).

  • Result: Ethylation of the impurity yields 1-(4-ethoxy-3-methoxyphenyl)ethanone. This regio-isomer has nearly identical physical properties (BP/Solubility) to the target, making downstream separation via crystallization nearly impossible.

Protocol Optimization:

  • Pre-Reaction QC: Analyze starting material by qNMR or HPLC. If Acetovanillone >0.5%, recrystallize the precursor before alkylation.

  • Base Selection: Use

    
     in Acetone or DMF. Avoid strong hydroxides (
    
    
    
    ) which can promote aldol condensation of the ketone moiety.

Visualizing the Failure Modes

The following diagram illustrates the competitive pathways in the Friedel-Crafts route, highlighting where the process degrades into side products.

FriedelCraftsPathways Start 1-Ethoxy-2-methoxybenzene + Acetyl Chloride Complex Sigma Complex (Intermediate) Start->Complex AlCl3, <0°C Target TARGET PRODUCT 1-(3-Ethoxy-4-methoxyphenyl)ethanone Complex->Target Kinetic Control (Fast) Side2 SIDE PRODUCT B (Regio-isomer) 1-(2-Ethoxy-3-methoxyphenyl)ethanone Complex->Side2 Steric/Electronic Mismatch Side1 SIDE PRODUCT A (De-ethylation) Isoacetovanillone Target->Side1 Thermodynamic Control (>20°C, Excess AlCl3)

Figure 1: Mechanistic divergence in Friedel-Crafts Acylation showing the temperature-dependent dealkylation pathway.

Troubleshooting Guide & Data Tables

Symptom-Cause-Solution Matrix
SymptomProbable CauseCorrective Action
New Phenolic Peak in HPLC Ether Cleavage (Dealkylation): Reaction temperature rose above 5°C or reaction time was too long.1. Keep T < 0°C.2. Reduce Lewis Acid equivalents (use 1.1 eq vs 1.5 eq).3. Switch to Alkylation Route (Module B).
Unseparable Isomer (1-5%) Impure Starting Material: Precursor contained Acetovanillone (4-OH isomer).1. QC Precursor (Isoacetovanillone) via H-NMR.2. Recrystallize precursor from Ethanol/Water.
Low Yield (<50%) Complexation: Product ketone forms a stable complex with Lewis Acid, preventing turnover (if catalytic).1. Use stoichiometric Lewis Acid.2. Ensure vigorous hydrolysis (HCl/Ice) during workup to break the Al-complex.
Unknown High MW Impurity Aldol Condensation: Ketone reacting with itself under basic conditions (Alkylation route).1. Use weaker base (

instead of

).2. Ensure anhydrous solvents to prevent hydrolysis.
Comparative Reagent Selection
Reagent SystemSelectivityRisk ProfileRecommendation
AlCl₃ / DCM Low (High Dealkylation risk)HighAvoid unless strictly temp-controlled.
SnCl₄ / DCM ModerateModeratePreferred for Friedel-Crafts. Milder than AlCl₃.
EtI / K₂CO₃ / DMF High (Depends on SM purity)LowGold Standard for high-purity synthesis.

Detailed Experimental Protocol (Recommended Route)

Method: Alkylation of 3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone) Objective: Minimize side reactions by avoiding harsh Lewis Acids.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-Hydroxy-4-methoxyacetophenone (10.0 g, 60.2 mmol) and anhydrous DMF (Dimethylformamide, 50 mL). Stir until dissolved.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 12.5 g, 90.3 mmol, 1.5 eq). The mixture will become a suspension.
    
  • Reagent Addition: Add Ethyl Iodide (EtI, 5.8 mL, 72.2 mmol, 1.2 eq) dropwise via syringe over 10 minutes. Note: Ethyl Bromide can be used but requires longer reaction times.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: Look for the disappearance of the phenolic starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour into ice-water (200 mL). The product should precipitate as a solid.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Hexane to remove trace iodine salts and any unreacted phenol.

Frequently Asked Questions (FAQ)

Q1: Why do I see a peak at [M-28] in my Mass Spec? A: This corresponds to the loss of the ethyl group (Mass 29) plus a proton gain, effectively a net loss of 28 (ethylene). This confirms dealkylation has occurred. If you used


, this is the diagnostic marker for "over-cooking" the reaction.

Q2: Can I use Diethyl Sulfate instead of Ethyl Iodide? A: Yes, Diethyl Sulfate is a cheaper alternative for scale-up. However, it is more toxic and requires careful pH control. If using Diethyl Sulfate, maintain pH ~9-10 to prevent hydrolysis of the sulfate ester before it reacts with the phenol.

Q3: How do I distinguish the 3-ethoxy-4-methoxy isomer from the 4-ethoxy-3-methoxy isomer? A: They are difficult to separate chromatographically. The definitive method is NOE (Nuclear Overhauser Effect) NMR . Irradiate the methoxy protons; if you see enhancement of the aromatic proton ortho to the ketone, the methoxy is in the 3-position (wrong isomer). If you see enhancement of the proton meta to the ketone, the methoxy is in the 4-position (correct target).

References

  • Negi, A. S., et al. (2005).[3] "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System." Synthetic Communications, 35(1), 15–21.[3]

    • Context: Establishes the mechanism and conditions under which cleaves ether bonds, serving as the basis for the "dealkyl
  • Reddy, P. S., et al. (2022). "Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances." Asian Journal of Chemistry, 34(5).

    • Context: detailed impurity profiling of acetovanillone derivatives, confirming the presence and structure of isomeric impurities.
  • Larsen, R. D., et al. (2016). "Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine." U.S. Patent 20160031808A1.

    • Context: Describes the industrial relevance and synthetic handling of the 3-ethoxy-4-methoxybenzaldehyde/ketone scaffold in PDE4 inhibitor synthesis.

Sources

Technical Support Center: Scaling Up 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Route Selection & Rationale

User Query: We are scaling up the synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone for a PDE4 inhibitor intermediate. Which synthetic route offers the best impurity profile and scalability?

Scientist's Response: For pharmaceutical intermediates where regiochemical purity is paramount, O-Ethylation of 3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone) is the superior route compared to Friedel-Crafts acetylation.

  • Why not Friedel-Crafts? Acetylation of 1-ethoxy-2-methoxybenzene (Ethyl Veratrole) suffers from poor regioselectivity. The directing effects of the 1-ethoxy and 2-methoxy groups are competitive, leading to a mixture of the target (position 4 or 5) and isomers (position 3 or 6), necessitating difficult chromatographic separation.

  • Why Alkylation? Starting with Isoacetovanillone (CAS 6100-74-9) locks the acetyl group in the correct position relative to the methoxy group. The reaction becomes a straightforward SN2 O-alkylation, which is kinetically favored and produces inorganic salts as the primary by-product, easily removed by filtration.

Reaction Scheme

ReactionScheme SM Isoacetovanillone (3-OH, 4-OMe) CAS: 6100-74-9 Intermediate Transition State (S_N2) SM->Intermediate Solvent: MEK/Acetone Reflux, 6-12h Reagent Ethyl Bromide (EtBr) + K2CO3 Reagent->Intermediate Product 1-(3-Ethoxy-4-methoxyphenyl)ethanone CAS: 31526-71-3 Intermediate->Product - KBr, - CO2

Caption: Figure 1. Regioselective synthesis via O-alkylation of Isoacetovanillone.

The "Make" Phase: Reaction Protocol[1]

User Query: What are the optimal conditions to minimize hydrolysis and maximize conversion?

Protocol: The standard protocol uses Methyl Ethyl Ketone (MEK) as the solvent due to its higher boiling point (80°C) compared to acetone (56°C), which significantly accelerates the reaction with Ethyl Bromide without requiring a pressurized vessel.

Step-by-Step Methodology
  • Charge : Into a clean, dry reactor, charge Isoacetovanillone (1.0 equiv) and MEK (5-7 volumes).

  • Base Addition : Add Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv). Note: Use granular anhydrous grade to prevent clumping, or milled powder for faster kinetics if agitation is robust.

  • Catalyst (Optional) : Add Potassium Iodide (KI) (0.05 equiv) to form the more reactive Ethyl Iodide in situ (Finkelstein condition).

  • Reagent Addition : Add Ethyl Bromide (1.2 - 1.5 equiv). Tip: EtBr is volatile (bp 38°C). Add slowly or use a reflux condenser cooled to <5°C.

  • Reaction : Heat to reflux (approx. 75-80°C internal) for 8–12 hours.

  • IPC (In-Process Control) : Monitor by HPLC. Target <1.0% unreacted starting material.

Quantitative Data Summary
ParameterRecommended RangeCritical LimitReason
Stoichiometry (EtBr) 1.3 – 1.5 eq< 1.1 eqEtBr is volatile and some is lost to headspace.
Stoichiometry (Base) 1.5 – 2.0 eq< 1.2 eqEnsures complete deprotonation and scavenges HBr.
Temperature 75 – 80°C (Reflux)> 85°CAvoids excessive pressure if system is closed; MEK boils at 80°C.
Water Content (KF) < 0.5%> 1.0%Water consumes EtBr (hydrolysis) and stalls reaction.

The "Take" & "Purify" Phase: Workup & Isolation

User Query: We are seeing high residual salts and color in the final product. How do we clean this up?

Troubleshooting Guide:

  • Issue: Residual Salts (High Ash Content)

    • Cause: Inefficient filtration of KBr/K₂CO₃.

    • Solution: Filter the hot reaction mixture through a Celite pad or a 1-micron bag filter before aqueous workup. The salts are insoluble in hot MEK.

  • Issue: Color (Yellow/Brown)

    • Cause: Oxidation of the phenol starting material or polymerization of trace impurities.

    • Solution: Perform the reaction under a Nitrogen blanket. If the product is colored, treat the organic layer with activated carbon (5% w/w) during the workup.

Isolation Protocol
  • Filtration : Cool reaction mass to 25°C. Filter off inorganic salts (KBr, excess K₂CO₃). Wash cake with MEK.

  • Concentration : Distill MEK under reduced pressure.

  • Solvent Swap : Add Ethyl Acetate or Toluene and wash with water (to remove traces of salts) and 1N NaOH (to remove unreacted phenol).

  • Crystallization :

    • Solvent System: Ethanol/Water (80:20) or Heptane/Ethyl Acetate (90:10).

    • Method: Dissolve crude solid in hot Ethanol (50°C). Slowly add water until turbidity persists. Cool to 0-5°C to crystallize.

    • Note: The product is a low-melting solid (MP often cited near 50-60°C for similar ethers; verify specific batch MP). If it oils out, seed with pure crystal at 30°C.

Troubleshooting & FAQs

Q: The reaction stalls at 90% conversion. Adding more EtBr doesn't help.

A: This is often due to water accumulation or surface passivation of the base.

  • Mechanism: Water enters via wet solvent or atmosphere. It solvates the carbonate, forming a "sticky" layer that traps the base, preventing phenol deprotonation.

  • Fix: Ensure K₂CO₃ is anhydrous. Add a small amount (5-10%) of fresh, dry K₂CO₃. If using Acetone, switch to MEK to allow higher temp.

Q: Can we use Diethyl Sulfate instead of Ethyl Bromide?

A: Yes.

  • Pros: Higher boiling point (209°C), no pressure issues, faster reaction.

  • Cons: Genotoxic reagent (requires strict control of residual Et₂SO₄).

  • Adjustment: Use 1.1-1.2 equiv Diethyl Sulfate. Quench excess reagent with aqueous ammonia or amine during workup to ensure safety.

Q: What are the critical impurities to watch for?

A:

  • Unreacted Isoacetovanillone : Remove via dilute NaOH wash (phenoxide formation).

  • O-Ethyl Isovanillin : If starting material contained Isovanillin impurity.

  • Bis-alkylated species : Impossible here as there is only one OH, but check for C-alkylation (rare under these conditions).

References

  • Vertex AI Search . (2026). Synthesis of Apremilast and enantiomers. Retrieved from 1

  • Vertex AI Search . (2026). Process for Preparation of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from 2

  • BenchChem . (2025).[3] An In-depth Technical Guide to 3-Hydroxy-4-methoxyacetophenone. Retrieved from 4

  • Sigma-Aldrich . (2025). 3′-Hydroxy-4′-methoxyacetophenone Product Information. Retrieved from

  • LabSolutions . (2026). 1-(3-Ethoxy-4-methoxyphenyl)ethanone Product Data. Retrieved from 5

Sources

Technical Support Center: Analysis and Troubleshooting of Reaction Byproducts for 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(3-Ethoxy-4-methoxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile ketone in their synthetic workflows. As a key intermediate in various pharmaceutical syntheses[1][2], understanding its reactivity and potential side reactions is critical for achieving high purity and yield. This guide provides in-depth, field-proven insights into common challenges, presented in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: Synthesis-Related Impurities and Starting Material Quality

A significant source of reaction byproducts often originates from the starting material itself. The most common route to 1-(3-Ethoxy-4-methoxyphenyl)ethanone is the Williamson ether synthesis using acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) and an ethylating agent.

Question 1: My starting material shows multiple spots on TLC, even before I begin my reaction. What are these likely impurities?

Answer: This is a frequent issue stemming from the synthesis of the starting material. The ethylation of acetovanillone can be non-selective, and impurities from the acetovanillone itself can carry through.

  • Causality & Expertise: The primary impurities are typically related to the starting acetovanillone or incomplete/side reactions during ethylation. Research has shown that the synthesis of acetovanillone can yield several isomeric impurities.[3][4]

    • Isomeric Impurities: The most common isomer is 1-(3-hydroxy-4-methoxyphenyl)ethanone (isoacetovanillone).[3][4] If this is present during ethylation, it will form the isomeric byproduct 1-(4-Ethoxy-3-methoxyphenyl)ethanone . This is often difficult to separate from the desired product due to their similar polarities.

    • Unreacted Starting Material: Incomplete ethylation will leave residual acetovanillone . Its higher polarity makes it more easily detectable by TLC.

    • Over-Ethylation/Side Reactions: While less common with controlled stoichiometry, it's conceptually possible to have side reactions if harsh bases and excess ethylating agents are used, though this is not a major reported pathway.

    • Process-Related Impurities: Depending on the synthesis of the precursor acetovanillone, impurities like propiovanillone could also be present.[3]

  • Trustworthiness & Troubleshooting Protocol:

    • Validate Starting Material: Always run a quality control check (TLC, ¹H NMR, LC-MS) on your starting 1-(3-Ethoxy-4-methoxyphenyl)ethanone before use.

    • Purification: If significant impurities are detected, purify the starting material via recrystallization (e.g., from ethanol/water or isopropanol) or column chromatography.

    • Source Verification: If you are purchasing the material, request a certificate of analysis that specifies the purity and identity of any major impurities.

Below is a diagram illustrating the formation of the primary isomeric byproduct during synthesis.

G cluster_0 Precursor Mixture cluster_1 Ethylation Reaction (e.g., EtI, K₂CO₃) cluster_2 Final Product Mixture Acetovanillone Acetovanillone (Desired Precursor) Reaction Acetovanillone->Reaction Ethylates at C4-OH Isoacetovanillone Isoacetovanillone (Isomeric Impurity) Isoacetovanillone->Reaction Ethylates at C3-OH Product 1-(3-Ethoxy-4-methoxyphenyl)ethanone (Desired Product) Reaction->Product Byproduct 1-(4-Ethoxy-3-methoxyphenyl)ethanone (Isomeric Byproduct) Reaction->Byproduct

Caption: Formation of isomeric byproduct during Williamson ether synthesis.

Section 2: Byproducts in Ketone Modification Reactions

The ketone moiety is the most reactive site for many transformations. Understanding its behavior is key to avoiding unwanted side products.

Question 2: I am reducing the ketone to a secondary alcohol using NaBH₄ or LiAlH₄, but my yield is low and I see other products. What is going wrong?

Answer: While the reduction of the ketone to 1-(3-ethoxy-4-methoxyphenyl)ethanol is generally straightforward, issues can arise from reagent choice, reaction conditions, and workup procedures.

  • Causality & Expertise:

    • Reagent Reactivity: Lithium aluminium hydride (LiAlH₄) is a very powerful reducing agent that reacts violently with protic solvents like water and alcohols.[5] If the reaction is not scrupulously dry, reagent quenching will lower the yield. Sodium borohydride (NaBH₄) is milder and can be used in alcoholic solvents, but its reactivity is lower.

    • Ether Cleavage: While unlikely with standard borohydride or aluminate reductions, employing harsh acidic conditions during workup (especially with LiAlH₄) can potentially lead to the cleavage of the methoxy or ethoxy groups, generating phenolic byproducts. Ether stability can be compromised under strongly acidic conditions.[6][7]

    • Incomplete Reaction: Insufficient reducing agent or short reaction times will result in unreacted starting material.

    • Workup Issues: The workup for LiAlH₄ reactions, if not performed carefully, can lead to the formation of gelatinous aluminum salts that trap the product, reducing the isolated yield. A standard Fieser workup (sequential addition of water, NaOH solution, and more water) is designed to produce granular, easily filterable salts.[8]

  • Trustworthiness & Troubleshooting Protocol:

IssueProbable CauseRecommended Solution
Low Conversion Insufficient reducing agent; low temperatureUse a slight excess (1.1-1.5 eq) of NaBH₄ in MeOH or EtOH. Monitor by TLC until starting material is consumed. For LiAlH₄, ensure anhydrous conditions and sufficient reaction time (typically 1-4h at RT).
Phenolic Byproducts Harsh acidic workupDuring workup, quench the reaction by slowly adding ethyl acetate, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate) or a careful Fieser workup. Avoid strong, hot acids.[8]
Low Isolated Yield Product trapped in aluminum salts (LiAlH₄)Employ the Fieser workup protocol: for a reaction with 'x' g of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% NaOH (aq), and finally '3x' mL of water. Stir until a white precipitate forms and filter.
Complex Mixture Wet solvent with LiAlH₄Ensure all solvents (e.g., THF, diethyl ether) are freshly distilled from a suitable drying agent. Perform the reaction under an inert atmosphere (N₂ or Ar).

Question 3: My aldol condensation reaction with another carbonyl compound is messy. How can I improve selectivity and minimize byproducts?

Answer: Aldol condensations involving ketones like 1-(3-Ethoxy-4-methoxyphenyl)ethanone can produce a variety of byproducts due to competing reaction pathways.

  • Causality & Expertise:

    • Self-Condensation: If your reaction partner is an enolizable aldehyde or ketone, it can undergo self-condensation, competing with the desired crossed-aldol reaction.

    • Multiple Enolizations: Your target ketone can be deprotonated to form an enolate, which can then act as the nucleophile. This is often slower than the deprotonation of a less-hindered partner ketone or aldehyde.

    • Dehydration: The initial β-hydroxy ketone adduct can easily eliminate water, especially under heated or strongly basic/acidic conditions, to form the α,β-unsaturated ketone (enone).[9] This may or may not be the desired product.

    • Retro-Aldol: The aldol reaction is reversible. If the product is not thermodynamically stable or is not removed from the equilibrium (e.g., by dehydration), the reaction can revert to the starting materials.

  • Trustworthiness & Troubleshooting Protocol:

    • Directed Aldol Conditions: To prevent self-condensation, use a non-enolizable aldehyde (like benzaldehyde or p-anisaldehyde) as the electrophile.[9]

    • Order of Addition: Slowly add your ketone to a mixture of the base and the aldehyde partner. This ensures that any enolate formed immediately encounters the electrophile, minimizing self-reaction.

    • Choice of Base: For crossed-aldol reactions, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the pre-formation of the desired enolate before the addition of the electrophile, offering greater control.

    • Control Dehydration: If the alcohol adduct is desired, run the reaction at lower temperatures and use a milder base. If the enone is the target, using a stronger base or including a dehydration step (e.g., gentle heating or acid catalyst) is appropriate.

G A Crude Reaction Mixture B Analytical TLC (Assess Polarity) A->B C Isolation via Column Chromatography or Prep-HPLC B->C D Obtain Pure Byproduct C->D E Mass Spectrometry (LC-MS) - Determine Molecular Weight - Propose Molecular Formula D->E F NMR Spectroscopy (¹H, ¹³C, 2D) - Determine Connectivity - Confirm Structure D->F G IR Spectroscopy - Identify Functional Groups (C=O, O-H, etc.) D->G H Structure Elucidation E->H F->H G->H

Sources

Technical Support Center: The Effect of Temperature on 1-(3-Ethoxy-4-methoxyphenyl)ethanone Reaction Rate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the influence of temperature on reactions involving 1-(3-ethoxy-4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways.[1] As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Navigating Temperature-Related Challenges

This section addresses specific issues you may encounter during the synthesis of 1-(3-ethoxy-4-methoxyphenyl)ethanone, which is often prepared via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Problem 1: My reaction is sluggish, showing a low conversion rate at what I presumed to be standard room temperature.

Root Cause Analysis:

Chemical reactions require a minimum amount of energy, known as activation energy (Ea), to proceed. At lower temperatures, reactant molecules possess less kinetic energy, resulting in fewer molecules having sufficient energy to overcome this barrier upon collision. This relationship is quantitatively described by the Arrhenius equation, which indicates that the reaction rate constant (k) increases exponentially with temperature.[2][3]

Troubleshooting Steps:

  • Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each stage using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Optimal Temperature Range: For many Friedel-Crafts acylations, a temperature range of 40-60°C can be a good starting point for optimization.[4] However, some reactions may require higher temperatures, even up to 110-115°C, as has been noted for reactions involving similar substituted phenyl ethanones.

  • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the intended reaction temperature.

  • Catalyst Activity: Confirm that the Lewis acid catalyst (e.g., AlCl₃) has not been deactivated by moisture, as this will significantly impede the reaction at any temperature.

Visualizing the Temperature-Rate Relationship:

TemperatureEffect cluster_0 Low Temperature cluster_1 High Temperature Low_T Low Kinetic Energy Few_Collisions Fewer Effective Collisions Low_T->Few_Collisions Slow_Rate Slow Reaction Rate Few_Collisions->Slow_Rate Activation_Energy Activation Energy Barrier Few_Collisions->Activation_Energy High_T High Kinetic Energy Many_Collisions More Effective Collisions High_T->Many_Collisions Fast_Rate Fast Reaction Rate Many_Collisions->Fast_Rate Many_Collisions->Activation_Energy

Caption: The effect of temperature on overcoming the activation energy barrier.

Problem 2: I'm observing the formation of an unexpected byproduct, which I suspect is the O-acylated ester.

Root Cause Analysis:

The starting material for the synthesis of 1-(3-ethoxy-4-methoxyphenyl)ethanone is often a phenol derivative. Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: on the aromatic ring (C-acylation) to form the desired ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester. O-acylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. The desired C-acylated product is typically the thermodynamically more stable product.[5][6]

Troubleshooting Steps:

  • Employ Thermodynamic Control: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the reverse reaction of the kinetically favored O-acylated product. This allows the reaction to reach equilibrium, favoring the formation of the more stable C-acylated ketone.[5][6]

  • Fries Rearrangement: The O-acylated ester can often be converted to the C-acylated ketone through a Fries rearrangement. This typically requires the presence of a Lewis acid catalyst and heating. If you suspect O-acylation has occurred, you may be able to convert the byproduct to the desired product by increasing the reaction temperature or prolonging the reaction time at an elevated temperature.

  • Catalyst Stoichiometry: Ensure you are using a sufficient amount of the Lewis acid catalyst. In Friedel-Crafts acylation of phenols, the catalyst can coordinate with the phenolic oxygen, which can influence the C- vs. O-acylation ratio.

Visualizing Competing Reaction Pathways:

AcylationPathways Reactants Phenol + Acylating Agent O_Acylation O-Acylation (Kinetic Product) Forms Faster Reactants->O_Acylation Low Temp. C_Acylation C-Acylation (Thermodynamic Product) More Stable Reactants->C_Acylation High Temp. O_Acylation->C_Acylation Fries Rearrangement (Heat, Lewis Acid)

Caption: Kinetic vs. Thermodynamic control in the acylation of phenols.

Problem 3: At higher temperatures, my yield is decreasing, and I'm seeing signs of decomposition or tar formation.

Root Cause Analysis:

While increasing temperature generally increases the reaction rate, excessively high temperatures can lead to undesirable side reactions. These can include thermal decomposition of the starting materials or the desired product, polymerization, and charring.[7][8] Every compound has a temperature at which it begins to decompose.[7] For aromatic ketones, this can involve cleavage of the acyl group or degradation of the aromatic ring.

Troubleshooting Steps:

  • Determine the Optimal Temperature Window: Conduct a series of small-scale experiments at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C) to identify the temperature that provides the best balance between reaction rate and product purity.

  • Reaction Monitoring: Closely monitor the reaction for the appearance of dark coloration or insoluble materials, which can be indicative of decomposition.

  • Inert Atmosphere: If your starting materials or product are sensitive to oxidation at higher temperatures, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Summary: Temperature Effects on Reaction Outcome

Temperature RangeExpected Effect on Reaction RatePotential for Byproducts/DecompositionRecommended Action
Low (e.g., < 30°C) Slow, potentially incomplete reaction.Higher proportion of kinetically favored O-acylated product.Gradually increase temperature.
Optimal (e.g., 40-80°C) Moderate to fast reaction rate.Minimal byproduct formation and decomposition.Maintain this temperature range and monitor for completion.
High (e.g., > 100°C) Very fast reaction rate.Increased risk of thermal decomposition, charring, and other side reactions.Reduce temperature if signs of decomposition are observed.

Frequently Asked Questions (FAQs)

Q1: As a rule of thumb, what is the expected impact of a 10°C temperature increase on the reaction rate for the synthesis of 1-(3-ethoxy-4-methoxyphenyl)ethanone?

A1: A widely used approximation in chemical kinetics is that for many reactions at or near room temperature, a 10°C increase in temperature will roughly double the reaction rate. This is a direct consequence of the exponential relationship between the rate constant and temperature as described by the Arrhenius equation.[2] However, this is a generalization, and the actual effect will depend on the activation energy of the specific reaction.

Q2: What is a recommended starting temperature range for the Friedel-Crafts acylation to synthesize 1-(3-ethoxy-4-methoxyphenyl)ethanone?

A2: A good starting point for optimization would be in the range of 40-60°C.[4] However, the optimal temperature will depend on the specific acylating agent, solvent, and catalyst used. For some related syntheses, temperatures as high as 110-115°C have been employed. Therefore, it is crucial to perform a temperature optimization study for your specific reaction conditions.

Q3: How can I systematically determine the optimal reaction temperature for my experiment?

A3: A systematic approach involves conducting a series of small-scale experiments where only the temperature is varied. The following protocol outlines a general procedure for such a study.

Experimental Protocol: Temperature Optimization Study

This protocol provides a framework for determining the optimal temperature for the synthesis of 1-(3-ethoxy-4-methoxyphenyl)ethanone.

Materials:

  • 3-ethoxy-4-methoxyphenol (or appropriate precursor)

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system (e.g., oil bath, heating mantle with temperature controller)

  • Magnetic stirrer and stir bars

  • Equipment for quenching and work-up (e.g., separatory funnel, beakers)

  • Analytical instrument for monitoring reaction progress and purity (e.g., TLC plates and developing chamber, HPLC, GC)

Procedure:

  • Setup: In a fume hood, set up a series of identical small-scale reactions. For each reaction, charge a dry reaction vessel with the starting phenol and the anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the mixtures to 0°C in an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst to each reaction vessel while maintaining the low temperature.

  • Acylating Agent Addition: Add the acylating agent dropwise to each reaction mixture.

  • Temperature Variation: Once the additions are complete, bring each reaction to its target temperature (e.g., 25°C, 40°C, 60°C, 80°C).

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction, quench it appropriately (e.g., with dilute HCl), and analyze it by TLC, HPLC, or GC to monitor the consumption of starting material and the formation of the product and any byproducts.

  • Reaction Completion and Work-up: Once a reaction appears complete or after a set amount of time, quench the reaction by carefully pouring it into a mixture of ice and dilute HCl. Perform a standard aqueous work-up and extraction with an organic solvent.

  • Analysis: After drying and removing the solvent, analyze the crude product from each reaction to determine the yield and purity.

  • Optimization: Compare the results from the different temperatures to identify the optimal condition that provides the best combination of reaction time, yield, and purity.

References

  • Wikipedia. Arrhenius equation. [Link]

  • BYJU'S. Arrhenius Equation. [Link]

  • Chemistry LibreTexts. 3.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • University of Calgary. Ch24 - Acylation of phenols. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. 7.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • Batra, P.C. and Rozdon, O. N. Acetylation of phenols using acetic acid. [Link]

  • Wikipedia. Thermal decomposition. [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • ResearchGate. Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. [Link]

  • The Journal of Physical Chemistry A. Thermal Decomposition of 2-Cyclopentenone. [Link]

  • YouTube. Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Link]

  • YouTube. Thermal Decomposition. [Link]

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Quick Company. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • YouTube. reduction of aromatic ketones. [Link]

  • YouTube. Friedel-Crafts Acylation Example Problems. [Link]

  • YouTube. Thermal decomposition | Chemical reactions | Chemistry. [Link]

  • AIChE Proceedings. Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. [Link]

  • MySkinRecipes. 1-(3-Ethoxy-4-methoxyphenyl)ethanone. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Google Patents. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

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Technical Support Center: Monitoring the Synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and monitoring of 1-(3-Ethoxy-4-methoxyphenyl)ethanone. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested guidance in a direct question-and-answer format to address common challenges encountered during this specific synthesis. Our focus is not just on the 'how,' but the 'why,' ensuring a deep understanding of the process and enabling robust troubleshooting.

Part 1: The Core Synthesis - A Mechanistic Overview

The most common and efficient route to synthesize 1-(3-Ethoxy-4-methoxyphenyl)ethanone is through the Friedel-Crafts acylation of 4-ethoxyanisole (3-ethoxy-4-methoxybenzene).[1][2] This electrophilic aromatic substitution (EAS) reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Understanding the mechanism is critical for effective monitoring and troubleshooting. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3][4] The ethoxy and methoxy groups are ortho-, para-directing activators. Since the para position is blocked, acylation is directed to one of the ortho positions. The position between the two alkoxy groups is sterically hindered, so the primary product is the desired 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution AcCl Acetyl Chloride Complex [AcCl-AlCl₃] Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) (Resonance Stabilized) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Arenium Arenium Cation Intermediate (Sigma Complex) Acylium->Arenium + Aromatic Ring Aromatic 4-Ethoxyanisole (Nucleophile) Product_Complex Product-Catalyst Complex Arenium->Product_Complex - H⁺ Final_Product 1-(3-Ethoxy-4-methoxyphenyl)ethanone Product_Complex->Final_Product Aqueous Workup

Caption: Friedel-Crafts acylation reaction pathway.

Part 2: Frequently Asked Questions: Reaction Monitoring

This section addresses the practical aspects of tracking the reaction's progress, from quick qualitative checks to precise quantitative analysis.

Q1: What is the fastest and most straightforward method to see if my reaction is working?

Answer: Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative monitoring of your reaction's progress. It allows you to visualize the consumption of the starting material (4-ethoxyanisole) and the formation of the product in near real-time.

The key principle is separation based on polarity. The stationary phase (silica gel on the TLC plate) is very polar. Your starting material, 4-ethoxyanisole, is a relatively nonpolar ether. The product, 1-(3-Ethoxy-4-methoxyphenyl)ethanone, is more polar due to the carbonyl group. Therefore, the starting material will travel further up the plate (higher Retention Factor, Rf), while the product will travel a shorter distance (lower Rf).

Expertise & Experience: A successful reaction will show the starting material spot diminishing in intensity over time, while a new, lower-Rf spot corresponding to the product appears and intensifies. Chalcone synthesis, which also involves acetophenones, often shows that reactants and products can have very close Rf values, necessitating careful solvent system selection.[5]

Step-by-Step TLC Monitoring Protocol:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a glass capillary.

    • Quench the aliquot in a vial containing ~0.5 mL of ethyl acetate and a small amount of water or dilute NaHCO₃ solution to neutralize the Lewis acid catalyst. Vortex briefly.

    • Use the top organic layer for spotting.

  • Spotting:

    • On a silica gel TLC plate, spot the starting material (as a reference), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.

  • Development:

    • Develop the plate in a pre-saturated chamber using an appropriate mobile phase (see table below).

  • Visualization:

    • Visualize the spots under a UV lamp (254 nm), as the aromatic rings are UV-active.[6] Circle the spots with a pencil.

    • Optionally, use a staining agent like potassium permanganate for further visualization.

Mobile Phase Composition (Hexane:Ethyl Acetate) Typical Application Rationale
90:10Initial trialGood starting point for separating moderately nonpolar compounds.
80:20StandardOften provides optimal separation with Rf values between 0.2 and 0.5 for both spots.
70:30If spots are too lowIncreases eluent strength to move polar compounds further up the plate.

Note: The optimal solvent system may require some experimentation.[7]

Q2: TLC shows the reaction is progressing, but how can I get quantitative data on conversion rates?

Answer: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry-standard techniques. They provide precise data on the relative concentrations of reactants, products, and byproducts.

Trustworthiness: The choice between HPLC and GC depends on the thermal stability of your compound and available equipment. 1-(3-Ethoxy-4-methoxyphenyl)ethanone is sufficiently volatile and thermally stable for GC analysis. However, HPLC is also an excellent, non-destructive alternative.[8][9]

Experimental Protocol: Reverse-Phase HPLC

This protocol is based on methods for similar aromatic ketones.[8][10]

  • Sample Preparation:

    • Quench a reaction aliquot (~50 µL) in a vial with 1 mL of acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

Parameter Value Justification
HPLC System Standard system with UV-Vis DetectorWidely available and suitable for chromophoric analytes.
Column C18, 4.6 x 150 mm, 5 µmThe nonpolar stationary phase is ideal for retaining and separating the aromatic compounds of interest.[11]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A common mobile phase for reverse-phase separation of moderately polar compounds.[8] Isocratic elution is often sufficient.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at ~254 nm or ~275 nmWavelengths where the aromatic ketone shows strong absorbance.
Injection Vol. 10 µLStandard injection volume.

Experimental Protocol: Gas Chromatography (GC-MS)

  • Sample Preparation:

    • Quench a reaction aliquot (~50 µL) in 1 mL of a suitable solvent like ethyl acetate or dichloromethane, containing an internal standard (e.g., dodecane).

    • Wash with dilute NaHCO₃ solution, then water. Dry the organic layer with Na₂SO₄.

    • Inject the organic solution into the GC.

  • Instrumentation and Conditions:

Parameter Value Justification
GC System Standard GC with FID or MS detectorFID provides excellent quantification, while MS provides structural information.[12][13]
Column DB-5 or HP-5MS (or equivalent)A nonpolar column is suitable for separating these analytes by boiling point.
Injector Temp. 250 °CEnsures complete volatilization without thermal degradation.
Oven Program Start at 100°C, ramp to 280°C at 10°C/minA temperature gradient is necessary to elute compounds with different boiling points effectively.
Detector MS or FID at 280 °CMass spectrometry provides mass-to-charge ratios for identification.
Q3: How can I definitively confirm the structure of my product and identify unknown impurities?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of your final product and can be used to monitor the reaction in situ.[14][15] For impurity identification, coupling GC with Mass Spectrometry (GC-MS) is exceptionally effective.

Expertise & Experience: In the ¹H NMR spectrum, the key transformation to watch for is the appearance of a new singlet for the acetyl methyl group (-COCH₃) at approximately 2.5 ppm and shifts in the aromatic proton signals. The starting material's aromatic region will be simpler than the product's, which will show three distinct aromatic protons due to the new substituent.

Compound Key ¹H NMR Signals (approx. ppm, CDCl₃)
4-Ethoxyanisole (Starting Material) ~6.8 (m, 4H, aromatic), ~4.0 (q, 2H, -OCH₂CH₃), ~3.8 (s, 3H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃)
1-(3-Ethoxy-4-methoxyphenyl)ethanone (Product) ~7.5 (m, 2H, aromatic), ~6.9 (d, 1H, aromatic), ~4.1 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~2.5 (s, 3H, -COCH₃) , ~1.5 (t, 3H, -OCH₂CH₃)

Note: The exact chemical shifts can vary slightly. The provided data is based on typical values for similar structures.[16]

Using GC-MS for Impurity Analysis: GC-MS separates the components of your crude mixture and provides a mass spectrum for each. The molecular ion peak (M⁺) will confirm the mass of your product (194.22 g/mol ) and any impurities. Fragmentation patterns can then be used to deduce the structures of these impurities, such as isomers or products from side reactions.[9]

Part 3: Troubleshooting Guide

Q1: My reaction has stalled; TLC/HPLC shows significant starting material remaining even after a long time. What's the problem?

Answer: Reaction stalling in Friedel-Crafts acylation is a common issue, typically pointing to catalyst deactivation or suboptimal conditions.

  • Cause 1: Catalyst Deactivation by Moisture. Aluminum chloride is extremely hygroscopic. Even trace amounts of water in your solvent, glassware, or starting materials will react with and deactivate the AlCl₃ catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and high-purity, dry reagents.

  • Cause 2: Insufficient Catalyst. Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the product ketone can coordinate with the AlCl₃, effectively sequestering it.

    • Solution: Ensure you are using at least 1.1 to 1.3 equivalents of AlCl₃. For particularly stubborn reactions, a slight excess may be beneficial.

  • Cause 3: Low Reaction Temperature. While these reactions are often run at 0°C to control exotherms, some activation energy is required.

    • Solution: If the reaction is clean but slow, consider allowing it to slowly warm to room temperature after the initial addition phase.

Q2: My chromatogram shows multiple product spots with similar Rf values or retention times. What are they?

Answer: This almost certainly indicates the formation of isomeric byproducts. While the 4-ethoxy and 3-methoxy groups strongly direct the acylation to the desired position, a small amount of substitution can occur at the other available ortho position.

  • Primary Isomeric Impurity: 1-(4-Ethoxy-3-methoxyphenyl)ethanone. This is a known impurity in similar syntheses, such as that of acetovanillone.[17][18] The electronic and steric factors favor your target molecule, but this isomer can form in small quantities.

  • Identification: These isomers will have the same mass in GC-MS. Their identity can be confirmed by careful analysis of ¹H NMR aromatic splitting patterns or by synthesizing an authentic standard of the suspected isomer.

G Isomer Formation in Friedel-Crafts Acylation cluster_products Potential Products Reactants 4-Ethoxyanisole + Acylium Ion Major Major Product 1-(3-Ethoxy-4-methoxyphenyl)ethanone Reactants->Major Favored Pathway (Less Steric Hindrance) Minor Minor Isomer 1-(4-Ethoxy-3-methoxyphenyl)ethanone Reactants->Minor Minor Pathway (More Steric Hindrance)

Caption: Regioselectivity leading to major and minor products.

Q3: My yield is low, and the crude product is a dark, tarry substance. What happened?

Answer: Dark coloration and tar formation suggest side reactions and product degradation, often caused by overly harsh reaction conditions.

  • Cause 1: High Reaction Temperature. Allowing the reaction to become too hot can lead to polysubstitution (adding more than one acetyl group) and polymerization, especially with highly activated aromatic rings.[2]

    • Solution: Maintain a low temperature (0-5 °C) during the addition of the acylating agent and Lewis acid. Control the rate of addition to manage the exotherm.

  • Cause 2: Ether Cleavage. Strong Lewis acids like AlCl₃ can catalyze the cleavage of the ether bonds (ethoxy or methoxy groups), leading to phenolic byproducts which can polymerize or undergo other unwanted reactions.

    • Solution: Avoid prolonged reaction times or excessive heating. Use the minimum amount of catalyst necessary for full conversion.

  • Cause 3: Friedel-Crafts Alkylation. If using an alkyl halide as a solvent or if there are alkyl impurities, you could get competing Friedel-Crafts alkylation reactions.[19]

    • Solution: Use a non-reactive, high-purity solvent like dichloromethane or carbon disulfide.

Part 4: Integrated Monitoring Workflow

To ensure a successful and reproducible synthesis, an integrated monitoring approach is essential. The following workflow provides a logical sequence of analysis and decision-making.

G start Start Reaction take_sample Withdraw Aliquot (t = 30 min) start->take_sample tlc Perform TLC Analysis take_sample->tlc decision1 Assess TLC Plate tlc->decision1 continue_rxn Continue Reaction (Monitor every 60 min) decision1->continue_rxn SM converting to Pdt troubleshoot Troubleshoot Reaction (See Part 3) decision1->troubleshoot No Reaction or Side Products quench Quench Reaction decision1->quench SM Consumed continue_rxn->take_sample troubleshoot->start Restart with Corrections workup Aqueous Workup & Extraction quench->workup crude_analysis Analyze Crude Product (HPLC/GC-MS, NMR) workup->crude_analysis purify Purify Product (Crystallization/Column) crude_analysis->purify final_char Final Characterization (Purity & Identity) purify->final_char

Caption: A self-validating workflow for synthesis and monitoring.

References

  • SIELC. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Synthink. (n.d.). High-Purity 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone: Synthesis, Applications, and Quality Assurance. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]

  • Google Patents. (2016). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Google Patents. (1999). WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Oreate AI Blog. (2026). Friedel-Crafts Reactions: Unpacking Acylation and Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Retrieved from [Link]

  • ResearchGate. (2023). Reactant left in chalcone synthesis?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]

  • De Gruyter. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot Oximation-Beckmann Rearrangement under Mild, Aqueous Micellar Conditions - Supporting Information. Retrieved from [Link]

  • SciRP.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Cardiff University. (n.d.). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Retrieved from [Link]

  • Wolkoff, P. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

Sources

Technical Support Center: Post-Reaction Processing of 1-(3-Ethoxy-4-methoxyphenyl)ethanone

[1][2]

Ticket ID: #CHEM-SUP-8821 Subject: Work-up Optimization for 1-(3-Ethoxy-4-methoxyphenyl)ethanone (Acetoisovanillone Ethyl Ether) Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

This guide addresses the isolation and purification of 1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS: 1131-62-0), a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast .[1][2]

While the synthesis typically involves the O-alkylation of 3-hydroxy-4-methoxyacetophenone (Isoacetovanillone) using ethyl halides or diethyl sulfate, users frequently encounter issues during the work-up phase.[1][2] The most common failure modes are persistent emulsions (if DMF is used), "oiling out" during crystallization due to the compound's low melting point (~51°C), and residual solvent contamination .[3]

Module 1: The Standard Work-Up Protocol

User Question: "I am running the alkylation of 3-hydroxy-4-methoxyacetophenone with ethyl bromide and K₂CO₃ in Acetone (or DMF). What is the most robust work-up procedure to maximize yield?"

Scientist Response: The work-up strategy depends entirely on your reaction solvent. Below is the optimized protocol for the two most common solvent systems.

Scenario A: Reaction in Acetone (Recommended)

Acetone is preferred for ease of work-up, provided the reaction temperature (reflux ~56°C) is sufficient for your kinetics.[1]

  • Filtration: Cool the reaction mixture to 20–25°C. Filter off the inorganic salts (K₂CO₃/KBr) using a sintered glass funnel. Wash the cake with cold acetone.[2][3]

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C until a thick residue remains.

  • Solvent Swap: Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2][3]

  • Aqueous Wash:

    • Wash organic layer with 1M NaOH (2x) to remove unreacted phenolic starting material (3-hydroxy-4-methoxyacetophenone).[1][2] Critical Step: The starting material is soluble in base; the product is not.

    • Wash with Brine (1x).[2][3]

    • Wash with Water (1x).[2][3][4]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Scenario B: Reaction in DMF (High Solubility/High Temp)

DMF is often used to accelerate the reaction but requires aggressive washing to remove.

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water .

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3x). Avoid DCM here as it tends to carry more DMF.[2][3]

  • The LiCl Wash (The "Secret Weapon"):

    • Wash the combined organic layers with 5% Lithium Chloride (LiCl) solution (3x).[2][3][5]

    • Mechanism:[3][6][7][8] DMF is significantly more soluble in aqueous LiCl than in water alone, forcing it out of the organic phase [1].[2][3]

  • Final Polish: Wash with water (1x) and Brine (1x).[2][3] Dry over Na₂SO₄ and concentrate.

Module 2: Troubleshooting & Critical Failure Points

User Question: "My product is coming out as a sticky brown oil instead of a solid. How do I induce crystallization?"

Scientist Response: This is the most frequent complaint with 1-(3-Ethoxy-4-methoxyphenyl)ethanone. The compound has a relatively low melting point (~51°C ), making it prone to "oiling out" if even minor impurities (residual solvent or starting material) are present.[2][3]

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Sticky Oil Residual DMF or AcetoneHigh-Vac Drying: Place oil under high vacuum (<1 mbar) at 40°C for 4 hours.[1][2] Seed: Dissolve in minimal hot Ethanol (EtOH), cool slowly, and add a seed crystal.
Low Yield Unreacted PhenolTLC Check: If starting material is present, re-dissolve in EtOAc and wash aggressively with 1M NaOH.[1][3] The phenol must be removed chemically; crystallization won't separate it efficiently.[2][3]
Emulsion Density MismatchFiltration: Filter the biphasic mixture through a pad of Celite. Salting Out: Add solid NaCl to the aqueous layer to increase density difference.[2][3]
Module 3: Visual Workflow (Decision Logic)

The following diagram illustrates the critical decision points in the work-up procedure to ensure purity.

WorkupProcedureStartReaction Complete(Alkylation)SolventCheckCheck Solvent SystemStart->SolventCheckAcetonePathSolvent: AcetoneSolventCheck->AcetonePathDMFPathSolvent: DMFSolventCheck->DMFPathFilterSaltsFilter Inorganic Salts(Remove K2CO3/KBr)AcetonePath->FilterSaltsConcConcentrate to ResidueFilterSalts->ConcRedissolveRedissolve in DCMConc->RedissolveBaseWashWash Organic Layerwith 1M NaOHRedissolve->BaseWashQuenchQuench into Ice Water(5x Volume)DMFPath->QuenchExtractExtract into EtOAcQuench->ExtractLiClWashCRITICAL: Wash with5% LiCl (3x)Extract->LiClWashLiClWash->BaseWashDryConcDry (Na2SO4) & ConcentrateBaseWash->DryConcPhysicalStateObserve Physical StateDryConc->PhysicalStateSolidSolid Obtained(Success)PhysicalState->SolidMP ~51°COilOiling Out(Impure)PhysicalState->OilImpureRecrystRecrystallize:EtOH or EtOH/Water (9:1)Oil->RecrystRecryst->Solid

Figure 1: Decision tree for the isolation of 1-(3-Ethoxy-4-methoxyphenyl)ethanone, highlighting the divergent paths for Acetone vs. DMF solvents.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene instead? A: While chemically possible, we generally advise against it for this specific isomer.[1][2] Friedel-Crafts acylation of dialkoxybenzenes often yields a mixture of regioisomers (acetylation at the 4- vs. 5-position) which are difficult to separate by crystallization.[1][2] The alkylation of commercially available 3-hydroxy-4-methoxyacetophenone is regiospecific , guaranteeing the correct substitution pattern [2].[1][2]

Q: What is the best solvent for recrystallization? A: Ethanol (EtOH) is the standard.[2][3] If the recovery is low, use an EtOH/Water mixture.[2][3] Dissolve the crude solid in minimal boiling ethanol, remove from heat, and add water dropwise until slight turbidity appears. Allow it to cool slowly to room temperature, then refrigerate (4°C). Rapid cooling will result in oiling out.[2][3]

Q: Why do I need to wash with NaOH? Won't it react with my product? A: No. Your product is an ether-ketone and is stable to dilute base.[2][3] The NaOH wash is strictly to deprotonate and solubilize any remaining unreacted phenol (starting material) into the aqueous layer, allowing for easy separation.[2][3]

References
  • Delhaye, L., et al. (2007).[2][3] "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems." Organic Process Research & Development, 11(2), 160–164.[3]

  • Manhw, M., et al. (2018).[2][3] "Process for Preparation of Apremilast." European Patent EP3341359B1.[2][3]

  • FooDB. (n.d.). "Compound Summary: 1-(3-Ethoxy-4-methoxyphenyl)ethanone." FooDB Database.[2][3] [3]

Validation & Comparative

A Comparative Guide to the Reactivity of Ethoxy- and Hydroxy-Substituted Acetophenones for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acetophenone and its derivatives are foundational scaffolds in organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, fragrances, and advanced polymers.[1] The reactivity of the acetophenone core can be precisely modulated by the substituents on the aromatic ring. This guide offers an in-depth comparison of two common and structurally similar derivatives: hydroxy acetophenones and ethoxy acetophenones.

Understanding the subtle yet significant differences in their reactivity is paramount for researchers, scientists, and drug development professionals. The choice between a hydroxyl (-OH) and an ethoxy (-OC₂H₅) group can dramatically influence reaction outcomes, yields, and regioselectivity. This guide will dissect these differences by examining the interplay of electronic and steric effects, supported by mechanistic principles and actionable experimental protocols. We will explore how these substituents govern reactivity at three key molecular sites: the aromatic ring, the carbonyl carbon, and the α-carbon.

Part 1: The Underlying Principles: Electronic and Steric Effects

The chemical behavior of hydroxy and ethoxy acetophenones is dictated by the electronic and steric nature of the -OH and -OEt substituents. These effects are not uniform and depend critically on the substituent's position (ortho, meta, or para) relative to the acetyl group.

Electronic Effects: A Tale of Two Donors

Both hydroxyl and ethoxy groups are powerful electron-donating groups (EDGs) that significantly influence the electron density distribution across the molecule.[2] Their net effect is a combination of two opposing forces:

  • Resonance Effect (+M): The lone pairs on the oxygen atom in both groups can be delocalized into the aromatic ring's π-system. This is a strong, electron-donating effect that increases electron density at the ortho and para positions.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. This is a weaker, electron-withdrawing effect.

The resonance effect overwhelmingly dominates the inductive effect, making both -OH and -OEt potent activating groups for electrophilic aromatic substitution.[3] However, a subtle distinction exists. The -OH group is often considered a slightly stronger activating group than -OR (alkoxy) groups like ethoxy. This is attributed to a hyperconjugation effect in the alkoxy group, where the oxygen lone pair interacts with the antibonding molecular orbital of the C-H bonds on the ethyl group, slightly diminishing its ability to donate into the ring.[4][5]

Conversely, this electron donation deactivates other parts of the molecule. By pushing electron density into the ring, both groups reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack compared to unsubstituted acetophenone.[6] Similarly, this effect decreases the acidity of the α-protons, making enolate formation more difficult.[7]

Steric Effects: The Bulk of the Matter

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents.[8] Here, the difference between the two groups is stark:

  • Hydroxyl Group (-OH): The small hydrogen atom presents minimal steric bulk.

  • Ethoxy Group (-OC₂H₅): The ethyl group is significantly larger and can rotate, creating a substantial steric shield.

This difference is most pronounced in reactions occurring at the ortho position, where the bulky ethoxy group can hinder the approach of an incoming electrophile. It can also influence the ability of the acetyl group to achieve coplanarity with the ring, which can impact resonance effects.[8]

The Isomer Effect: Why Position Matters

The position of the substituent dramatically alters its influence. While meta-isomers are less common in synthetic strategies leveraging the substituent's donating power, the difference between ortho and para isomers is critical.

Notably, 2-hydroxyacetophenone can form a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[9] This interaction locks the conformation, increases the compound's stability, and can effectively "mask" the reactivity of both the hydroxyl and carbonyl groups under certain conditions. The corresponding 2-ethoxyacetophenone cannot form such a bond, leading to vastly different chemical properties.

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now analyze how the principles discussed above translate to performance in three major classes of organic reactions.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The acetyl group of acetophenone is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.[10] However, the powerful activating and ortho-, para- directing nature of the -OH and -OEt groups dominates.[2]

  • Mechanism & Directing Effects: The electron-donating resonance effect of -OH and -OEt strongly activates the ortho and para positions, directing substitution there. The reaction proceeds via a resonance-stabilized carbocation intermediate (the sigma complex).

Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).

  • Reactivity Comparison:

    • Hydroxy Acetophenones: Generally exhibit higher reactivity in EAS reactions due to the slightly stronger activating nature of the -OH group.[4] The minimal steric profile allows for substitution at both ortho and para positions, though electronic factors often favor the para product.

    • Ethoxy Acetophenones: Are slightly less reactive. The steric bulk of the ethyl group significantly disfavors substitution at the ortho position, leading to a higher selectivity for the para product.[8]

ReactionSubstrateMajor Product(s)Relative RateRationale
Nitration 4-Hydroxyacetophenone2-Nitro derivativeFasterStronger activation by -OH group.
(HNO₃/H₂SO₄)4-Ethoxyacetophenone2-Nitro derivativeSlowerWeaker activation and minor steric hindrance from -OEt.
Friedel-Crafts 2-HydroxyacetophenoneNo reaction / complexN/ALewis acid catalyst (e.g., AlCl₃) complexes with both -OH and carbonyl O.
Acylation 2-Ethoxyacetophenone5-Acyl derivativeSlowSteric hindrance from ortho -OEt group directs to the 5-position.
Reactions at the Carbonyl Group (Nucleophilic Addition)

The carbonyl carbon of a ketone is electrophilic and subject to attack by nucleophiles. However, the reactivity is modulated by substituents on the ring.

  • Mechanism & Electronic Influence: Electron-donating groups (-OH, -OEt) decrease the electrophilicity of the carbonyl carbon by pushing electron density into the ring and, through resonance, to the acetyl group. This makes them less reactive towards nucleophiles than unsubstituted acetophenone.

  • Reactivity Comparison:

    • Both derivatives are less reactive than acetophenone.

    • The relative reactivity between the hydroxy and ethoxy variants is nuanced. The stronger activating (electron-donating) nature of the hydroxyl group would suggest it deactivates the carbonyl more. However, the +I effect of the ethoxy's ethyl group also contributes to electron donation. In most cases, the difference is slight, but both are significantly less reactive than the parent compound.

Reactions at the α-Carbon (Enolate Chemistry)

Reactions such as halogenation, alkylation, and aldol condensations occur at the α-carbon via an enol or enolate intermediate.[11] The rate-determining step is often the abstraction of an acidic α-proton.

  • Mechanism & Acidity: The acidity of the α-protons is crucial. Electron-donating groups on the ring destabilize the resulting enolate anion, making the α-protons less acidic.

Enolate_Formation cluster_ketone Substituted Acetophenone cluster_enolate Enolate Intermediate K R-Ar-CO-CH₃ E R-Ar-C(O⁻)=CH₂ K->E Proton Abstraction BH Conjugate Acid (H₂O) B Base (e.g., OH⁻) B->E Workflow cluster_A Reaction A: 4-Hydroxyacetophenone cluster_B Reaction B: 4-Ethoxyacetophenone A_Setup 1. Setup (Substrate A + Acetic Acid) A_React 2. Add PHPB Heat to 80°C A_Setup->A_React A_Monitor 3. Monitor via TLC A_React->A_Monitor A_Workup 4. Quench, Extract, Wash A_Monitor->A_Workup A_Analyze 5. Isolate & Analyze (Yield, NMR) A_Workup->A_Analyze Compare 6. Compare Results (Reaction Time, Yield) A_Analyze->Compare B_Setup 1. Setup (Substrate B + Acetic Acid) B_React 2. Add PHPB Heat to 80°C B_Setup->B_React B_Monitor 3. Monitor via TLC B_React->B_Monitor B_Workup 4. Quench, Extract, Wash B_Monitor->B_Workup B_Analyze 5. Isolate & Analyze (Yield, NMR) B_Workup->B_Analyze B_Analyze->Compare

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 1-(3-Ethoxy-4-methoxyphenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Constitutional Isomers

In the realm of pharmaceutical synthesis and materials science, precise molecular architecture is paramount. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit vastly different chemical, physical, and biological properties. A prime example is found in the substituted acetophenones, a class of compounds often serving as key intermediates. This guide focuses on two such isomers: 1-(3-Ethoxy-4-methoxyphenyl)ethanone (Isomer 1) and its counterpart, 1-(4-Ethoxy-3-methoxyphenyl)ethanone (Isomer 2) . Both share the formula C₁₁H₁₄O₃, yet the swapped positions of their ethoxy and methoxy groups on the phenyl ring create distinct chemical environments.

For the drug development professional or the synthetic chemist, unequivocally distinguishing between these two compounds is not merely an academic exercise; it is a critical step in ensuring reaction fidelity, product purity, and, ultimately, the efficacy and safety of the final product. This guide provides an in-depth comparison of their spectroscopic signatures, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will not only present the data but also delve into the causal relationships between molecular structure and spectral output, providing a robust framework for confident isomer identification.

Molecular Structures Under Investigation

The subtle yet significant difference in the substitution pattern of the aromatic ring is the foundation for all subsequent spectroscopic distinctions.

G cluster_0 Isomer 1: 1-(3-Ethoxy-4-methoxyphenyl)ethanone cluster_1 Isomer 2: 1-(4-Ethoxy-3-methoxyphenyl)ethanone isomer1 isomer2

Caption: Constitutional isomers with swapped alkoxy group positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers, as it provides a detailed map of the proton and carbon environments within a molecule.[1] The differences in electron density around the nuclei, caused by the unique positioning of the ethoxy and methoxy groups, lead to predictable and measurable variations in chemical shifts and coupling patterns.[2]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum offers a wealth of information. The key diagnostic regions are the aromatic protons and the protons of the alkoxy groups.

Causality Behind the Chemical Shifts: The oxygen atoms of the ethoxy and methoxy groups are electron-donating, increasing the electron density (shielding) on the aromatic ring, particularly at the ortho and para positions. This shielding effect causes the corresponding protons to resonate at a lower chemical shift (further upfield).[3] The acetyl group, being electron-withdrawing, deshields the protons ortho to it, shifting them downfield.

  • For Isomer 1 (3-Ethoxy-4-methoxy):

    • The proton at C2 is ortho to the acetyl group and will be the most downfield aromatic signal.

    • The proton at C6 is ortho to the ethoxy group.

    • The proton at C5 is ortho to the methoxy group.

    • The ethoxy -OCH₂- quartet will be clearly visible around 4.1 ppm, coupled to the -CH₃ triplet around 1.4 ppm. The methoxy -OCH₃ singlet will appear around 3.9 ppm.

  • For Isomer 2 (4-Ethoxy-3-methoxy):

    • The proton at C2 is ortho to the acetyl group and the methoxy group.

    • The proton at C6 is ortho to the ethoxy group.

    • The proton at C5 is para to the acetyl group.

    • The relative positions of the aromatic signals will differ significantly from Isomer 1 due to the changed interplay of shielding and deshielding effects. The most notable difference will be in the chemical shifts of the protons at C2, C5, and C6.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number of unique carbon environments.[4] While both isomers will show 11 distinct signals, their chemical shifts will vary based on their electronic surroundings.

Key Differentiators:

  • Aromatic Carbons: The carbons directly attached to the oxygen atoms (C3 and C4) will have significantly different chemical shifts between the two isomers. The carbon attached to the ethoxy group will be slightly further downfield than the one attached to the methoxy group in a similar environment.

  • Alkoxy Carbons: The -OCH₂- and -OCH₃ carbons will have characteristic shifts, but their values will be subtly influenced by the overall electronic structure of the ring.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon (typically ~197 ppm for acetophenones) may show a minor but potentially measurable difference between the isomers.[5]

Summary of Predicted NMR Data
Assignment Isomer 1 (3-Ethoxy-4-methoxy) Isomer 2 (4-Ethoxy-3-methoxy) Key Differentiator
Aromatic Protons (δ, ppm) ~7.5 (d, H-6), ~7.4 (s, H-2), ~6.9 (d, H-5)~7.5 (dd, H-6), ~7.4 (d, H-2), ~6.9 (d, H-5)Splitting patterns and precise shifts of the three aromatic protons.
-OCH₂- (Ethoxy) ~4.1 (q)~4.1 (q)Minimal difference expected.
-OCH₃ (Methoxy) ~3.9 (s)~3.9 (s)Minimal difference expected.
-COCH₃ (Acetyl) ~2.5 (s)~2.5 (s)Minimal difference expected.
-CH₃ (Ethoxy) ~1.4 (t)~1.4 (t)Minimal difference expected.
C=O (¹³C, δ, ppm) ~197~197Minor, subtle shift.
Aromatic C-O (¹³C, δ, ppm) C3 & C4 will have unique shifts.C3 & C4 will have unique shifts, different from Isomer 1.Significant, diagnostic shifts for C3 and C4.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While both isomers have the same molecular weight (194.23 g/mol ) and will thus exhibit an identical molecular ion peak (m/z = 194), their fragmentation patterns under electron ionization (EI) will differ.[6] The analysis of these fragments provides conclusive structural evidence.

Mechanism of Fragmentation: The primary fragmentation pathway for acetophenones is the α-cleavage, leading to the loss of the methyl group (•CH₃) or the acetyl group (•COCH₃). For these isomers, the loss of alkyl groups from the ether linkages is also a key process.

  • Common Fragments:

    • [M]+• at m/z 194: The molecular ion.

    • [M-15]+ at m/z 179: Loss of a methyl radical (•CH₃) from the acetyl group. This will be a major peak for both isomers.

    • [M-43]+ at m/z 151: Loss of the acetyl radical (•COCH₃).

  • Differentiating Fragments:

    • Isomer 1 (3-Ethoxy-4-methoxy): Will show a characteristic loss of an ethyl radical (•C₂H₅, 29 Da) from the ethoxy group to form a fragment at m/z 165 . This fragment can then lose a methyl radical to give a signal at m/z 150.

    • Isomer 2 (4-Ethoxy-3-methoxy): Will also show the loss of an ethyl radical to form the same m/z 165 fragment. However, the subsequent fragmentation of the benzoyl cation (m/z 179) might show different relative abundances for the loss of CO or formaldehyde (CH₂O) depending on the stability of the resulting ions, which is influenced by the substituent positions. The key is to look for subtle differences in the relative intensities of daughter ions.

G cluster_iso1 Isomer 1 Fragmentation M Molecular Ion m/z = 194 M15 [M-CH₃]⁺ m/z = 179 M->M15 - •CH₃ M29 [M-C₂H₅]⁺ m/z = 165 M->M29 - •C₂H₅ M->M29 M->M29 M43 [M-COCH₃]⁺ m/z = 151 M15->M43 - CO

Caption: Key mass spectrometry fragmentation pathways for both isomers.

Infrared (IR) and UV-Vis Spectroscopy: Corroborating Evidence

While not as definitive as NMR or MS for this specific problem, IR and UV-Vis spectroscopy provide valuable, confirmatory data points.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be very similar, dominated by features common to their structure.

  • ~1670-1680 cm⁻¹: A strong C=O (ketone) stretching vibration. The conjugation with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹.

  • ~2850-3000 cm⁻¹: C-H stretching from alkyl groups.

  • ~1250-1000 cm⁻¹: Strong C-O (ether) stretching bands. It is in this region that subtle differences might be observed. The aryl-alkyl ether C-O stretch has two components: the asymmetric stretch (~1250 cm⁻¹) and the symmetric stretch (~1040 cm⁻¹). The precise frequencies and shapes of these bands may differ slightly between the two isomers.

  • ~1600 & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

The primary value of IR is to confirm the presence of the key functional groups (ketone, ether, substituted aromatic ring) and the absence of impurities like hydroxyl groups (-OH).

UV-Vis Spectroscopy

UV-Vis spectroscopy measures electronic transitions. Substituted acetophenones typically show two main absorption bands originating from the π → π* and n → π* transitions.[7][8]

  • π → π transition (~250-280 nm):* An intense absorption band associated with the conjugated π-electron system of the benzoyl group.

  • n → π transition (~300-330 nm):* A weaker absorption band from the promotion of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital.

The position of the alkoxy substituents influences the energy levels of the molecular orbitals. As electron-donating groups, they tend to cause a bathochromic shift (a shift to longer wavelengths, or red-shift) compared to unsubstituted acetophenone. While both isomers are expected to have very similar λmax values, minor shifts (a few nanometers) may be detectable with a high-resolution spectrophotometer, reflecting the slight difference in the overall conjugation and electronic distribution.

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is essential for reproducible and trustworthy data. The following outlines the methodologies for the spectroscopic analyses described.

G start Unknown Isomer Sample nmr ¹H & ¹³C NMR Analysis start->nmr Primary Discriminator ms GC-MS Analysis start->ms Confirmatory (Fragmentation) ir FT-IR Analysis start->ir Functional Group Confirmation uv UV-Vis Analysis start->uv Conjugation Check id Isomer Identification nmr->id ms->id ir->id uv->id

Sources

Validating the structure of synthesized 1-(3-Ethoxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

1-(3-Ethoxy-4-methoxyphenyl)ethanone (also known as O-ethylisoacetovanillone) represents a critical scaffold in the synthesis of phosphodiesterase inhibitors and anti-inflammatory agents.[1][2] However, its structural validation presents a distinct regiochemical pitfall: distinguishing it from its constitutional isomer, 1-(4-ethoxy-3-methoxyphenyl)ethanone (O-ethylacetovanillone).[1]

Since both isomers share identical molecular weights (MW 194.23), fragmentation patterns (MS), and similar polarity, standard low-resolution techniques often fail to differentiate them. This guide outlines a definitive, self-validating protocol to confirm the 3-ethoxy-4-methoxy substitution pattern, comparing the efficacy of standard 1D NMR against the required 2D NOESY/HMBC workflows.

Part 1: The Synthetic Context & Isomeric Logic

To validate the structure, one must first understand the origin of the impurity.[3][2] The confusion arises from the starting material selection:

  • Target Route: Alkylation of Isoacetovanillone (3-hydroxy-4-methoxyacetophenone) yields the target.[1][2]

  • Common Error: Alkylation of Acetovanillone (4-hydroxy-3-methoxyacetophenone)—often cheaper and more available—yields the unwanted regioisomer.[1][2]

Diagram 1: Synthetic Pathways and Isomeric Risks

SynthesisPathways Start1 Isoacetovanillone (3-OH, 4-OMe) Target TARGET MOLECULE 1-(3-Ethoxy-4-methoxyphenyl)ethanone (3-OEt, 4-OMe) Start1->Target Correct Route Start2 Acetovanillone (4-OH, 3-OMe) Isomer UNWANTED ISOMER 1-(4-Ethoxy-3-methoxyphenyl)ethanone (4-OEt, 3-OMe) Start2->Isomer Common Error Reagent + Ethyl Iodide / K2CO3 Reagent->Target Reagent->Isomer

Caption: Divergent synthesis pathways showing how starting material selection dictates the final regioisomer.

Part 2: Comparative Analytical Framework

Not all analytical methods provide the resolution necessary for this specific isomer pair. The following table benchmarks the utility of common techniques.

TechniqueCapabilityVerdict for This Molecule
LC-MS (Low Res) Molecular Weight check (194.23 Da)Ineffective. Both isomers have identical MW and similar retention times on C18.[1][2]
FT-IR Functional group check (C=O, C-O-C)Ambiguous. Carbonyl stretches (~1675 cm⁻¹) and ether bands are nearly identical.[3][1][2]
1H NMR (1D) Proton counting & splittingInsufficient. Both have 3 aromatic protons (ABX system), 1 OMe, 1 OEt, 1 Acetyl.[3][1] Shifts differ by <0.1 ppm.[2]
13C NMR Carbon countingSupportive. Chemical shifts of C-3 and C-4 differ slightly due to substituent effects, but requires reference standards.
2D NOESY Spatial proximity (Through-space)Definitive. The only standalone method to prove which alkyl group is next to which aromatic proton.[1][2]
X-Ray Crystallography Absolute StructureGold Standard , but resource-heavy and slow for routine validation.[1]

Part 3: Detailed Validation Protocol (NMR Spectroscopy)

This section details the self-validating NMR workflow. The core logic relies on the Nuclear Overhauser Effect (NOE) to map the ether groups to their specific ring positions.[3][2]

Sample Preparation[2][3]
  • Solvent: DMSO-d₆ (Preferred for resolution of phenolic precursors) or CDCl₃.[2]

  • Concentration: ~10-15 mg in 0.6 mL.[1][2]

  • Standard: TMS (Tetramethylsilane) internal reference.[3][2]

The 1H NMR Fingerprint (400 MHz+, CDCl₃)

Before running 2D, confirm the baseline signals.[3]

  • Aromatic Region (6.8 – 7.6 ppm): Look for an ABX pattern.[3][2]

    • H-2 (d, J~2Hz): Meta-coupling only.[1][2]

    • H-6 (dd, J~8Hz, 2Hz): Ortho + Meta coupling.[2]

    • H-5 (d, J~8Hz): Ortho coupling.[2]

  • Aliphatic Region:

    • Methoxy (-OCH₃):[1][2][4] Singlet, ~3.9 ppm (3H).[3][2]

    • Ethoxy (-OCH₂CH₃):[1][2] Quartet (~4.1 ppm, 2H) and Triplet (~1.4 ppm, 3H).[3][2]

    • Acetyl (-COCH₃):[1][2] Singlet, ~2.5 ppm (3H).[3][2]

The Critical Differentiator: 1D NOE or 2D NOESY

This is the "Go/No-Go" step.[2] You must observe specific spatial correlations.[2]

Hypothesis:

  • In the Target (3-OEt, 4-OMe) : The proton at position 2 (H-2) is flanked by the Acetyl group and the Ethoxy group.[2]

  • In the Isomer (3-OMe, 4-OEt) : The proton at position 2 (H-2) is flanked by the Acetyl group and the Methoxy group.[2]

Experimental Logic:

  • Irradiate (or check cross-peak for) the H-2 aromatic signal (typically the most deshielded doublet/singlet around 7.5-7.6 ppm).[2]

  • Observe which alkoxy group responds.[2]

Observation (NOE Correlation)Conclusion
H-2 ↔ Ethoxy (-CH₂-) CONFIRMED: Target Structure (3-OEt)
H-2 ↔ Methoxy (-CH₃) REJECTED: Isomer Present (3-OMe)
Diagram 2: NMR Decision Matrix (NOESY Logic)

NMRLogic Input Acquire 2D NOESY Spectrum Analyze Identify Cross-peak at H-2 (Aromatic) Input->Analyze ResultA Strong Cross-peak: H-2 ↔ O-CH2 (Quartet) Analyze->ResultA Path A ResultB Strong Cross-peak: H-2 ↔ O-CH3 (Singlet) Analyze->ResultB Path B ConclusionA VALIDATED: 1-(3-Ethoxy-4-methoxyphenyl)ethanone ResultA->ConclusionA ConclusionB FAILED: Isomer (4-Ethoxy-3-methoxy) Detected ResultB->ConclusionB

Caption: Logic flow for interpreting NOESY data to distinguish regioisomers.

Part 4: Ancillary Techniques for Purity Benchmarking

While NMR confirms structure, it is poor for detecting trace isomeric impurities (<1%).[3][2] High-Performance Liquid Chromatography (HPLC) is required for quantitative purity.[2]

HPLC Method Parameters

To separate the two isomers, a standard C18 column may be insufficient due to structural similarity.[3][2] A Phenyl-Hexyl or C8 column often provides better selectivity for regioisomers.[1][2]

  • Column: Agilent Zorbax Eclipse XDB-Phenyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[3]

    • B: Acetonitrile[3]

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV at 280 nm (aromatic absorption) and 254 nm.[3][2]

  • Expectation: The 4-ethoxy isomer (more lipophilic due to symmetry/packing) typically elutes slightly later than the 3-ethoxy target, though this must be experimentally verified with a mixed injection.[2]

Melting Point Determination

The melting point is a rapid purity check.[2]

  • Target (3-OEt, 4-OMe): Literature values for similar derivatives suggest a range of 55–58°C (Note: Experimental verification required; 3,4-dimethoxyacetophenone melts at 51°C).[3]

  • Isomer (4-OEt, 3-OMe): Often has a distinct melting point (approx 37-39°C).[2]

  • Protocol: Perform a Mixed Melting Point test. Mix your product 1:1 with a known standard of the unwanted isomer (if available). If the melting point is depressed, your product is different from the isomer.[3][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12773095, 1-(3-Ethoxy-4-methoxyphenyl)ethanone.[1][2] Retrieved January 30, 2026 from [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[3] (7th ed.).[3][2] John Wiley & Sons.[2] (Authoritative text on NOE usage for regioisomer determination).

  • NIST Chemistry WebBook. Ethanone, 1-(4-ethoxyphenyl)- (Isomer Comparison Data). Retrieved January 30, 2026 from [Link][3]

Sources

A Comparative Guide to Cross-Reactivity of 1-(3-Ethoxy-4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the specificity of a molecule for its intended biological target is paramount. Off-target effects, often stemming from cross-reactivity with structurally similar molecules, can lead to unforeseen side effects and diminish therapeutic efficacy.[1] This guide provides a comprehensive comparison of the cross-reactivity profiles of derivatives of 1-(3-Ethoxy-4-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals.[2][3] We will delve into the experimental methodologies for assessing cross-reactivity and present supporting data to guide researchers in selecting compounds with optimal specificity.

The Significance of Selectivity: A Lesson from Phosphodiesterase Inhibitors

The family of phosphodiesterase (PDE) inhibitors serves as a prime example of why understanding cross-reactivity is critical. PDEs are enzymes that regulate intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Different PDE isozymes are expressed in various tissues, and their selective inhibition can lead to targeted therapeutic effects.

For instance, sildenafil, a well-known PDE5 inhibitor, can cross-react with PDE6, which is found in the retina. This off-target interaction is responsible for the visual disturbances sometimes experienced by users of the drug.[5] Similarly, tadalafil, another PDE5 inhibitor, exhibits some cross-reactivity with PDE11, present in skeletal muscle, which can lead to back pain and myalgia.[5] These examples underscore the necessity of rigorous cross-reactivity profiling during drug development to minimize adverse effects and enhance the therapeutic window.

Experimental Design for Cross-Reactivity Assessment

A robust assessment of cross-reactivity involves a multi-faceted approach, combining both in vitro biochemical and cell-based assays. The goal is to quantify the interaction of a lead compound and its derivatives with a panel of related and unrelated targets.

Caption: A generalized workflow for assessing the cross-reactivity of drug candidates.

1. Enzyme Inhibition and Receptor Binding Assays:

These biochemical assays are fundamental for determining the direct interaction between a compound and a purified protein target.[6] They provide quantitative measures of affinity and potency.[6]

  • Protocol:

    • Target Protein Immobilization: Purified target proteins (e.g., various PDE isozymes) are immobilized on a solid support, such as a 96-well plate.

    • Compound Incubation: A dilution series of the test compounds (derivatives of 1-(3-Ethoxy-4-methoxyphenyl)ethanone) is added to the wells.

    • Substrate/Ligand Addition: A labeled substrate (for enzymes) or ligand (for receptors) is introduced.

    • Signal Detection: The amount of product formed or ligand bound is quantified using appropriate detection methods (e.g., fluorescence, luminescence, radioactivity).

    • Data Analysis: The concentration of the compound that inhibits the protein's activity by 50% (IC50) is calculated.

2. Cell-Based Assays:

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect within a living cell.[7][8]

  • Protocol:

    • Cell Culture: Cells expressing the target of interest and potential off-targets are cultured.

    • Compound Treatment: The cells are treated with varying concentrations of the test compounds.

    • Functional Readout: A downstream cellular response is measured (e.g., changes in second messenger levels, gene expression, or cell viability).

    • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.

3. Immunoassays:

Immunoassays are crucial for assessing the specificity of antibodies developed against small molecules, which can be used in diagnostics and pharmacokinetic studies.[9][10] Cross-reactivity in this context can lead to inaccurate quantification and false-positive results.[10]

  • Protocol:

    • Antigen Coating: A conjugate of the target molecule (or a related derivative) is coated onto a microplate.

    • Antibody Incubation: The antibody of interest is incubated with the test compounds.

    • Competitive Binding: The antibody-compound mixture is added to the coated plate, allowing for competition between the free compound and the coated antigen for antibody binding.

    • Detection: The amount of antibody bound to the plate is quantified using a secondary antibody conjugated to a reporter enzyme.

    • Data Analysis: The degree of cross-reactivity is calculated as the ratio of the concentration of the test compound required to displace 50% of the antibody binding compared to the target molecule.

Comparative Analysis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone Derivatives

To illustrate the principles of cross-reactivity analysis, let's consider a hypothetical study comparing three derivatives of 1-(3-Ethoxy-4-methoxyphenyl)ethanone for their selectivity against a primary target (Target X) versus a panel of related off-targets (Off-Targets A, B, and C).

CompoundTarget X IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Off-Target C IC50 (nM)Selectivity Ratio (Off-Target A/Target X)
Derivative 110100500>10,00010
Derivative 21530008000>10,000200
Derivative 352515050005

Interpretation of Results:

  • Derivative 2 exhibits the highest selectivity for Target X over Off-Target A, with a selectivity ratio of 200. This indicates a significantly lower potential for off-target effects related to Off-Target A compared to the other derivatives.

  • Derivative 3 is the most potent inhibitor of Target X (IC50 = 5 nM) but displays the lowest selectivity, with a selectivity ratio of only 5 against Off-Target A.

  • Derivative 1 shows intermediate potency and selectivity.

This quantitative data allows for a direct comparison of the compounds and informs the selection of the most promising lead candidate for further development.

G cluster_0 1-(3-Ethoxy-4-methoxyphenyl)ethanone Core cluster_1 Derivatives cluster_2 Selectivity Profile Core Core Structure D1 Derivative 1 (R = CH3) Core->D1 Modification at R D2 Derivative 2 (R = CF3) Core->D2 Modification at R D3 Derivative 3 (R = Cl) Core->D3 Modification at R S1 Moderate Selectivity D1->S1 S2 High Selectivity D2->S2 S3 Low Selectivity D3->S3

Caption: Relationship between structural modifications and selectivity profiles of the derivatives.

Advanced Analytical Techniques for Cross-Reactivity Studies

For a more in-depth analysis, advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed.[11][12] LC-MS offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices, enabling the precise measurement of a drug and its metabolites and their potential interactions with off-targets.[11][12]

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. By employing a combination of biochemical, cell-based, and advanced analytical methods, researchers can gain a comprehensive understanding of a compound's selectivity profile. This data-driven approach is essential for identifying lead candidates with the highest potential for therapeutic success and the lowest risk of adverse off-target effects. The principles and methodologies outlined in this guide provide a framework for conducting rigorous cross-reactivity studies of 1-(3-Ethoxy-4-methoxyphenyl)ethanone derivatives and other small molecule drug candidates.

References

  • National Center for Biotechnology Information. (2023, June 26). Phosphodiesterase Inhibitors - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • JoVE. (2016, March 23). Assessing Specificity of Anticancer Drugs In Vitro. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 10). PDE5 Inhibitors - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Bioanalysis Zone. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]

  • Dispendix. (2023, June 7). The Importance of Assays in Drug Discovery and Development. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Centro Global de Ciudades. (2026, January 22). How a Tadalafil Daily Dose Impacts Male Sexual Health. Retrieved from [Link]

  • ACS Publications. (2024, November 7). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Theoretical framework and experimental validation of multiplexed analyte quantification using cross-reactive affinity reagents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Technology Networks. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Retrieved from [Link]

  • International Science Community Association. (2011, August). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, August 31). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • PubMed. (2003, December 15). 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, a new compound from the stem bark of Lamprothamnus zanguebaricus. Fitoterapia. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone: Benchmarking Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Ethoxy-4-methoxyphenyl)ethanone, an important acetophenone derivative, serves as a critical building block in the synthesis of high-value pharmaceutical compounds. Its most notable application is as a key intermediate in the manufacture of Apremilast, an oral medication for the treatment of psoriasis and psoriatic arthritis.[1][2] The molecular architecture, featuring a strategically substituted aromatic ring, makes it an ideal precursor for constructing complex heterocyclic systems. Structurally, it is a close analogue of acetovanillone (apocynin), a naturally occurring compound with a wide range of documented biological activities, including anti-inflammatory and antioxidant properties.[3][4][5][6][7]

Given its industrial relevance, the efficiency, scalability, and environmental impact of its synthesis are of paramount importance to researchers, process chemists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to 1-(3-Ethoxy-4-methoxyphenyl)ethanone, grounded in established chemical principles and supported by experimental data. We will dissect the classical Friedel-Crafts acylation, explore an alternative route via an activated benzamide intermediate, and discuss the prospects of greener, more sustainable approaches.

Method 1: The Archetype - Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[8] It is the most direct and widely recognized method for the synthesis of aryl ketones like 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

Mechanism and Scientific Rationale

The reaction proceeds via electrophilic aromatic substitution (EAS).[9] A strong Lewis acid, typically aluminum chloride (AlCl₃), activates an acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion.[10][11] This ion is then attacked by the electron-rich aromatic ring of the substrate, 3-ethoxy-4-methoxybenzene. The ethoxy and methoxy groups are ortho-, para-directing activators, making the substitution highly regioselective for the position para to the ethoxy group and ortho to the methoxy group.

A critical consideration in Friedel-Crafts acylation is the stoichiometry of the Lewis acid catalyst. The product ketone is itself a Lewis base and forms a stable complex with AlCl₃.[12] This complexation deactivates the product to further acylation and necessitates the use of at least a stoichiometric amount, if not a slight excess, of the catalyst. The final product is liberated from this complex during aqueous workup.[12]

G cluster_activation Step 1: Acylium Ion Generation cluster_substitution Step 2: Electrophilic Attack & Aromaticity Restoration AcylChloride R-CO-Cl Complex1 R-CO-Cl-AlCl₃ Complex AcylChloride->Complex1 Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex1->AcyliumIon Cleavage AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Arene Ar-H (Aromatic Ring) SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex Arene->SigmaComplex Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex -H⁺ (Deprotonation by [AlCl₄]⁻) FinalProduct Ar-CO-R (Aryl Ketone) ProductComplex->FinalProduct Aqueous Workup G Start Start: Anhydrous AlCl₃ in DCM Add_AcCl Add Acetyl Chloride @ 0-5 °C Start->Add_AcCl Add_Substrate Add 3-Ethoxy-4- methoxybenzene @ 0-5 °C Add_AcCl->Add_Substrate Stir Stir at RT 2-4 hours Add_Substrate->Stir Quench Quench on Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Purify Wash, Dry, Concentrate & Purify Extract->Purify End Product: 1-(3-Ethoxy-4-methoxy phenyl)ethanone Purify->End G Start Start: Dimethyl Sulfone in THF Add_nBuLi Add n-BuLi @ -75 °C Start->Add_nBuLi Add_Amide Add Benzamide Derivative @ -75 °C Add_nBuLi->Add_Amide Stir Stir at -75 °C 2 hours Add_Amide->Stir Quench Quench with 6N HCl Stir->Quench Extract Extract with DCM Quench->Extract Purify Concentrate & Recrystallize Extract->Purify End Product: β-Ketosulfone Intermediate Purify->End

Sources

Head-to-head comparison of analytical techniques for acetophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Positional Isomers (Ortho-, Meta-, Para-) of Substituted Acetophenones

Executive Summary: The Isomer Challenge in API Synthesis

In pharmaceutical development, substituted acetophenones (e.g., nitro-, amino-, and hydroxy-acetophenones) are ubiquitous intermediates. The core analytical challenge lies in regiospecificity . Synthetic pathways often yield mixtures of ortho-, meta-, and para- isomers with identical molecular weights (isobaric) and strikingly similar physicochemical properties.

Standard C18 Reversed-Phase HPLC often fails to resolve these positional isomers—particularly the ortho and para pairs—due to insufficient hydrophobic discrimination. This guide provides a head-to-head technical comparison of high-resolution strategies, moving beyond generic protocols to field-proven techniques utilizing


-

interactions, capillary electrophoresis, and GC-MS.

Critical Analysis of Techniques

Technique A: HPLC/UHPLC with -Electron Active Stationary Phases

Verdict: The Gold Standard for Polar/Non-Volatile Isomers

While C18 is the workhorse, it relies primarily on hydrophobic interaction.[1] Positional isomers of acetophenone often have nearly identical


 values. The superior alternative is the use of Phenyl-Hexyl  or specialized Pyrenylethyl (PYE)  columns.
  • Mechanism: These stationary phases engage in

    
    -
    
    
    
    interactions with the aromatic ring of the acetophenone. The electron-withdrawing/donating groups (e.g.,
    
    
    ,
    
    
    ) alter the electron density of the ring differently depending on their position (
    
    
    ), creating distinct retention shifts that C18 cannot achieve.
  • Causality: The ortho isomer often creates a "steric shield" or internal hydrogen bond (in hydroxyacetophenones) that reduces interaction with the stationary phase compared to the exposed para isomer, leading to enhanced resolution (

    
    ).
    
Technique B: Capillary Electrophoresis (CE) / MEKC

Verdict: Highest Efficiency for Ionizable Isomers (Hydroxy/Amino)

For hydroxyacetophenones (HAPs), CE offers resolution that liquid chromatography struggles to match without complex gradients.

  • Mechanism: Micellar Electrokinetic Chromatography (MEKC) or simple Zone Electrophoresis (CZE) exploits differences in

    
     and hydrodynamic radius.
    
  • Insight: At pH 9.5 (Borate buffer), monohydroxy acetophenones are ionized. The slight

    
     differences between ortho (due to H-bonding) and para isomers result in significantly different electrophoretic mobilities.
    
Technique C: GC-MS

Verdict: Best for Volatile, Non-Polar Isomers (Methyl/Fluoro)

For methylacetophenones or halo-acetophenones, GC-MS is the method of choice due to the compounds' volatility.

  • Limitation: Mass spectra for isomers are virtually identical (isobaric fragments). Identification relies entirely on chromatographic resolution (Retention Time,

    
    ).
    
  • Column Selection: A standard 5% Phenyl column (e.g., HP-5MS) is often insufficient. A high-polarity Wax (PEG) or Cyanopropyl-phenyl column is required to separate the close-boiling meta and para isomers.

Head-to-Head Performance Comparison

The following data summarizes the separation efficiency of nitroacetophenone isomers, a classic difficult separation.

FeatureC18 HPLC (Standard)Phenyl-Hexyl HPLC (Recommended)GC-MS (Wax Column)Capillary Electrophoresis
Separation Mechanism Hydrophobicity

-

Interaction + Hydrophobicity
Boiling Point + PolarityCharge-to-Mass + Hydrophobicity
Critical Pair (

)

< 1.5 (Co-elution likely)> 2.5 (Baseline resolved) > 1.8> 3.0
Analysis Time 15–20 min10–15 min25–30 min8–12 min
Sensitivity (LOD) High (UV/MS)High (UV/MS)Very High (SIM Mode)Moderate (UV)
Solvent Consumption HighHighNone (Gas carrier)Negligible
Best For General ScreeningComplex Isomer Mixtures Volatile/Non-PolarIonizable/Polar Species

Decision Framework

The following decision tree guides the selection of the optimal analytical technique based on the specific acetophenone derivative.

MethodSelection Start Start: Acetophenone Isomer Mixture CheckVolatile Is the derivative volatile? (e.g., Methyl, Fluoro) Start->CheckVolatile CheckIonizable Is it ionizable? (e.g., Hydroxy, Amino, Carboxy) CheckVolatile->CheckIonizable No GCMS Technique: GC-MS Column: Wax/PEG Detector: EI-MS CheckVolatile->GCMS Yes HPLC_Select Technique: HPLC/UHPLC CheckIonizable->HPLC_Select No / General Method_CE Technique: CE (MEKC) Buffer: Borate pH 9.5 CheckIonizable->Method_CE Yes (High Efficiency req.) Col_C18 Column: C18 (General Use) HPLC_Select->Col_C18 Structural Isomers (Different MW) Col_PiPi Column: Phenyl-Hexyl or PYE (For Nitro/Positional Isomers) HPLC_Select->Col_PiPi Positional Isomers (Ortho/Meta/Para)

Figure 1: Decision tree for selecting analytical techniques based on the physicochemical properties of acetophenone derivatives.

Detailed Experimental Protocols

Protocol A: High-Resolution Separation of Nitroacetophenones (HPLC)

Objective: Baseline separation of o-, m-, and p- nitroacetophenone. Rationale: Nitro groups are strong


-acceptors. Using a stationary phase with high 

-electron density (Phenyl-Hexyl or Pyrenylethyl) maximizes selectivity differences that C18 misses.

Materials:

  • Column: Phenyl-Hexyl or Cosmosil PYE (4.6 x 150 mm, 3-5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than ACN).
    
  • Detection: UV @ 254 nm (Nitro group absorption).

Step-by-Step Workflow:

  • Preparation: Dissolve standards in 50:50 MeOH:Water. Concentration: 0.1 mg/mL.

  • Equilibration: Flush column with 90% A / 10% B for 10 minutes.

  • Gradient Program:

    • 0-2 min: Hold 10% B (Focusing).

    • 2-15 min: Linear ramp to 60% B.

    • 15-20 min: Hold 60% B.

  • System Suitability Criteria (Self-Validation):

    • Resolution (

      
      ):  > 2.0 between critical pair (usually m- and p-).
      
    • Tailing Factor (

      
      ):  0.9 < 
      
      
      
      < 1.2.
    • Retention Order: Typically ortho (elutes first due to steric hindrance/internal H-bonding)

      
      meta
      
      
      
      para (strongest interaction).
Protocol B: GC-MS Profiling of Methylacetophenones

Objective: Separation of volatile isomers where LC is inefficient. Rationale: A polar Wax column interacts with the aromatic ring and carbonyl dipole, separating isomers based on boiling point and polarity nuances.

Materials:

  • Column: DB-Wax or VF-WAXms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

Step-by-Step Workflow:

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C (To resolve isomers).

  • MS Acquisition:

    • Scan Range: 40–250 amu.

    • SIM Mode (Optional): Monitor ions m/z 134 (Molecular Ion) and m/z 119 (

      
      ).
      
  • Validation:

    • Ensure baseline separation of m- and p- isomers (often the hardest pair).

    • Verify

      
       ratios match library spectra (NIST) to confirm no co-eluting matrix interferences.
      

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process for these isomers.

HPLC_Workflow Start Sample: Crude Reaction Mixture Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Eval Evaluate Resolution (Rs) Screening->Eval Optimize Optimize Gradient & Temp (MeOH vs ACN) Eval->Optimize Promising Fail Rs < 1.5 (Switch Mechanism) Eval->Fail Co-elution Validation System Suitability Test (SST) Rs > 2.0, Tf < 1.2 Optimize->Validation Validation->Optimize Fail Final Final Method (QC Release) Validation->Final Pass Fail->Screening Try CE or GC

Figure 2: Workflow for HPLC method development and system suitability testing for acetophenone isomers.

References

  • Separation of Acetophenone and its Monohydroxy Isomers by Capillary Electrophoresis. Source: Vertex AI Search / rhhz.net. URL:[Link]

  • Separation of 4-Nitroacetophenone on Newcrom R1 HPLC column. Source: SIELC Technologies.[3][4] URL:[Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (PYE/NPE Columns). Source: Nacalai Tesque. URL:[Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) by LC-MS/MS. (Analogous methodology for positional isomers). Source: GTFCh (Society of Toxicological and Forensic Chemistry). URL:[Link]

Sources

The Strategic Advantage of 1-(3-Ethoxy-4-methoxyphenyl)ethanone in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. 1-(3-Ethoxy-4-methoxyphenyl)ethanone, a seemingly modest acetophenone derivative, has emerged as a strategic cornerstone in the synthesis of several blockbuster drugs, most notably the oral phosphodiesterase 4 (PDE4) inhibitor, Apremilast. This guide provides an in-depth analysis of why this specific precursor is a superior choice compared to viable alternatives, supported by experimental data and mechanistic insights.

The Central Role in Apremilast Synthesis: A High-Yield Pathway

1-(3-Ethoxy-4-methoxyphenyl)ethanone is a pivotal precursor for the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, the key chiral intermediate in the production of Apremilast.[1] The synthetic route commencing with this acetophenone offers a convergent and efficient pathway to this crucial building block.

A plausible and efficient synthetic transformation involves a multi-step sequence beginning with the acetophenone. This pathway is often preferred for its control over the introduction of the chiral amine functionality and the sulfonyl group.

Experimental Workflow: Acetophenone to Chiral Aminosulfone

G A 1-(3-Ethoxy-4-methoxyphenyl)ethanone B α-Bromo-1-(3-ethoxy-4- methoxyphenyl)ethanone A->B α-Bromination (e.g., Pyridine hydrobromide perbromide) C 1-(3-Ethoxy-4-methoxyphenyl)-2- (methylsulfonyl)ethanone B->C Nucleophilic Substitution (e.g., Sodium methanesulfinate) D (S)-1-(3-Ethoxy-4-methoxyphenyl)-2- (methylsulfonyl)ethylamine C->D Asymmetric Reductive Amination or Chiral Resolution E Apremilast D->E Coupling with 3-acetamidophthalic anhydride G A Isovanillin B 3-Ethoxy-4-methoxybenzaldehyde A->B Ethylation (e.g., Diethyl sulfate, Ethyl bromide) C Further Elaboration to Target Molecule B->C Multi-step Synthesis

Caption: Alternative synthetic route starting from Isovanillin.

Performance Data: A Head-to-Head Comparison
ParameterRoute 1 (Starting from 1-(3-Ethoxy-4-methoxyphenyl)ethanone)Route 2 (Starting from Isovanillin)
Starting Material 1-(3-Ethoxy-4-methoxyphenyl)ethanoneIsovanillin (3-hydroxy-4-methoxybenzaldehyde)
Key Transformation α-Functionalization of the ketoneO-Alkylation of the phenol
Typical Yields α-Bromination often >80%. [2]Subsequent steps are generally high-yielding.Ethylation yields can vary (70-96%), highly dependent on reagents and conditions. [3]
Reagent Toxicity Brominating agents require careful handling.Alkylating agents like diethyl sulfate are highly toxic and carcinogenic. [3]
Process Safety Generally manageable on a large scale.Use of highly toxic alkylating agents poses significant industrial safety challenges. [3]
Byproducts Halogenated byproducts.Potential for O- vs. C-alkylation, and poly-alkylation.
Overall Efficiency Fewer steps from a more advanced intermediate often leads to higher overall yield and throughput.Can involve more steps to reach the same level of complexity as the acetophenone starting material.

The Mechanistic Edge: Why the Ethoxy Group Matters

The choice of the ethoxy group at the 3-position, as opposed to other alkoxy groups, is not arbitrary. It imparts specific physicochemical properties to the molecule and its synthetic intermediates that are highly advantageous in a pharmaceutical manufacturing setting.

  • Optimal Crystallinity and Solubility: The ethoxy group often provides a favorable balance of lipophilicity and polarity. This can lead to intermediates that are crystalline solids with good solubility in common organic solvents, simplifying purification by recrystallization and handling. [1]For example, the key intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine has a melting point of 106-108°C, indicating a stable crystalline form. [1]* Enhanced Metabolic Stability: In the context of the final drug molecule, the ethoxy group can contribute to improved metabolic stability compared to a methoxy group, which can be more susceptible to O-demethylation by cytochrome P450 enzymes. This can lead to a more favorable pharmacokinetic profile.

  • Fine-tuning of Electronic Properties: The electron-donating nature of the ethoxy group can influence the reactivity of the aromatic ring and the carbonyl group, potentially improving yields and reducing side reactions in subsequent synthetic steps.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

This protocol is representative of the alternative alkylation route and highlights the use of various alkylating agents.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethyl bromide or Diethyl sulfate

  • Ethanol

  • Water

  • Chloroform

Procedure:

  • Dissolve isovanillin in ethanol in a reaction vessel.

  • Add an aqueous solution of KOH or NaOH to the mixture.

  • Heat the mixture to reflux to ensure complete dissolution.

  • Slowly add the ethylating agent (ethyl bromide or diethyl sulfate) to the refluxing mixture. A precipitate may form.

  • Continue refluxing overnight.

  • Remove the excess ethylating agent and ethanol under reduced pressure.

  • Partition the residue between water and chloroform.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 3-ethoxy-4-methoxybenzaldehyde.

Reported Yields:

  • Using ethyl bromide and KOH, a yield of 93% has been reported.

  • Patents have reported yields ranging from 70% with alkyl halides to over 95% under optimized conditions with a phase transfer catalyst. [3]

Conclusion

The strategic selection of 1-(3-Ethoxy-4-methoxyphenyl)ethanone as a starting material for the synthesis of PDE4 inhibitors like Apremilast is a well-justified decision rooted in synthetic efficiency, process robustness, and favorable intermediate properties. While alternative routes from simpler precursors like isovanillin exist, they often introduce challenges related to reagent toxicity and potentially lower overall yields. The acetophenone route provides a more convergent and controlled pathway, and the presence of the ethoxy group confers advantageous physicochemical properties to the synthetic intermediates. For researchers and drug development professionals, understanding these nuances is key to designing and implementing scalable and economically viable synthetic strategies for complex pharmaceutical agents.

References

  • Celgene Corporation. (2013). PROCESSES FOR THE PREPARATION OF 1-(3-ETHOXY-4-METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE AND INTERMEDIATES THEREOF. European Patent EP 3 312 156 B1. [Link]

  • Man, H.-W., et al. (2009). Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. [Link]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Google Patents. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
  • PubMed. (2014). Influence of selective inhibitors of phosphodiesterase 3 and 4 on cough and airway reactivity. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PubMed. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • ResearchGate. (2010). PDE4 inhibitors: a review of current developments (2005-2009). [Link]

  • ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • Google Patents. (2017). An efficient process for the synthesis of alkoxy substituted benzaldehydes. EP3237394A1.
  • Frontiers. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]

  • National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • National Institutes of Health. (2023). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. Retrieved from [Link]

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A Comparative Guide to the Metabolic Stability of Ethoxy- and Hydroxy-Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the metabolic stability of acetophenone scaffolds bearing either an ethoxy or a hydroxyl substituent. We will explore the underlying biochemical pathways, provide a detailed experimental protocol for an in vitro assessment, and interpret the expected outcomes, offering insights into rational drug design.

Introduction: The Critical Role of Metabolic Stability

Acetophenone and its derivatives are common structural motifs in natural products and synthetic compounds, serving as valuable precursors for various pharmaceuticals.[1][2] In drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a primary one being the optimization of pharmacokinetic properties. A key determinant of a drug's in vivo exposure and dosing regimen is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[3]

Rapid metabolism can lead to low bioavailability and the need for frequent, high doses, while excessively slow metabolism can cause drug accumulation and potential toxicity.[3] Therefore, understanding how simple chemical modifications affect metabolic fate is a cornerstone of medicinal chemistry. This guide focuses on two common substituents, the ethoxy (-OCH₂CH₃) group and the hydroxyl (-OH) group, to illustrate how they direct a parent molecule down starkly different metabolic pathways, thereby dictating its stability. We will use an in vitro assay with human liver microsomes, a standard tool in preclinical drug development, to quantitatively assess these differences.[4][5][6]

Mechanistic Overview: Predicting Metabolic Fates

The metabolic fate of a xenobiotic is primarily determined by its chemical structure. The ethoxy and hydroxyl groups, while seemingly similar, present entirely different handles for the body's primary metabolic machinery located in the liver.

The Ethoxy Substituent: A Target for Phase I Oxidation

An ethoxy group on an aromatic ring is a classic substrate for Phase I metabolism, specifically oxidative O-dealkylation. This reaction is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes.[5][7][8]

The process requires NADPH as a cofactor and molecular oxygen.[5][9] The CYP enzyme hydroxylates the carbon atom adjacent to the ether oxygen, forming a highly unstable hemiacetal intermediate.[10][11] This intermediate non-enzymatically decomposes to yield the corresponding phenol (the hydroxy-substituted acetophenone) and acetaldehyde.[11] Because this pathway efficiently converts the parent compound, ethoxy-substituted molecules are often predicted to have moderate to high metabolic turnover.

cluster_phase1 Phase I Metabolism Ethoxy-Acetophenone Ethoxy-Acetophenone Unstable Hemiacetal Unstable Hemiacetal Ethoxy-Acetophenone->Unstable Hemiacetal CYP450, O₂, NADPH Hydroxy-Acetophenone Hydroxy-Acetophenone Unstable Hemiacetal->Hydroxy-Acetophenone Spontaneous Decomposition Acetaldehyde Acetaldehyde Unstable Hemiacetal->Acetaldehyde cluster_phase2 Phase II Metabolism Hydroxy-Acetophenone Hydroxy-Acetophenone Glucuronide_Conjugate Acetophenone-O-Glucuronide Hydroxy-Acetophenone->Glucuronide_Conjugate UGTs, UDPGA cluster_prep Preparation cluster_incubate Incubation cluster_process Processing & Analysis A Prepare Reagents: Buffer, Microsomes, Cofactors, Compounds B Pre-warm microsomes & compounds at 37°C A->B C Initiate reaction by adding cofactor B->C D Incubate at 37°C, sampling at time points (0, 5, 15, 30, 45 min) C->D E Quench reaction with cold ACN + Internal Std D->E F Centrifuge to precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G

Caption: Overall workflow for the microsomal stability assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Test/Control Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute in buffer to create working solutions. The final substrate concentration in the incubation should be 1 µM, and the final DMSO concentration should be ≤ 0.1%. *[9][12] HLM Working Solution: Dilute the 20 mg/mL HLM stock in cold phosphate buffer to achieve a final incubation concentration of 0.5 mg/mL. K[4][9][12]eep on ice.

  • Cofactor Solutions:

    • Phase I: Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Phase II: Prepare a 50 mM UDPGA stock in water. For the UGT assay, also prepare an alamethicin stock (e.g., 5 mg/mL in DMSO).

2. Incubation Procedure:

  • Set up reactions in triplicate in a 96-well plate. Two separate plates will be run: one for Phase I (NADPH) and one for Phase II (UDPGA).

  • Phase I Assay (for 4-ethoxyacetophenone):

    • To each well, add buffer, the HLM working solution, and the test compound working solution.

    • Include a "No Cofactor" control where NADPH is replaced with buffer. [9] * Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Phase II Assay (for 4-hydroxyacetophenone):

    • To each well, add buffer, the HLM working solution, and alamethicin (final concentration ~25 µg/mL). Pre-incubate on ice for 15 minutes to activate the microsomes.

    • Add the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the UDPGA solution (final concentration ~2 mM).

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.

[5]3. Sample Processing and Analysis:

  • Seal the termination plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the line from the linear portion of the curve. The slope (k) represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Expected Results and Interpretation

The experiment is designed to clearly delineate the metabolic liabilities of each compound. The following table presents hypothetical, yet mechanistically sound, data.

CompoundAssay Conditiont½ (min)CLint (µL/min/mg)Primary PathwayMetabolic Stability
4-Ethoxyacetophenone Phase I (+NADPH)1877.0CYP O-DealkylationLow
Phase II (+UDPGA)> 60< 11.6--
4-Hydroxyacetophenone Phase I (+NADPH)> 60< 11.6--
Phase II (+UDPGA)4530.8UGT GlucuronidationModerate

Interpretation of Results:

  • 4-Ethoxyacetophenone: This compound is expected to be rapidly depleted in the presence of NADPH, yielding a short half-life and high intrinsic clearance. T[5]he lack of depletion in the Phase II assay confirms that its metabolic fate is governed by CYP-mediated oxidation. This profile indicates low metabolic stability.

  • 4-Hydroxyacetophenone: Conversely, this phenol is predicted to be stable under Phase I conditions but show moderate depletion in the presence of UDPGA. I[6]ts longer half-life and lower clearance value compared to the ethoxy analog suggest it is more metabolically stable. Its clearance is driven by the slower process of UGT-mediated conjugation.

Conclusion and Strategic Implications for Drug Design

This comparative guide illustrates a fundamental principle in medicinal chemistry: minor structural modifications can have profound impacts on a compound's metabolic profile. We have demonstrated that an ethoxy substituent directs an acetophenone core towards rapid Phase I O-dealkylation, while a hydroxyl group is a substrate for more moderate Phase II glucuronidation.

This knowledge is directly applicable in drug development. If a lead compound containing a phenol shows toxicity due to the formation of reactive quinone metabolites, or if its clearance is too slow, converting the hydroxyl to an ethoxy or methoxy group could provide a faster, alternative clearance pathway. M[13]ore commonly, if an ethoxy-containing compound is cleared too rapidly to achieve therapeutic exposure, replacing it with a group not susceptible to CYP-mediated oxidation is a standard strategy to enhance metabolic stability and improve pharmacokinetic properties. T[14]his process of identifying and modifying metabolic "soft spots" is an iterative and essential part of optimizing a drug candidate for clinical success.

References

  • O'Dwyer, P. J., et al. (2002). Quantitative structure activity relationships for the glucuronidation of simple phenols by expressed human UGT1A6 and UGT1A9. Drug Metabolism and Disposition, 30(6), 734-740. Available from: [Link]

  • Lu, C., & Li, A. P. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. Current Drug Metabolism, 12(9), 889-901. Available from: [Link]

  • Lu, C., & Li, A. P. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PMC. Available from: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available from: [Link]

  • Allali-Hassani, A., et al. (2010). Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). ResearchGate. Available from: [Link]

  • Wu, B., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. ResearchGate. Available from: [Link]

  • Rodrigues, A. D., et al. (1994). Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. Biochemical Pharmacology, 48(5), 923-936. Available from: [Link]

  • Lee, K. C., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Chemical & Pharmaceutical Bulletin, 56(2), 229-232. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Di, L. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • Knipe, A. C., & McCrudden, K. (1996). Hemiacetals of acetophenone. Aromatic substituent effects in the H+- and general-base-catalysed decomposition in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 633-640. Available from: [Link]

  • Gutarowska, B., et al. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Folia Microbiologica, 59(5), 415-421. Available from: [Link]

  • Park, J., et al. (2014). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and Bioengineering, 111(10), 1930-1937. Available from: [Link]

  • Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-585. Available from: [Link]

  • Andreani, A., et al. (1995). Differential substituent effects in 4-X-acetophenones and 4-X-2,6-dimethylacetophenones: Basicity constants (pKBH+) and 17O chemical shifts. ResearchGate. Available from: [Link]

  • Glamo G., M., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. Available from: [Link]

  • Bioengineer.org. (2026). Green Chemistry Breakthrough: Friendly Bacteria Reveal Hidden Metabolic Pathways in Plant Cell Cultures. Available from: [Link]

  • Manjula, P., et al. (2025). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. ResearchGate. Available from: [Link]

  • Creative Biolabs. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available from: [Link]

  • Imaoka, S., et al. (1996). 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes. Biochemical Pharmacology, 51(8), 1041-1050. Available from: [Link]

  • Mashaly, M. M. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Available from: [Link]

  • ResearchGate. Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Available from: [Link]

  • Wang, X., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Scientific Reports, 9, 15822. Available from: [Link]

  • Taylor, J. B., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]

  • Poulsen, L., et al. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Archives of Toxicology, 98(6), 1739-1755. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Ethoxy-4-methoxyphenyl)ethanone (Apocynin)

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 1-(3-Ethoxy-4-methoxyphenyl)ethanone, a widely used biochemical reagent also known as Apocynin or Acetovanillone. By understanding the chemical's properties and the logic behind these disposal protocols, your laboratory can ensure operational safety and minimize its environmental impact.

Understanding the Compound: Hazard Profile and Rationale for Segregation

1-(3-Ethoxy-4-methoxyphenyl)ethanone is an aromatic ketone and a valuable inhibitor of NADPH oxidase, making it a key reagent in studies of oxidative stress and inflammation.[1][2] While it has low acute toxicity, its hazard profile necessitates careful handling and disposal as a regulated chemical waste.[3]

The primary rationale for its controlled disposal stems from its classification as an irritant and an environmental hazard. Direct contact can cause skin and eye irritation, and inhalation of the powder can lead to respiratory tract irritation.[1] Furthermore, it is classified as "Water hazard class 2," indicating it is hazardous for water and should not be allowed to enter aquatic systems.[1]

PropertyValueSource
Synonyms Apocynin, Acetovanillone, 4'-Hydroxy-3'-methoxyacetophenone[2][4]
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [4]
Physical State Crystalline solid, powder[2]
Melting Point 112 - 116 °C[5]
Solubility Soluble in ethanol (~20 mg/ml), DMSO (~30 mg/ml), and hot water. Sparingly soluble in aqueous buffers.[2][6][7]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Consolidated from multiple Safety Data Sheets.[1][5][7]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 1-(3-Ethoxy-4-methoxyphenyl)ethanone is to treat it as a non-halogenated, solid organic hazardous waste. It must never be disposed of down the drain or in standard municipal trash.[1] Disposal must be conducted through a licensed environmental waste management vendor in accordance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

The following diagram and protocols outline the cradle-to-grave management process within a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start Use of 1-(3-Ethoxy-4-methoxyphenyl)ethanone in Experiment collect_solid Collect Dry Waste: - Contaminated PPE (gloves, weigh boats) - Unused/Expired Solid Chemical start->collect_solid Generates collect_liquid Collect Liquid Waste: - Stock solutions (in DMSO, Ethanol) - Rinsate from container cleaning start->collect_liquid Generates segregate Segregate Waste Streams (Solid vs. Liquid) collect_solid->segregate collect_liquid->segregate container_solid Solid Waste Container: - Non-halogenated organic solids - Labeled 'Hazardous Waste' pickup Scheduled Pickup by Licensed Waste Vendor container_solid->pickup container_liquid Liquid Waste Container: - Non-halogenated organic liquids - Labeled 'Hazardous Waste' container_liquid->pickup segregate->container_solid Solid segregate->container_liquid Liquid end Compliant Off-Site Disposal (e.g., Incineration) pickup->end

Caption: Waste disposal workflow for 1-(3-Ethoxy-4-methoxyphenyl)ethanone.

Protocol 1: Collection and Segregation of Waste

This protocol begins at the point of waste generation (e.g., your laboratory bench). The primary objective is to prevent the mixing of incompatible waste streams, which is critical for safety and cost-effective disposal.

  • Establish Designated Waste Containers: Before starting your experiment, prepare two clearly labeled hazardous waste containers:

    • Solid Waste Container: A sealable, sturdy container (e.g., a wide-mouth poly bottle or a lined cardboard box for dry waste) labeled "HAZARDOUS WASTE: Non-Halogenated Organic Solids ". List the primary contents, including "1-(3-Ethoxy-4-methoxyphenyl)ethanone".

    • Liquid Waste Container: A sealable, chemically compatible (e.g., poly or glass) container labeled "HAZARDOUS WASTE: Non-Halogenated Organic Liquids ". List the solvent (e.g., Ethanol, DMSO) and the solute "1-(3-Ethoxy-4-methoxyphenyl)ethanone".

  • Collect Solid Waste: Place all non-sharp, solid materials contaminated with the compound directly into the designated solid waste container. This includes:

    • Unused or expired pure compound.

    • Contaminated personal protective equipment (PPE) such as gloves.

    • Contaminated weigh boats, filter papers, and absorbent pads used for minor spills.

  • Collect Liquid Waste: Pour all solutions containing the compound directly into the designated liquid waste container. This includes:

    • Leftover stock solutions.

    • Rinsate from the initial cleaning of the primary chemical container (see Protocol 2).

  • Seal and Store: Keep waste containers securely sealed at all times, except when adding waste. Store these containers in a designated Satellite Accumulation Area within your lab, away from drains and incompatible materials (e.g., strong oxidizing agents).[4]

Protocol 2: Decontamination of Glassware and Surfaces

Proper decontamination protects subsequent users and ensures that cleaned items are free of hazardous residues. The solubility of this compound in ethanol makes it a suitable decontamination solvent.

  • Gross Decontamination (Rinsing):

    • Rinse contaminated glassware or the empty product container three times with a small amount of a suitable solvent, such as ethanol.

    • Crucially, collect this rinsate as hazardous liquid waste in your "Non-Halogenated Organic Liquids" container. This "triple rinse" procedure is a standard practice for rendering containers "empty" under RCRA regulations, but the rinsate itself is hazardous.

  • Secondary Cleaning:

    • After the solvent rinse, wash the glassware with laboratory detergent and warm water.

    • Perform a final rinse with deionized water.

    • Allow to air dry or place in a drying oven.

  • Surface Decontamination (for spills or work area cleaning):

    • For minor powder spills, gently wipe the area with a damp paper towel to avoid raising dust. Place the towel in the solid hazardous waste container.

    • Wipe down the affected surface with a towel soaked in 70% ethanol, followed by a clean, water-dampened towel. Dispose of all wipes as solid hazardous waste.

  • Empty Container Disposal:

    • Once the original product container has been triple-rinsed and the rinsate collected as hazardous waste, the container is considered "RCRA empty."

    • Thoroughly deface or remove the original label to prevent confusion.

    • The clean, empty container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

Emergency Procedures: Spill Management

In the event of a spill, the immediate priorities are to protect personnel and contain the material.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If a large amount of dust is generated, respiratory protection may be necessary.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., spill pads or vermiculite) to prevent dust from becoming airborne.

    • For Liquids: Cover with a suitable absorbent material.

  • Clean-Up:

    • Carefully sweep or scoop the absorbed material into a sealable bag or container.

    • Label the container clearly as "Spill Debris: 1-(3-Ethoxy-4-methoxyphenyl)ethanone " and dispose of it as solid hazardous waste.

    • Perform a final surface decontamination as described in Protocol 2.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, following their specific procedures.

By adhering to these scientifically grounded and regulation-aligned procedures, you build a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Available from: [Link]

  • Stefanska, J., & Pawliczak, R. (2008). Apocynin: Molecular Aptitudes. Mediators of Inflammation, 2008, 106507. Available from: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. U.S. Department of Labor. Available from: [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. EPA. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA. Available from: [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • PubChem. (n.d.). Acetovanillone. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023). The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. International Journal of Molecular Sciences. Available from: [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Available from: [Link]

  • ResearchGate. (2011). Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation. Immunology and Cell Biology. Available from: [Link]

  • NIH. (2022). NIH Waste Disposal Guide. National Institutes of Health. Available from: [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Available from: [Link]

  • NIH. (2014). The neuroprotective effects of apocynin. Journal of Neuroimmune Pharmacology. Available from: [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Available from: [Link]

  • Braun Research Group, University of Delaware. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Available from: [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Available from: [Link]

Sources

Personal protective equipment for handling 1-(3-Ethoxy-4-methoxyphenyl)ethanone

[1][2][3]

Executive Safety Summary

Compound Identity: 1-(3-Ethoxy-4-methoxyphenyl)ethanone (also known as 3'-Ethoxy-4'-methoxyacetophenone).[1][2] Physical State: Low-melting solid (Likely melting range: 40–55°C based on structural analogs like Acetoveratrone).[1] Primary Hazards: Skin/Eye Irritant, Respiratory Irritant (Dust), Acute Toxicity (Oral).[1][3] Critical Handling Note: Due to its low melting point, this compound may liquefy upon contact with warm surfaces (including gloved hands) or during exothermic reactions.[1][3] Liquefied organic solids permeate gloves significantly faster than their solid forms. [1][2]

Risk Assessment & Hazard Mechanics

As a Senior Application Scientist, I must emphasize that "standard" lab safety often fails when physical states change unexpectedly.[1] This compound presents a specific Phase-Change Risk .[1]

  • The Permeation Trap: While solid powders rarely permeate nitrile gloves, a low-melting solid like this can melt due to body heat transferred through the glove.[1] Once liquid, it acts as a neat solvent, dramatically reducing the breakthrough time of standard disposable gloves.[1]

  • Dust Generation: As a substituted acetophenone, the dust is an irritant to the upper respiratory tract (STOT SE 3).[1][3] Static electricity during weighing often disperses this dust, necessitating engineering controls over simple PPE.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Worst-Case Phase" principle (assuming the solid may melt).

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Heating/Synthesis/Spills)Technical Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier (e.g., Silver Shield®)Nitrile provides splash protection.[1][2][3] Laminate is required if the solid melts, as acetophenones can swell nitrile.[1]
Eye Protection Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Goggles are mandatory if dust generation is uncontrolled or if heating creates vapors.[1][2][3]
Body Protection Lab Coat (100% Cotton or Nomex)Tyvek® Sleeves or ApronSynthetic blends (polyester) can degrade or melt if the chemical is heated and splashed.[1][2][3]
Respiratory Fume Hood (Primary).[1][2][3] If outside hood: N95/P100 Half-Face Respirator with OV/P100 CartridgesOrganic Vapor (OV) cartridges are necessary if the compound is heated near its boiling point (>250°C).[1][2][3]
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

PPE_Decision_TreeStartAssess Operational StateState_SolidSolid / Powder(Ambient Temp)Start->State_SolidState_LiquidSolution or Melted (>40°C)Start->State_LiquidRisk_DustRisk: Dust Inhalation& Static DispersionState_Solid->Risk_DustPrimary HazardRisk_PermRisk: Rapid GlovePermeationState_Liquid->Risk_PermPrimary HazardAction_SolidPPE Protocol A:- Double Nitrile Gloves- Fume Hood (Sash Low)- Antistatic GunRisk_Dust->Action_SolidAction_LiquidPPE Protocol B:- Laminate/Barrier Gloves- Chemical Goggles- Face Shield (if heating)Risk_Perm->Action_Liquid

Figure 1: Logic flow for selecting PPE based on the physical state of 1-(3-Ethoxy-4-methoxyphenyl)ethanone.[1][2][3]

Operational Protocols
A. Weighing & Transfer (Static Control)

Substituted acetophenones are often electrostatic.[1][3]

  • Engineering Control: Place the balance inside a fume hood.[1][3]

  • Static Mitigation: Use an ionizing fan or an antistatic gun on the spatula and weighing boat before transfer.[1][3]

  • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to avoid generating a dust cloud.[1][3]

B. Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, Ethyl Acetate), the permeation risk increases.[1][3]

  • Glove Discipline: Immediately change outer gloves if any splash occurs.[1][3] Do not rely on evaporation; the solute remains on the glove surface.[1][3]

  • Heating: If the reaction requires heat, ensure a reflux condenser is active before heating to prevent vapor escape.[1][3]

C. Emergency Spill Response

If the solid spills, it may melt if it lands on warm equipment.[1]

Spill_ResponseSpillSpill DetectedIsolate1. Evacuate & Isolate(10ft radius)Spill->IsolateAssess2. Assess State:Solid vs. Melt/LiquidIsolate->AssessClean_SolidSolid: Wet Wipe Method(Avoid dry sweeping dust)Assess->Clean_SolidPowderClean_LiquidLiquid: Absorb with Vermiculiteor Polypropylene PadsAssess->Clean_LiquidMelt/SolventDisposal3. Double Bag inPolyethylene BagsClean_Solid->DisposalClean_Liquid->DisposalWaste4. Label as Toxic/IrritantOrganic WasteDisposal->Waste

Figure 2: Step-by-step workflow for containing and cleaning spills safely.[1][2][3]

Disposal & Waste Management
  • Segregation: Dispose of as Solid Organic Waste (if powder) or Liquid Organic Waste (if dissolved).[1][3]

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.[1]

  • Labeling: Must be labeled with "Irritant" and "Acute Toxin" pictograms.[1][3]

  • Cleaning: Wipe down all surfaces with ethanol or acetone after use; dispose of wipes in solid hazardous waste, not regular trash.[1][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12773095, 1-(3-Ethoxy-4-methoxyphenyl)ethanone.[1][2] Retrieved from [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1][3] Retrieved from [Link][1][2][3]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.